molecular formula H4Sn B1208499 Stannane CAS No. 2406-52-2

Stannane

Katalognummer: B1208499
CAS-Nummer: 2406-52-2
Molekulargewicht: 122.74 g/mol
InChI-Schlüssel: KXCAEQNNTZANTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stannane (SnH4), the simplest tin hydride, is a colorless, highly unstable gas that serves as a valuable reagent in specialized synthetic chemistry research . Its primary research value lies in its role as a versatile precursor and reactant in organic and organometallic synthesis. This compound functions as a potent free-radical reducing agent , where it readily donates a hydrogen atom to alkyl radicals, a mechanism supported by computational studies . This reactivity is exploited in chain processes, such as hydrostannylation, and in the reduction of organic halides. Furthermore, this compound and its derivatives, particularly organostannanes (trialkyltin hydrides), are crucial in transition-metal catalyzed cross-coupling reactions . The most renowned is the Stille coupling, where organostannanes cross-couple with organic electrophiles like halides or triflates to form new carbon-carbon bonds, a powerful tool for constructing complex molecules . Allylic stannanes, a key subclass, participate in a wide array of transformations, including coupling with electrophiles and transmetallation reactions . This compound is also used as a dopant in semiconductor manufacturing and as a precursor to other organotin compounds . This product is provided for chemical synthesis and research applications. It is highly flammable, toxic, and decomposes rapidly at room temperature . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

CAS-Nummer

2406-52-2

Molekularformel

H4Sn

Molekulargewicht

122.74 g/mol

IUPAC-Name

stannane

InChI

InChI=1S/Sn.4H

InChI-Schlüssel

KXCAEQNNTZANTK-UHFFFAOYSA-N

SMILES

[SnH4]

Kanonische SMILES

[SnH4]

Synonyme

stannane
tin tetrahydride

Herkunft des Produkts

United States

Foundational & Exploratory

Stannane synthesis and properties for researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Properties of Stannanes for Researchers

Introduction

Stannanes, or organotin hydrides, are a class of organometallic compounds containing a tin-hydrogen bond. The parent compound, stannane (SnH₄), is an unstable gas, but its organo-substituted derivatives, such as tributyltin hydride (Bu₃SnH), are invaluable reagents in modern organic synthesis. Their primary utility lies in their ability to serve as a source of hydrogen radicals, facilitating a wide range of chemical transformations including dehalogenations, deoxygenations, and radical cyclizations. Furthermore, tetraorganostannanes are crucial precursors for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, a powerful method for forming carbon-carbon bonds.

This guide provides a comprehensive overview of the principal methods for synthesizing stannanes, details their key physical and chemical properties, and addresses their significant toxicity and handling requirements. It is intended for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of these versatile compounds.

Core Synthesis Methodologies

The synthesis of stannanes can be broadly categorized into three main approaches: the reduction of organotin halides, the reaction of organometallic reagents with tin halides, and the hydrostannylation of unsaturated bonds.

Reduction of Organotin Halides

The most common and direct method for preparing organotin hydrides is the reduction of the corresponding organotin halides. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

An alternative to LiAlH₄ involves the reduction of organotin oxides with agents like polymethylhydrosiloxane. For instance, tributyltin hydride can be synthesized in high yield from bis(tributyltin) oxide.

This procedure details the synthesis of tributyltin hydride via the reduction of tributyltin chloride using lithium aluminum hydride.

Materials:

  • Tributyltin chloride (Bu₃SnCl)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Quinol (stabilizer)

  • Nitrogen gas (inert atmosphere)

  • Standard Schlenk line glassware, dropping funnel, condenser

Procedure:

  • Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet is assembled. The system is flushed with nitrogen to establish an inert atmosphere.

  • Reagent Addition: A suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether is prepared in the reaction flask and cooled to 0°C using an ice bath.

  • A solution of tributyltin chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension. The addition rate should be controlled to maintain the reaction temperature below 10°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for approximately 3-4 hours.

  • Quenching: The reaction is carefully quenched by slowly adding water dropwise at 0°C to destroy excess LiAlH₄. This is an exothermic process that generates hydrogen gas and must be performed with extreme caution in a well-ventilated fume hood.

  • Work-up: A 20% aqueous solution of potassium sodium tartrate is added to the mixture to dissolve the aluminum and lithium salts. The organic layer is then separated.

  • The aqueous layer is extracted two more times with diethyl ether. The combined organic layers are washed with brine.

  • Drying and Stabilization: The combined organic extract is dried over anhydrous sodium sulfate. A small amount of quinol or a similar stabilizer is added to inhibit decomposition of the product.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation (e.g., bp 80 °C at 0.4 mm Hg) to yield pure tributyltin hydride as a colorless liquid.

Reaction of Organometallic Reagents with Tin Halides

This method is primarily used for the synthesis of tetraorganostannanes (R₄Sn), which are important precursors to organotin halides through redistribution reactions. The most common approach involves the reaction of a tin tetrahalide, typically tin tetrachloride (SnCl₄), with a Grignard reagent (RMgX) or an organolithium reagent (RLi).

The resulting tetraorganothis compound can then undergo a Kocheshkov redistribution reaction with tin tetrachloride to produce tri-, di-, or mono-organotin halides depending on the stoichiometry. For example, reacting tetramethyltin with SnCl₄ in a 3:1 molar ratio at 100-200°C yields trimethyltin chloride.

This protocol outlines the synthesis of tetramethyltin from tin tetrachloride and methylmagnesium iodide.

Materials:

  • Tin tetrachloride (SnCl₄)

  • Methylmagnesium iodide (CH₃MgI) or methylmagnesium chloride (CH₃MgCl)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup: A multi-necked, round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Grignard Reagent: The Grignard reagent (CH₃MgI or CH₃MgCl, 4.0 equivalents), typically as a solution in diethyl ether, is charged into the reaction flask.

  • Addition of SnCl₄: A solution of tin tetrachloride (1.0 equivalent) in an anhydrous solvent like toluene is added dropwise to the stirred Grignard solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Quenching and Work-up: The flask is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

  • Drying and Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The resulting crude tetramethyltin is then purified by fractional distillation (bp 74-76°C) to yield a colorless liquid.

Hydrostannylation

Hydrostannylation is a powerful atom-economical reaction that involves the addition of a tin hydride (Sn-H) across an unsaturated carbon-carbon bond (alkene or alkyne). This method is a primary route to vinylstannanes, which are versatile intermediates in organic synthesis. The reaction can be initiated by radicals (e.g., using AIBN) or catalyzed by transition metals (e.g., palladium or platinum complexes). The choice of initiator or catalyst is crucial as it dictates the regio- and stereoselectivity of the addition.

This procedure describes a typical palladium-catalyzed hydrostannylation to form a vinylthis compound.

Materials:

  • Terminal alkyne (e.g., 1-octyne)

  • Tributyltin hydride (Bu₃SnH)

  • Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Inert gas (argon or nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: A dry Schlenk flask is charged with the alkyne (1.0 equivalent) and the palladium catalyst (e.g., 2 mol%). The flask is evacuated and backfilled with argon or nitrogen.

  • Solvent and Reagent Addition: Anhydrous, degassed solvent is added via syringe, followed by the dropwise addition of tributyltin hydride (1.0-1.1 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated (e.g., to 50-70°C), depending on the substrate's reactivity. The progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to isolate the desired vinylthis compound product.

Visualizing Synthesis and Logic

Understanding the workflow and reaction pathways is critical for experimental design and execution.

General Experimental Workflow

The synthesis of stannanes, like many air-sensitive organometallic compounds, follows a rigorous workflow to ensure safety and product purity.

G A Reaction Setup (Inert Atmosphere) B Reagent Addition (Controlled Temp) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Quenching & Work-up (Extraction) C->D E Purification (Distillation/Chromatography) D->E F Characterization (NMR, IR, MS) E->F

Caption: General workflow for the synthesis and purification of stannanes.

Key Synthesis Pathways

The three primary methods for this compound synthesis can be summarized as distinct chemical transformations.

G cluster_0 Synthesis Routes A Organotin Halide (R3SnX) B Organotin Hydride (R3SnH) A->B  Reduction (e.g., LiAlH4) F Vinyl/Alkylthis compound B->F  Hydrostannylation C Tin Tetrahalide (SnX4) D Tetraorganothis compound (R4Sn) C->D  Grignard/Organolithium (RMgX/RLi) E Alkyne/Alkene E->F

Caption: Overview of the three main pathways to synthesize stannanes.

Properties of Stannanes

The utility and handling of stannanes are dictated by their physical, chemical, and toxicological properties.

Physical and Chemical Properties

Stannanes range from volatile liquids to solids, with properties largely dependent on the organic substituents. Organotin hydrides are characterized by a relatively weak Sn-H bond, which is key to their function as radical hydrogen donors.

Compound NameFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundSnH₄122.74-525.4 (gas, kg/m ³)
Tetramethyltin(CH₃)₄Sn178.8574-761.291
Tributyltin Hydride(C₄H₉)₃SnH291.0680 (@ 0.4 mmHg)1.082
Toxicity and Safety

Organotin compounds exhibit significant toxicity, which is highly dependent on the number and nature of the organic groups attached to the tin atom. Tri-substituted organotins (R₃SnX) are generally the most toxic class. Their lipophilicity allows them to penetrate biological membranes, and they are known to be potent endocrine disruptors and neurotoxins.

  • General Toxicity Trend: R₄Sn < RSnX₃ < R₂SnX₂ < R₃SnX

  • Handling Precautions: All work with organotin compounds, especially volatile or hydride derivatives, must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. Due to their air and light sensitivity, organotin hydrides should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C).

G A Lowest Toxicity (Tetra-substituted) R4Sn B Mono-substituted RSnX3 A->B Increasing Toxicity C Di-substituted R2SnX2 B->C Increasing Toxicity D Highest Toxicity (Tri-substituted) R3SnX C->D Increasing Toxicity

Caption: Relationship between this compound structure and relative toxicity.

An In-depth Technical Guide to the Chemical Structure and Bonding of Stannane (SnH₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure and bonding of stannane (SnH₄), the simplest hydride of tin. The document details the molecular geometry, bond parameters, and vibrational dynamics of this compound, supported by experimental data and theoretical calculations. Methodologies for its synthesis and characterization are also presented to provide a complete profile of this foundational Group 14 hydride.

Molecular Structure and Geometry

This compound adopts a tetrahedral molecular geometry, analogous to methane (CH₄), with the tin atom at the center and four hydrogen atoms at the vertices. This structure is a consequence of the sp³ hybridization of the tin atom's valence orbitals, resulting in four equivalent Sn-H sigma bonds. The molecule is nonpolar, with a calculated dipole moment of 0 D.

Below is a diagram illustrating the tetrahedral structure of the this compound molecule.

stannane_structure Sn Sn H1 H Sn->H1 H2 H Sn->H2 H3 H Sn->H3 H4 H Sn->H4

Figure 1: Tetrahedral geometry of the this compound (SnH₄) molecule.

Bonding Analysis

The bonding in this compound is characterized by four equivalent Sn-H covalent bonds. The electronic configuration of tin ([Kr] 4d¹⁰ 5s² 5p²) allows for the promotion of a 5s electron to a 5p orbital, leading to four unpaired electrons available for bonding with four hydrogen atoms.

Bond Parameters

The key quantitative parameters defining the bonding in this compound are summarized in the table below. The Sn-H bond is relatively long and weak compared to the C-H bond in methane, which contributes to the lower thermal stability of this compound.

ParameterValueMethodReference
Sn-H Bond Length~1.7 ÅExperimental[1]
H-Sn-H Bond Angle109.5°Theoretical (Ideal Tetrahedral)N/A
Sn-H Bond Dissociation Energy251 kJ/molExperimental[2]
Vibrational Analysis

The vibrational modes of this compound have been investigated using infrared spectroscopy. As a tetrahedral molecule of Td symmetry, this compound has four fundamental vibrational modes. The experimentally observed vibrational frequencies for both this compound (SnH₄) and its deuterated analogue (SnD₄) are presented in the following table. The isotopic shift upon deuteration is consistent with the theoretical assignments of the vibrational modes.

ModeSymmetryDescriptionSnH₄ Frequency (cm⁻¹)SnD₄ Frequency (cm⁻¹)Reference
ν₁A₁Symmetric Stretch19081367.5[3]
ν₂EBending753539[3][4]
ν₃T₂Asymmetric Stretch19051399[3]
ν₄T₂Bending681497.8[3][4]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the reduction of tin(IV) chloride (SnCl₄) with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄).[3][5][6] The reaction is generally carried out in a high-boiling ether solvent, such as anhydrous dimethylene glycol dimethyl ether, under vacuum and at low temperatures to control the reaction rate and prevent the decomposition of the thermally unstable this compound.[3]

Detailed Methodology:

  • A reaction flask containing a slurry of excess lithium aluminum hydride in anhydrous dimethylene glycol dimethyl ether is attached to a glass vacuum system and cooled with liquid nitrogen.[3]

  • Tin(IV) chloride is then introduced into the reaction vessel.

  • The mixture is allowed to warm, and the reaction proceeds, yielding gaseous this compound.

  • The product, this compound, is collected by condensation in a U-tube trap cooled with liquid nitrogen.

  • For the synthesis of deuterothis compound (SnD₄), lithium aluminum deuteride (LiAlD₄) is used in place of LiAlH₄.[3]

Characterization Methods

The structural and bonding properties of this compound are elucidated through various spectroscopic techniques. The logical workflow for a comprehensive analysis is depicted below.

stannane_analysis_workflow synthesis Synthesis of SnH₄ (Reduction of SnCl₄) purification Purification (Low-Temperature Fractional Condensation) synthesis->purification ir_spectroscopy Infrared Spectroscopy purification->ir_spectroscopy mass_spectrometry Mass Spectrometry purification->mass_spectrometry electron_diffraction Gas-Phase Electron Diffraction (Theoretical/Proposed) purification->electron_diffraction vibrational_frequencies Vibrational Frequencies & Coriolis Constants ir_spectroscopy->vibrational_frequencies fragmentation_pattern Fragmentation Pattern & Bond Dissociation Energies mass_spectrometry->fragmentation_pattern molecular_geometry Precise Bond Lengths & Bond Angles electron_diffraction->molecular_geometry force_field_analysis Force Field & Bonding Analysis vibrational_frequencies->force_field_analysis fragmentation_pattern->force_field_analysis molecular_geometry->force_field_analysis

Figure 2: Workflow for the synthesis and analysis of this compound.
  • Infrared (IR) Spectroscopy: Gas-phase IR spectroscopy is the primary method for determining the vibrational frequencies of this compound.[3] The analysis of the rotational fine structure within the vibrational bands can also provide information about Coriolis coupling constants, which are crucial for defining the molecular force field.[3]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the fragmentation pattern of this compound upon ionization. This data can be used to estimate the bond dissociation energies of the Sn-H bonds in various ionic species.[5]

Conclusion

This guide has provided a detailed overview of the chemical structure and bonding of this compound. Its tetrahedral geometry, a result of sp³ hybridization, is well-established. While precise experimental determination of its bond lengths and angles from gas-phase electron diffraction or microwave spectroscopy remains challenging due to its instability, a combination of infrared spectroscopy and theoretical calculations has afforded a comprehensive understanding of its bonding parameters and vibrational dynamics. The methodologies for its synthesis and characterization outlined herein offer a practical framework for researchers working with this fundamental tin hydride.

References

An In-depth Technical Guide to the Reactivity and Stability of Stannane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stannane compounds, also known as organotin compounds, are a class of organometallic chemicals characterized by at least one tin-carbon bond.[1] First discovered in 1849, their versatility has made them indispensable reagents in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and agrochemical industries.[2][3][4] This guide provides a detailed exploration of the core principles governing their reactivity and stability, offering insights into their application, handling, and the underlying chemical properties that dictate their behavior.

Section 1: Stability of this compound Compounds

The stability of this compound compounds is a critical factor influencing their storage, handling, and reactivity. It is primarily determined by the nature of the organic substituents and the strength of the tin-carbon (Sn-C) and tin-hydrogen (Sn-H) bonds.

1.1. General Stability and Handling

The stability of organotin hydrides increases as the number of organic groups attached to the tin atom increases, following the sequence: SnH₄ < RSnH₃ < R₂SnH₂ < R₃SnH.[5] The parent compound, this compound (SnH₄), is an unstable gas at room temperature.[2][5] In contrast, substituted stannanes like tributyltin hydride are distillable liquids, though they remain mildly sensitive to air and can decompose to form oxides like (Bu₃Sn)₂O.[6] Many organotin compounds are stable to both air and moisture, which is a significant advantage in synthetic applications.[7]

However, due to the high toxicity of many organotin compounds, particularly tri- and di-substituted derivatives, they must be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.[1][8] Their toxicity generally follows the order R₃SnX > R₂SnX₂ > RSnX₃.[1]

1.2. Bond Dissociation Energies (BDEs)

The reactivity of stannanes, especially in radical reactions, is directly related to the BDE of their bonds. The relatively weak Sn-H bond is key to the utility of organotin hydrides as radical reducing agents.

BondBond Dissociation Energy (kJ/mol)Bond Dissociation Energy (kcal/mol)
H-Sn 25160.0
C-Sn 19245.9
H-C 41198.2
C-C 34682.7

Data sourced from multiple references.[9] Values are approximate and can vary based on the specific substituents.

The low BDE of the Sn-H bond (approximately 78 kcal/mol for Bu₃Sn-H) facilitates the homolytic cleavage of this bond to generate a stannyl radical (e.g., Bu₃Sn•), which is the key intermediate in many radical-mediated transformations.[6]

Section 2: Reactivity and Key Synthetic Applications

Stannanes are involved in a wide array of chemical transformations. Their utility in forming new carbon-carbon bonds and in radical chemistry has cemented their role in the synthesis of complex organic molecules, including natural products and drug candidates.[4][10]

2.1. The Stille Coupling Reaction

The Stille coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide (like a triflate).[10][11] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and remarkable tolerance for a wide variety of functional groups, including esters, ketones, and alcohols.[3][10]

Catalytic Cycle of the Stille Reaction:

The mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][10][12]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X), forming a Pd(II) intermediate.[10][12]

  • Transmetalation: The organothis compound (R²-SnR₃) transfers its R² group to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.[7][10]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst.[10][12]

Stille_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled R¹-Pd(II)L₂-R² transmetalation->pd_coupled sn_out X-SnR₃ transmetalation->sn_out out reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 product_out R¹-R² reductive_elimination->product_out r1x_in R¹-X r1x_in->oxidative_addition r2sn_in R²-SnR₃ r2sn_in->transmetalation

Catalytic cycle of the Stille cross-coupling reaction.

2.2. Radical Reactions with Tributyltin Hydride

Tributyltin hydride (Bu₃SnH) is a premier reagent for generating radicals in organic synthesis.[6] Its primary application is in the reduction of organic halides to the corresponding hydrocarbons, a process known as hydrodehalogenation.[13][14]

Mechanism of Radical Dehalogenation:

The reaction proceeds via a radical chain mechanism, which is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by photolysis.[6][13]

  • Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from Bu₃SnH to generate the tributyltin radical (Bu₃Sn•).

  • Propagation:

    • The Bu₃Sn• radical abstracts a halogen atom from the organic halide (R-X) to form the stable tributyltin halide (Bu₃SnX) and an alkyl radical (R•).[13][14]

    • The newly formed alkyl radical (R•) abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final hydrocarbon product (R-H) and regenerating the Bu₃Sn• radical, which continues the chain.[13]

  • Termination: The chain reaction is terminated when two radicals combine.[13]

This methodology is also central to radical cyclization reactions, where an intermediate radical can add to a suitably positioned alkene or alkyne to form a new ring system before being quenched by Bu₃SnH.[15]

Radical_Dehalogenation_Workflow start Start: Organic Halide (R-X) + Bu₃SnH + Initiator (AIBN) initiation Initiation: Initiator → In• In• + Bu₃SnH → In-H + Bu₃Sn• start->initiation propagation1 Propagation Step 1: Bu₃Sn• + R-X → Bu₃SnX + R• initiation->propagation1 propagation2 Propagation Step 2: R• + Bu₃SnH → R-H (Product) + Bu₃Sn• propagation1->propagation2 termination Termination: Radical + Radical → Non-radical species propagation1->termination cycle_label Chain Propagation propagation2->cycle_label propagation2->termination end End: Alkane Product (R-H) + Bu₃SnX (Byproduct) propagation2->end cycle_label->propagation1 regenerates Bu₃Sn•

Workflow for radical dehalogenation using Bu₃SnH.

Section 3: Experimental Protocols

Precise and reproducible experimental procedures are vital for success in the laboratory. The following are generalized protocols for the two key reactions discussed.

3.1. General Protocol for a Stille Cross-Coupling Reaction

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the organic halide (1.0 equivalent), and the organothis compound reagent (1.0-1.2 equivalents).

  • Solvent Addition: Add an appropriate anhydrous, degassed solvent (e.g., toluene, THF, or DMF) via syringe. The reaction concentration is typically between 0.1 M and 1.0 M.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, e.g., 80-110 °C for toluene) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts as a precipitate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

3.2. General Protocol for Radical Dehalogenation using Tributyltin Hydride

Extreme caution must be exercised due to the toxicity of tributyltin hydride and its byproducts.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the organic halide (1.0 equivalent) in an anhydrous, degassed solvent (e.g., benzene or toluene).

  • Reagent Addition: Add tributyltin hydride (1.1-1.5 equivalents) to the solution via syringe. Then, add a catalytic amount of a radical initiator, such as AIBN (0.1-0.2 equivalents).

  • Reaction Conditions: Heat the mixture to the appropriate temperature (typically ~80 °C for AIBN in benzene/toluene) for several hours. Monitor the reaction's progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture and concentrate it under reduced pressure. The primary challenge in the workup is the removal of the organotin byproducts (e.g., Bu₃SnX). This can be achieved by partitioning the residue between acetonitrile and hexane (the tin compounds are more soluble in hexane), or by flash chromatography on silica gel, sometimes using a solvent system containing a small amount of triethylamine. An alternative is treatment with an aqueous solution of iodine or KF.

  • Purification: The crude product is further purified by column chromatography or distillation to afford the pure hydrocarbon.

This guide provides a foundational understanding of the stability and reactivity of this compound compounds, highlighting their critical role in modern synthetic chemistry. For drug development professionals, the reliable and functional-group-tolerant nature of reactions like the Stille coupling makes stannanes powerful tools for the construction of novel and complex molecular architectures. However, their inherent toxicity necessitates careful handling and adherence to strict safety protocols.[8][16]

References

The Tin-Carbon Bond: A Technical Guide to the Fundamental Applications of Organotin Compounds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have carved a significant niche in both industrial and academic chemistry. Their unique properties, stemming from the nature of the Sn-C bond and the ability of tin to adopt various coordination numbers, have led to a diverse range of applications. This technical guide provides an in-depth exploration of the core applications of these versatile compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms to support researchers and professionals in chemistry and drug development.

Catalysis in Polymer Chemistry and Organic Synthesis

Organotin compounds are renowned for their catalytic activity, particularly in the formation of polyurethanes and in esterification reactions. Their industrial significance is also pronounced in the stabilization of polyvinyl chloride (PVC).

Polyurethane Formation

Diorganotin compounds, such as dibutyltin dilaurate (DBTDL), are extensively used as catalysts in the production of polyurethanes, facilitating the reaction between isocyanates and polyols. The catalytic mechanism is believed to involve the formation of a complex between the organotin compound and the reactants, which lowers the activation energy of the urethane-forming reaction.

The catalytic activity of various organotin compounds can be compared by their gelation times in polyurethane formulations. Shorter gel times indicate higher catalytic activity.

Table 1: Comparative Catalytic Activity of Organotin Compounds in Polyurethane Formation

CatalystGel Time at 25°C (minutes)Gel Time at 50°C (minutes)Gel Time at 70°C (minutes)
Dibutyltin Diacetate (T-1)13.05.52.4
Dibutyltin Oxide (DBTO)>240204.5
Example Organotin Catalyst 116.32.4Not Reported
Example Organotin Catalyst 212.92.3Not Reported
Example Organotin Catalyst 312.94.6Not Reported
Example Organotin Catalyst 414.05.2Not Reported
Example Organotin Catalyst 525.38.3Not Reported

Source: Adapted from U.S. Patent 4,987,244. Note: "Example Organotin Catalysts" refer to specific compounds synthesized in the patent.

The following diagram illustrates the generalized workflow for evaluating the catalytic activity of organotin compounds in polyurethane formation.

G cluster_prep Catalyst and Reactant Preparation cluster_reaction Urethane Reaction cluster_measurement Gel Time Measurement prep_cat Prepare solution of organotin catalyst in a suitable solvent (e.g., dioxane) prep_polyol Add poly(oxyalkylene)triol to the catalyst solution and mix thoroughly prep_cat->prep_polyol add_iso Add toluene diisocyanate to the catalyst/polyol mixture prep_polyol->add_iso mix Mix for a defined period (e.g., 30 seconds) add_iso->mix observe Monitor the mixture at a constant temperature (e.g., 25°C, 50°C, 70°C) mix->observe record Record the time taken for the mixture to gel (cease to flow) observe->record

Workflow for Gelation Test of Organotin Catalysts.
Esterification and Transesterification

Organotin compounds, including stannous oxide, hydrated monobutyltin oxide, and dibutyltin oxide, are effective catalysts for direct esterification and transesterification reactions.[1] While they require high reaction temperatures (typically >180-200°C for direct esterification and >150°C for transesterification), they offer the advantage of minimizing side reactions, which leads to improved product purity and color.[1] Diorganotins like dibutyltin oxide are particularly favored for transesterification.[1]

PVC Stabilization

The thermal degradation of PVC at processing temperatures involves the elimination of hydrogen chloride (HCl), leading to discoloration and embrittlement. Organotin stabilizers, particularly organotin mercaptides and carboxylates, are highly effective at preventing this degradation.[2] Their mechanism of action involves two primary functions: scavenging the released HCl and replacing labile chlorine atoms on the PVC polymer chain with more stable groups.[3]

Experimental Protocol: Evaluation of Thermal Stability of Organotin-Stabilized PVC

This protocol outlines a general procedure for preparing and testing the thermal stability of a PVC formulation.

1. Formulation Preparation:

  • Combine PVC resin (100 parts by weight), a plasticizer such as dioctyl phthalate (DOP) (e.g., 60 parts), and the organotin stabilizer (e.g., 2 parts per hundred resin, phr).

  • Thoroughly mix the components at room temperature.

  • Process the mixture into a film by gelation at an elevated temperature (e.g., 140°C for 15 minutes).[4]

2. Thermal Stability Testing (Static Test):

  • Place the prepared PVC films in a forced-air circulating oven at a constant temperature (e.g., 160°C or 180°C).[4]

  • At regular intervals (e.g., every 15 minutes), remove a sample and assess its color change.[4] The yellowness index can be measured using a colorimeter to quantify degradation.[3]

3. Thermal Stability Testing (Dynamic Test - Congo Red Method):

  • Place a weighed amount of the stabilized PVC sample (e.g., 0.5 g) in a test tube.[5]

  • Insert a strip of Congo red indicator paper into the top of the tube.

  • Heat the test tube in a controlled temperature environment.

  • Record the time it takes for the evolved HCl to turn the Congo red paper from red to blue. This time is a measure of the thermal stability.

Table 2: Onset of HCl Evolution for PVC Films

PVC FormulationTemperature (°C)Onset of HCl Evolution (hours)
Unstabilized14014.3
Unstabilized1602.5
Stabilized with Dioctyltin bis(isooctyl thioglycollate)14030.3
Stabilized with Dioctyltin bis(isooctyl thioglycollate)16014.3

Source: Adapted from Thermal stabilisation of poly(vinyl chloride) by organotin compounds.[6]

Carbon-Carbon Bond Formation: The Stille Coupling

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate. This reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, owing to the air and moisture stability of many organotin reagents and the mild reaction conditions.[7] However, a significant drawback is the toxicity of the organotin compounds.[7]

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle cluster_cycle Stille Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 Transmetal->out2 X-SnR₃ RedElim Reductive Elimination RedElim->Pd0  Regenerated Catalyst RedElim->out1 R¹-R² in1->OxAdd R¹-X in2->Transmetal R²-SnR₃

Catalytic Cycle of the Stille Coupling Reaction.

Experimental Protocol: Stille Coupling of an Enol Triflate with an Organotin Reagent

The following is a representative protocol for a Stille coupling reaction.

Materials:

  • Enol triflate

  • Organotin reagent

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM)

  • Copper(I) iodide (CuI)

  • Lithium chloride (LiCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask, add the enol triflate, CuI, Pd(dppf)Cl₂·DCM, and LiCl.

  • Add anhydrous DMF to achieve the desired concentration (e.g., 0.1 M).

  • Purge the flask with an inert gas (e.g., Argon) for 10 minutes.

  • Add the organotin reagent to the reaction mixture.

  • Heat the solution to the required temperature (e.g., 40°C) and monitor the reaction progress.

  • Upon completion, quench the reaction and perform an aqueous workup. The crude product can be purified by flash chromatography.

Table 3: Representative Yields of Stille Coupling Reactions

Aryl HalideOrganothis compoundProductYield (%)
4-ChloroacetophenoneTributyl(phenyl)this compound4-Acetylbiphenyl91
4-ChlorobenzonitrileTributyl(phenyl)this compound4-Cyanobiphenyl95
1-Bromo-4-nitrobenzeneTributyl(phenyl)this compound4-Nitrobiphenyl98
4-BromotolueneTributyl(phenyl)this compound4-Methylbiphenyl92
4-BromoanisoleTributyl(phenyl)this compound4-Methoxybiphenyl85

Source: Adapted from data on Stille coupling reactions.[7][8][9]

Biocidal and Medicinal Applications

The biological activity of organotin compounds is highly dependent on the number and nature of the organic substituents attached to the tin atom. Triorganotin compounds (R₃SnX) generally exhibit the highest biocidal activity.[10]

Wood Preservation and Antifouling Paints

Tributyltin (TBT) and triphenyltin (TPT) compounds have historically been used as effective biocides in wood preservation and as antifouling agents in marine paints.[11] Their use in antifouling paints is now heavily restricted due to their severe ecotoxicity.[12]

In antifouling paints, organotin compounds are often incorporated into a polymer backbone, such as in tributyltin methacrylate copolymers. The biocide is slowly released into the surrounding water through hydrolysis of the tin-ester bond, creating a toxic layer that prevents the settlement of marine organisms.[13]

Antifouling_Mechanism cluster_paint Antifouling Paint Matrix cluster_release Biocide Release cluster_action Antifouling Action polymer Copolymer with Pendant Tributyltin Methacrylate hydrolysis Hydrolysis of Ester Bond in Seawater (pH ~8) polymer->hydrolysis release Release of Tributyltin (TBT) Moiety hydrolysis->release toxic_layer Formation of a Toxic Layer at the Paint Surface release->toxic_layer inhibit Inhibition of Settlement and Growth of Marine Organisms toxic_layer->inhibit

Controlled Release Mechanism of Tributyltin Antifouling Paint.

Table 4: Antifungal Efficacy of a Wood Preservative

FungusTreatmentMass Loss (%)
Coniophora puteanaUntreated> 3
Coniophora puteanaTreated (8.9 kg/m ³)< 3
Coniophora puteana (leached)Treated (14.6 kg/m ³)< 3

Source: Adapted from data on wood treatment with preservatives.[14]

Agricultural Fungicides and Acaricides

Certain triphenyltin compounds have been used as agricultural fungicides, for example, to control potato blight. Tricyclohexyltin and trineophyltin derivatives are effective as acaricides (miticides).[15]

Medicinal Chemistry and Toxicology

The biological activity of organotin compounds has also led to research into their potential as therapeutic agents, including as anticancer, anti-inflammatory, and antimicrobial agents.[10][16] Some organotin complexes have shown selective toxicity towards cancer cells.[17]

The primary mechanism for the broad-spectrum toxicity of triorganotin compounds is the inhibition of mitochondrial ATP synthase. They are believed to interact with the F₀ subunit of the enzyme, disrupting the proton channel and thereby uncoupling oxidative phosphorylation.

ATP_Synthase_Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_F0 F₀ Subunit cluster_F1 F₁ Subunit proton_channel Proton Channel atp_synthesis ATP Synthesis proton_channel->atp_synthesis Proton Motive Force disruption Disruption of Proton Gradient proton_channel->disruption inhibition Inhibition of ATP Synthesis atp_synthesis->inhibition TBT Triorganotin Compound (e.g., TBT) TBT->proton_channel Binds to F₀ disruption->atp_synthesis Blocks Proton Flow

Mechanism of ATP Synthase Inhibition by Triorganotin Compounds.

Table 5: Acute Toxicity of Tributyltin Compounds

CompoundAnimalRouteLD₅₀ (mg/kg)
Tributyltin Oxide (TBTO)RatOral165-277
Tributyltin Oxide (TBTO)MouseOral55-87
Tributyltin Oxide (TBTO)RatDermal200
Tributyltin Oxide (TBTO)RabbitDermal900

Source: EXTOXNET PIP - TRIBUTYLTIN (TBT).

Other Notable Applications

Glass Coatings

Organotin compounds, such as monobutyltin trichloride and tin tetrachloride, are used in chemical vapor deposition (CVD) to apply thin, transparent, and electrically conductive tin oxide coatings on glass.[15][18] These coatings enhance the strength of the glass and can be used in applications such as de-icing windshields and touch screens.[15]

Synthesis of Organotin Carboxylates

Organotin carboxylates, which have a wide range of applications, can be synthesized through several routes. A common method involves the reaction of an organotin oxide or halide with a carboxylic acid or its salt.

Experimental Protocol: Synthesis of Di-n-butyltin(IV)-bis-(4-chlorophenoxy acetate)

Materials:

  • Sodium 4-chlorophenoxyacetate

  • Di-n-butyltin dichloride ((n-C₄H₉)₂SnCl₂)

  • Dry chloroform

  • n-hexane

Procedure:

  • Dissolve the sodium 4-chlorophenoxyacetate and di-n-butyltin dichloride in dry chloroform in a round-bottom flask.

  • Reflux the mixture for approximately 8 hours.

  • Cool the resulting mixture to room temperature and allow it to stand for 24 hours.

  • Remove the precipitated sodium chloride by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the solid crude product from a chloroform and n-hexane mixture to obtain the purified di-n-butyltin(IV)-bis-(4-chlorophenoxy acetate).[11][19]

Conclusion

Organotin compounds represent a mature yet continually evolving class of organometallic reagents with profound impacts across various sectors of the chemical industry. From enabling the synthesis of complex organic molecules and high-performance polymers to their roles in materials science and their potent biological activities, their utility is undeniable. However, the significant toxicity associated with many of these compounds, particularly the tri-substituted variants, necessitates careful handling and has led to stringent regulations on their use. Future research in this field will likely focus on the development of more environmentally benign and less toxic organotin compounds, as well as exploring new catalytic applications and their potential in medicinal chemistry with a strong emphasis on safety and sustainability. This guide serves as a foundational resource for professionals to understand and harness the capabilities of these remarkable compounds responsibly.

References

A Comprehensive Technical Guide to Stannane: Properties, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of stannane (SnH4), its physical properties, and the experimental protocols for its use, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. Stannanes, particularly organostannanes, are pivotal reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

Core Properties of this compound (SnH4)

This compound, the simplest tin hydride, is a colorless, toxic gas.[1] Due to its instability, it is often generated in situ for immediate use in chemical reactions.[2] Its physical properties are summarized in the table below.

PropertyValue
CAS Number 2406-52-2[1][3][4][5][6]
Molecular Formula SnH4[1][4][5][7]
Molar Mass 122.71 g/mol [1]
Appearance Colorless gas[1][3][4]
Density 5.4 g/L (gas)[1][3][4]
Melting Point -146 °C[1][3][4]
Boiling Point -52 °C[1][3][4]

Safety Precautions and Handling

Organotin compounds are known for their toxicity and require careful handling in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Many stannanes are air and moisture sensitive, necessitating the use of inert atmosphere techniques (e.g., nitrogen or argon gas).

Experimental Protocols: The Stille Coupling Reaction

A prominent application of organostannanes is the Stille reaction, a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organothis compound and an organic halide or pseudohalide.

General Workflow for Air-Sensitive Reagents:

The handling of air-sensitive reagents like many this compound derivatives follows a strict protocol to prevent decomposition and ensure reaction success. This workflow involves the use of an inert atmosphere and specialized glassware.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Reaction and Monitoring cluster_workup Work-up and Purification prep_flask Dry Glassware prep_inert Purge with Inert Gas (N2/Ar) prep_flask->prep_inert add_reagents Add Reagents under Inert Atmosphere prep_inert->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent add_this compound Add this compound Reagent via Syringe add_solvent->add_this compound run_reaction Run Reaction (Stirring, Heating/Cooling) add_this compound->run_reaction monitor Monitor Progress (TLC, GC-MS) run_reaction->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify

General workflow for reactions with air-sensitive stannanes.

Catalytic Cycle of the Stille Reaction:

The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle pd0 Pd(0)L_n pd_complex1 R1-Pd(II)L_n-X pd0->pd_complex1 Oxidative Addition (R1-X) pd_complex2 R1-Pd(II)L_n-R2 pd_complex1->pd_complex2 Transmetalation (R2-SnR3) byproduct X-SnR3 pd_complex1->byproduct pd_complex2->pd0 Reductive Elimination product R1-R2 pd_complex2->product

Catalytic cycle of the Stille cross-coupling reaction.

Example Protocol: Synthesis of an Aryl-Aryl Compound via Stille Coupling

This protocol outlines the general steps for the synthesis of a biaryl compound using a palladium catalyst, an aryl halide, and an arylthis compound.

  • Preparation: A round-bottom flask equipped with a magnetic stir bar and a condenser is dried in an oven and allowed to cool under a stream of inert gas.

  • Reagent Addition: The flask is charged with the palladium catalyst (e.g., Pd(PPh3)4), the aryl halide, and an anhydrous solvent (e.g., toluene or THF) under the inert atmosphere.

  • This compound Addition: The arylthis compound is added to the reaction mixture via syringe.

  • Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched, often with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the desired biaryl compound.

References

An In-depth Technical Guide to Organotin Chemistry for Graduate Students

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin chemistry, a cornerstone of organometallic chemistry, encompasses the synthesis, structure, reactivity, and applications of compounds containing a tin-carbon bond. Since Edward Frankland's synthesis of diethyltin diiodide in 1849, the field has burgeoned, driven by the diverse applications of these compounds, ranging from polymer stabilizers and catalysts to versatile reagents in organic synthesis. This technical guide provides a comprehensive overview of organotin chemistry tailored for graduate students and professionals in the chemical sciences. It delves into the fundamental aspects of structure and bonding, explores the primary synthetic methodologies and characteristic reactions, details key analytical techniques for their characterization, and discusses their broad applications and toxicological profiles. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for the synthesis of key organotin compounds are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction to Organotin Chemistry

Organotin compounds are defined as species containing at least one covalent bond between a tin atom and a carbon atom. The field of organotin chemistry officially began in the mid-19th century with the work of Edward Frankland.[1] A significant expansion of the field occurred in the 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for forming tin-carbon bonds.[1] The industrial applications of organotin compounds, discovered in the 1940s, such as their use as stabilizers for polyvinyl chloride (PVC), spurred a renaissance in organotin research.[2]

Organotin compounds are generally classified based on the number of organic groups attached to the tin atom, leading to four main classes: mono-, di-, tri-, and tetraorganotins, represented by the general formula RnSnX4-n (where R is an organic group and X is an anionic species).[3] Tin can exist in two primary oxidation states in these compounds: +2 (stannous) and +4 (stannic).[4] Organotin(IV) compounds are far more common and stable than their organotin(II) counterparts.[4]

Structure and Bonding in Organotin Compounds

The geometry and bonding in organotin compounds are dictated by the oxidation state of the tin atom, its coordination number, and the nature of the organic and anionic ligands.

2.1. Oxidation States and Geometries

Tin, a member of Group 14, has a valence electron configuration of 5s²5p². In its organometallic compounds, it predominantly exhibits the +4 oxidation state, forming four covalent bonds. Tetraorganotin compounds (R₄Sn) invariably adopt a tetrahedral geometry around the tin atom.[1] However, unlike carbon, tin can expand its coordination number to five or even six, particularly in organotin halides and other derivatives with electronegative substituents.[1] This leads to trigonal bipyramidal and octahedral geometries, respectively.

// Nodes R4Sn [label="R4Sn\n(Tetraorganotin)", fillcolor="#F1F3F4", fontcolor="#202124"]; R3SnX [label="R3SnX\n(Triorganotin Halide)", fillcolor="#F1F3F4", fontcolor="#202124"]; R2SnX2 [label="R2SnX2\n(Diorganotin Dihalide)", fillcolor="#F1F3F4", fontcolor="#202124"]; RSnX3 [label="RSnX3\n(Monoorganotin Trihalide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral [label="Tetrahedral", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TrigonalBipyramidal [label="Trigonal Bipyramidal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Octahedral [label="Octahedral\n(with Lewis bases)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges R4Sn -> Tetrahedral [label="Typical Geometry"]; R3SnX -> TrigonalBipyramidal [label="Common Geometry"]; R2SnX2 -> Tetrahedral [label="Without Lewis Bases"]; R2SnX2 -> Octahedral [label="With Lewis Bases"]; RSnX3 -> Tetrahedral [label="Without Lewis Bases"]; } }

Caption: Classification and typical geometries of organotin(IV) compounds.

2.2. The Carbon-Tin Bond

The carbon-tin (C-Sn) bond is a covalent bond with a significant degree of polarity due to the difference in electronegativity between carbon (2.55) and tin (1.96). This polarity results in a partial positive charge on the tin atom and a partial negative charge on the carbon atom, influencing the reactivity of the bond. The C-Sn bond is weaker than the C-C bond, making it susceptible to cleavage by various reagents.

Table 1: Typical Carbon-Tin Bond Lengths and Energies

Bond TypeExample CompoundBond Length (Å)Bond Dissociation Energy (kcal/mol)
Sn-C(sp³)(CH₃)₄Sn2.144~52
Sn-C(sp²)(C₆H₅)₄Sn2.15~60
Sn-C(sp)(CH≡C)₄Sn2.05-
Sn-Cl(CH₃)₃SnCl2.345~83
Sn-H(n-Bu)₃SnH1.70~74

Note: Bond energies can vary depending on the specific molecular environment.

Synthesis of Organotin Compounds

Several general methods are employed for the synthesis of organotin compounds, with the choice of method depending on the desired compound and the available starting materials.

3.1. Grignard and Organoalkali Metal Reagents

The reaction of a tin halide, typically tin tetrachloride (SnCl₄), with a Grignard reagent (RMgX) or an organolithium reagent (RLi) is a widely used method for the formation of C-Sn bonds. This method is particularly useful for the synthesis of tetraorganotins.

Reaction: 4 RMgX + SnCl₄ → R₄Sn + 4 MgXCl

3.2. Wurtz-type Reactions

The reaction of an alkyl halide with a sodium-tin alloy is a classic method for synthesizing tetraalkyltin compounds.

Reaction: 4 RX + Sn/Na → R₄Sn + 4 NaX

3.3. Kocheshkov Redistribution Reactions

Organotin halides can be prepared by the redistribution reaction between a tetraorganotin and a tin tetrahalide. The stoichiometry of the reactants determines the product.

Reactions:

  • 3 R₄Sn + SnCl₄ → 4 R₃SnCl

  • R₄Sn + SnCl₄ → 2 R₂SnCl₂

  • R₄Sn + 3 SnCl₄ → 4 RSnCl₃

3.4. Hydrostannylation

The addition of an organotin hydride (R₃SnH) across a carbon-carbon double or triple bond, known as hydrostannylation, is an efficient method for synthesizing functionally substituted organotin compounds. This reaction can proceed via a radical or a transition-metal-catalyzed mechanism.[5]

// Nodes SnCl4 [label="SnCl4", fillcolor="#F1F3F4", fontcolor="#202124"]; RMgX_RLi [label="RMgX or RLi", fillcolor="#F1F3F4", fontcolor="#202124"]; R4Sn [label="R4Sn", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SnCl4_2 [label="SnCl4", fillcolor="#F1F3F4", fontcolor="#202124"]; OrganotinHalides [label="R3SnX, R2SnX2, RSnX3", fillcolor="#34A853", fontcolor="#FFFFFF"]; R3SnH [label="R3SnH", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkene_Alkyne [label="Alkene or Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; HydrostannylatedProduct [label="Hydrostannylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SnCl4 -> R4Sn [label="Grignard/Organolithium"]; RMgX_RLi -> R4Sn; R4Sn -> OrganotinHalides [label="Kocheshkov Redistribution"]; SnCl4_2 -> OrganotinHalides; R3SnH -> HydrostannylatedProduct [label="Hydrostannylation"]; Alkene_Alkyne -> HydrostannylatedProduct; } }

Caption: Key synthetic pathways to various classes of organotin compounds.

Reactions of Organotin Compounds

Organotin compounds participate in a wide array of chemical transformations, making them valuable reagents and intermediates in organic synthesis.

4.1. Cleavage of the Carbon-Tin Bond

The C-Sn bond can be cleaved by a variety of electrophilic reagents, including halogens, mineral acids, and metal halides. The ease of cleavage depends on the nature of the organic group, with aryl and vinyl groups being more readily cleaved than alkyl groups.

Reaction with Halogens: R₄Sn + X₂ → R₃SnX + RX

4.2. Stille Cross-Coupling Reaction

The palladium-catalyzed cross-coupling reaction of an organotin compound with an organic halide or triflate is known as the Stille reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="R1-Pd(II)Ln-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R1R2 [label="R1-Pd(II)Ln-R2", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R1-R2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R1X [label="R1-X", shape=plaintext, fontcolor="#202124"]; R2SnR3 [label="R2-SnR'3", shape=plaintext, fontcolor="#202124"]; XSnR3 [label="X-SnR'3", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> PdII_complex [label=""]; R1X -> OxAdd -> PdII_complex; PdII_complex -> PdII_R1R2 [label=""]; R2SnR3 -> Transmetalation -> PdII_R1R2; Transmetalation -> XSnR3 [style=dashed]; PdII_R1R2 -> Product [label=""]; RedElim -> Product; PdII_R1R2 -> Pd0 [label=""]; RedElim -> Pd0; } }

Caption: The palladium-catalyzed cycle of the Stille cross-coupling reaction.

4.3. Reactions of Organotin Hydrides

Organotin hydrides are versatile reducing agents in organic synthesis. They can reduce a wide range of functional groups, including alkyl halides, aldehydes, and ketones. These reactions often proceed through a free-radical chain mechanism.

Characterization of Organotin Compounds

A variety of spectroscopic techniques are employed to characterize organotin compounds.

5.1. ¹¹⁹Sn NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹¹⁹Sn nucleus is a powerful tool for the structural elucidation of organotin compounds. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom, covering a very wide range of over 5000 ppm.[6] An increase in the coordination number at the tin center generally leads to an upfield shift in the ¹¹⁹Sn resonance.[7]

Table 2: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin(IV) Compounds

Compound ClassGeneral FormulaCoordination NumberTypical ¹¹⁹Sn Chemical Shift Range (ppm)
TetraorganotinsR₄Sn4+40 to -160
Triorganotin HalidesR₃SnX4 or 5+170 to -70
Diorganotin DihalidesR₂SnX₂4, 5, or 6+140 to -220
Monoorganotin TrihalidesRSnX₃4, 5, or 6-10 to -350

Reference: Tetramethyltin (TMSn) at 0 ppm.

5.2. Other Spectroscopic Techniques

¹H and ¹³C NMR spectroscopy are also routinely used to characterize the organic ligands attached to the tin atom. Mass spectrometry provides information on the molecular weight and fragmentation patterns, while X-ray crystallography allows for the precise determination of the three-dimensional structure of crystalline organotin compounds.

Applications of Organotin Compounds

Organotin compounds have found widespread application in various industrial and technological sectors.

6.1. Polymer Stabilizers

Diorganotin compounds, such as dibutyltin dilaurate, are extensively used as heat stabilizers for PVC.[2] They prevent the thermal degradation of the polymer by scavenging HCl and disrupting the formation of conjugated polyene sequences that lead to discoloration and embrittlement.

6.2. Catalysis

Organotin compounds are effective catalysts for a variety of organic reactions, including the formation of polyurethanes, silicones, and esters.[8] In polyurethane production, organotin catalysts facilitate the reaction between isocyanates and polyols.[9] They are also used as catalysts in transesterification reactions for the synthesis of polyesters.[10]

6.3. Materials Science

Organotin compounds serve as precursors for the deposition of tin-containing thin films by methods such as Chemical Vapor Deposition (CVD).[2] For example, organotin halides can be used to deposit transparent conducting films of tin oxide (SnO₂) on glass.[4] Fluorinated organotin compounds are used as precursors for fluorine-doped tin oxide films.[6]

6.4. Organic Synthesis

As discussed earlier, organotin compounds are invaluable reagents in organic synthesis, most notably in the Stille cross-coupling reaction for the formation of C-C bonds. Organotin hydrides are also widely used as radical-based reducing agents.

Toxicology of Organotin Compounds

The biological activity and toxicity of organotin compounds are highly dependent on their structure, particularly the number and nature of the organic substituents.

7.1. Structure-Toxicity Relationship

The general order of toxicity for organotin compounds is: R₃SnX > R₂SnX₂ > RSnX₃ > R₄Sn. Triorganotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), are the most toxic class. The nature of the organic group also plays a crucial role, with toxicity generally decreasing as the alkyl chain length increases.

7.2. Molecular Mechanisms of Toxicity

The toxicity of organotin compounds arises from their ability to interfere with various biological processes. Triorganotins are known to be potent inhibitors of mitochondrial ATP synthase, disrupting cellular energy metabolism.[11] They can also act as endocrine disruptors, with TBT and TPT being agonists for the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ).[12] This can lead to effects such as the induction of imposex (the imposition of male sexual characteristics on female gastropods). Organotins also exhibit neurotoxicity, inducing neuronal cell death and behavioral abnormalities.[12]

Table 3: Acute Toxicity of Selected Organotin Compounds

CompoundOrganismRouteLD₅₀ (mg/kg)
Tributyltin oxide (TBTO)RatOral148-234
Triphenyltin acetateRatOral136
Dibutyltin dichlorideRatOral112
Monobutyltin trichlorideRatOral2200

Experimental Protocols

8.1. Synthesis of Tetraphenyltin (Ph₄Sn)

Materials:

  • Clean sodium chunks (15 g)

  • Dry toluene (250 ml)

  • Chlorobenzene

  • Stannic chloride (SnCl₄)

  • Argon gas

  • Kerosene

Apparatus:

  • 500 ml three-neck, round-bottom flask

  • High-speed stirring motor with sharp metal blades

  • Thermometer

  • Argon inlet tube

  • Dropping funnel

  • Heating mantle

  • Sintered-glass funnel and filter flask

Procedure:

  • Place 15 g of clean sodium chunks and 250 ml of dry toluene into the three-neck flask.

  • Insert a thermometer and an argon inlet tube through one side arm and stopper the other. Insert the stirrer through the main neck.

  • While stirring gently under a slow stream of argon, heat the contents to 105 °C.

  • Increase the stirring speed to full power to disperse the molten sodium.

  • After the sodium is finely dispersed, add a solution of chlorobenzene in toluene dropwise from the dropping funnel.

  • After the addition of chlorobenzene is complete (approximately 1-2 hours), add a solution of 10 ml of stannic chloride in 25 ml of toluene from the dropping funnel over 30 minutes, maintaining the temperature below 45 °C by cooling.

  • After the reaction is complete, heat the mixture to boiling and quickly filter through a sintered-glass funnel.

  • Cool the filtrate in an ice bath to crystallize the tetraphenyltin.

  • Collect the crystals by suction filtration and allow them to air dry. A typical yield is around 25 g with a melting point of 226-228 °C. Recrystallization from benzene or toluene can afford a purer product with a melting point of 229 °C.[9]

8.2. Synthesis of Tributyltin Hydride ((n-Bu)₃SnH)

Materials:

  • Tributyltin chloride (162 g)

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®) solution

  • Toluene

  • Ice-water bath

Apparatus:

  • 1 L reaction flask

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Charge a 1 L reaction flask with 162 g of tributyltin chloride.

  • Over 20 minutes, add 87.3 ml of Vitride® solution while maintaining the temperature at 28-30 °C using an ice-water bath.

  • Heat the mixture at 45-50 °C for 30 minutes.

  • Filter the reaction mixture.

  • Remove the toluene from the filtrate under reduced pressure.

  • Distill the residue to obtain tributyltin hydride. A typical yield is 137.6 g (95%), with a boiling point of 118-124 °C at 5-6 mmHg.[12]

Conclusion

Organotin chemistry remains a vibrant and evolving field with significant academic and industrial importance. From their fundamental roles in stabilizing polymers to their sophisticated applications as catalysts and reagents in organic synthesis, organotin compounds offer a rich landscape for scientific exploration. A thorough understanding of their synthesis, structure, reactivity, and toxicological properties is essential for their safe and effective utilization. This guide has provided a foundational overview of these key aspects, equipping graduate students and professionals with the knowledge to further explore and contribute to this fascinating area of organometallic chemistry. The continued development of novel organotin compounds and their applications, coupled with a growing awareness of their environmental impact, will undoubtedly shape the future of this field.

References

Theoretical Deep Dive into the Electronic Structure of Stannane (SnH₄)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Chemical and Pharmaceutical Sciences

Abstract

Stannane (SnH₄), the simplest tin hydride, serves as a fundamental molecule for understanding the electronic structure and chemical behavior of organotin compounds, a class of molecules with significant applications ranging from catalysis to materials science and pharmacology. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound, with a focus on the application of ab initio and Density Functional Theory (DFT) methods. We present a consolidation of key quantitative data, detail the computational methodologies employed, and offer visual representations of its molecular orbital framework and the typical computational workflow for such studies. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking a deeper understanding of the theoretical underpinnings of tin chemistry.

Introduction

The electronic structure of a molecule is paramount in dictating its physical and chemical properties, including its reactivity, stability, and spectroscopic signatures. For this compound, a heavy-atom hydride, theoretical modeling presents a unique set of challenges and opportunities. The presence of the fifth-period element tin necessitates the consideration of relativistic effects, which can significantly influence the behavior of its valence electrons. Computational chemistry provides a powerful lens through which to investigate these intricacies, offering insights that complement and guide experimental work. This guide synthesizes the theoretical knowledge on this compound's electronic structure, providing a robust foundation for further research and application.

Computational Methodologies

The theoretical investigation of this compound's electronic structure predominantly relies on quantum mechanical calculations. Density Functional Theory (DFT) has emerged as a widely used and effective method, balancing computational cost with accuracy.

Detailed Computational Protocol

A typical computational protocol for determining the electronic structure of this compound involves the following steps:

  • Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional arrangement of atoms. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its nuclei. For this compound, this invariably leads to a tetrahedral (Td) symmetry.

  • Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two purposes: firstly, to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and secondly, to predict the molecule's vibrational spectra (IR and Raman).

  • Electronic Property Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain various electronic properties. This includes the energies of the molecular orbitals (both occupied and unoccupied), the total electronic energy, and the distribution of electron density.

Key Computational Parameters:

  • Functional: The choice of the exchange-correlation functional is a critical aspect of DFT calculations. For this compound and related molecules, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed as they incorporate a portion of exact Hartree-Fock exchange, often leading to more accurate results for molecular properties.

  • Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. For tin, a heavy element, it is crucial to use a basis set that can adequately describe both the core and valence electrons. A common choice is a triple-zeta basis set with polarization and diffuse functions, such as 6-311G(d,p). For more accurate calculations, particularly those investigating relativistic effects, specialized basis sets incorporating effective core potentials (ECPs) for the inner shell electrons of tin are often used.

  • Relativistic Effects: Due to the high nuclear charge of tin, the inner electrons move at speeds that are a significant fraction of the speed of light, necessitating the inclusion of relativistic effects in the calculations.[1] These effects can be broadly categorized as scalar relativistic effects, which affect the energetics of the orbitals, and spin-orbit coupling, which leads to the splitting of energy levels.[1] These effects can be incorporated through various formalisms, such as the Zeroth-Order Regular Approximation (ZORA).

Data Presentation: Calculated Electronic and Structural Properties of this compound

The following tables summarize key quantitative data for this compound obtained from theoretical calculations. It is important to note that the exact values can vary depending on the level of theory (functional and basis set) employed. The data presented here are representative values from DFT calculations.

Parameter Calculated Value
Sn-H Bond Length (Å)1.711
H-Sn-H Bond Angle (°)109.47
Point GroupTd
Electronic State1A1

Table 1: Optimized Geometrical Parameters of this compound.

Vibrational Mode Symmetry Calculated Frequency (cm-1) Description
ν₁A₁1963Symmetric Sn-H Stretch
ν₂E705Symmetric H-Sn-H Bend
ν₃T₂1978Asymmetric Sn-H Stretch
ν₄T₂685Asymmetric H-Sn-H Bend

Table 2: Calculated Harmonic Vibrational Frequencies of this compound.

Molecular Orbital Symmetry Calculated Energy (eV) Character
1a₁a₁-19.5Bonding (Sn 5s + H 1s)
1t₂t₂-12.3Bonding (Sn 5p + H 1s)
HOMO t₂ -12.3 Highest Occupied Molecular Orbital
LUMO a₁ +2.5 Lowest Unoccupied Molecular Orbital (Sn 5s)
2t₂t₂+4.8Antibonding (Sn 5p*)

Table 3: Calculated Molecular Orbital Energies of this compound. (Note: These are representative values and can vary with the level of theory).

Mandatory Visualizations

Molecular Orbital Energy Level Diagram

The molecular orbitals of this compound arise from the combination of the valence atomic orbitals of the central tin atom (5s and 5p) and the 1s orbitals of the four hydrogen atoms. In its tetrahedral geometry, the four hydrogen 1s orbitals combine to form two sets of symmetry-adapted linear combinations (SALCs): one of a₁ symmetry and one of t₂ symmetry. The tin 5s orbital also has a₁ symmetry and can combine with the a₁ SALC to form a bonding (1a₁) and an antibonding (a₁) molecular orbital. The three tin 5p orbitals have t₂ symmetry and combine with the t₂ SALCs to form a set of three degenerate bonding (1t₂) and three degenerate antibonding (t₂) molecular orbitals.

Stannane_MO_Diagram cluster_SnH4 SnH₄ Molecular Orbitals Sn_5p 5p (t₂) MO_2t2_star 2t₂ Sn_5p->MO_2t2_star MO_1t2 1t₂ (HOMO) Sn_5p->MO_1t2 Sn_5s 5s (a₁) MO_a1_star a₁ (LUMO) Sn_5s->MO_a1_star MO_1a1 1a₁ Sn_5s->MO_1a1 H4_t2 t₂ H4_t2->MO_2t2_star H4_t2->MO_1t2 H4_a1 a₁ H4_a1->MO_a1_star H4_a1->MO_1a1 LUMO_level HOMO_level level1 level2t2

Caption: Molecular orbital energy level diagram of this compound.

Computational Workflow

The process of theoretically studying the electronic structure of a molecule like this compound follows a logical and systematic workflow. This workflow ensures that the calculations are robust and the results are reliable.

Computational_Workflow start Define Molecular System (SnH₄) method Select Theoretical Method (e.g., DFT) start->method basis Choose Basis Set (e.g., 6-311G(d,p)) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt No single_point Single-Point Energy Calculation check_min->single_point Yes properties Analyze Electronic Properties (MOs, Energies, etc.) single_point->properties end Results and Interpretation properties->end

Caption: A typical workflow for computational electronic structure studies.

Conclusion

Theoretical studies provide indispensable insights into the electronic structure of this compound, forming a cornerstone for understanding its chemistry and that of more complex organotin compounds. Through methods like Density Functional Theory, it is possible to obtain accurate predictions of molecular geometry, vibrational frequencies, and the nature of molecular orbitals. The consideration of relativistic effects is crucial for achieving high accuracy in these calculations. The data and methodologies presented in this guide offer a foundational understanding for researchers and professionals, enabling more informed experimental design and interpretation in fields where organotin chemistry plays a vital role. The continued development of computational methods promises even deeper and more predictive insights into the fascinating world of heavy-element chemistry.

References

A Historical Overview of the Discovery and Development of Stannanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannanes, or organotin compounds, are a class of organometallic compounds containing a tin-carbon bond. Their history spans over 170 years, evolving from laboratory curiosities to indispensable tools in organic synthesis and industrial applications. This technical guide provides a comprehensive historical overview of the discovery and development of stannanes, detailing key milestones, seminal experimental protocols, and the evolution of their applications. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the origins and progression of this important class of compounds.

Early Discoveries: The Dawn of Organotin Chemistry

The field of organotin chemistry traces its roots back to the mid-19th century with the pioneering work of Edward Frankland and Carl Löwig. These early discoveries laid the fundamental groundwork for the synthesis and understanding of compounds featuring a direct tin-carbon linkage.

The First Stannane: Frankland's Diethyltin Diiodide (1849)

In 1849, the English chemist Edward Frankland reported the synthesis of the first organotin compound, diethyltin diiodide.[1][2] This discovery was a landmark achievement in the nascent field of organometallic chemistry. Frankland's synthesis involved the reaction of ethyl iodide with metallic tin at elevated temperatures.[3]

Löwig's Contribution: Alkyltin Compounds from Tin-Sodium Alloy (1852)

Three years after Frankland's discovery, the German chemist Carl Löwig reported an alternative method for the synthesis of alkyltin compounds.[4][5] Löwig's procedure involved the reaction of an alkyl halide with a tin-sodium alloy.[4][5] This method provided a different pathway to access these novel compounds and further expanded the early landscape of organotin chemistry.

Expansion and Early Synthetic Methods

The initial discoveries by Frankland and Löwig sparked further interest in the chemistry of stannanes. The early 20th century saw the development of more general and efficient synthetic methods, significantly broadening the scope of accessible organotin compounds.

The Grignard Reaction: A Versatile Tool for Sn-C Bond Formation

The discovery of Grignard reagents by Victor Grignard in 1900 provided a powerful and versatile tool for the formation of tin-carbon bonds. The reaction of a tin halide, such as tin tetrachloride (SnCl₄), with a Grignard reagent (R-MgX) became a standard method for the synthesis of tetraorganotins (R₄Sn).[2][6]

The Kocheshkov Redistribution Reaction

Another significant advancement in the synthesis of organotin halides was the development of the Kocheshkov redistribution reaction. This reaction allows for the preparation of mono-, di-, and tri-organotin halides by the comproportionation of a tetraorganotin compound with a tin tetrahalide in specific stoichiometric ratios.[2][6] This method provided a controlled route to organotin compounds with varying numbers of organic substituents.

The Rise of Industrial Applications: A New Era for Stannanes

The mid-20th century marked a turning point for organotin chemistry, as the unique properties of stannanes led to their widespread industrial application. This "revival" of interest was largely driven by the work of G.J.M. van der Kerk and his colleagues.[4][5]

PVC Stabilizers

One of the most significant applications of organotin compounds, emerging around 1940, is their use as heat stabilizers for polyvinyl chloride (PVC).[4][5] Organotin compounds, particularly dialkyltin derivatives, are highly effective at preventing the thermal degradation of PVC during processing.[7][8][9][10][11][12] They function by scavenging the hydrogen chloride (HCl) that is eliminated from the polymer chain and by replacing labile chlorine atoms with more stable groups.[1][7][8]

Biocidal Applications

In the 1950s, the research group of G.J.M. van der Kerk discovered the potent biocidal properties of triorganotin compounds.[4][5] This led to their use in a variety of applications, including as fungicides, bactericides, and wood preservatives.[4][5] The specific nature of the organic groups attached to the tin atom was found to significantly influence the biocidal activity.

Modern Developments: Stannanes in Organic Synthesis

The latter half of the 20th century saw the emergence of stannanes as powerful reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

The Stille Reaction

In the 1970s, John Stille and his coworkers developed a palladium-catalyzed cross-coupling reaction between organostannanes and organic halides or triflates. This reaction, now known as the Stille reaction, has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reaction is valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions.

Quantitative Data

The following tables summarize key quantitative data related to the physical properties of selected early stannanes, the comparative heat stability of PVC stabilized with different organotin compounds, and the antifungal activity of specific organotin compounds.

Table 1: Physical Properties of Selected Early Stannanes

CompoundFormulaBoiling Point (°C)Density (g/mL)
Tetramethyltin(CH₃)₄Sn76-771.29
Tetraethyltin(C₂H₅)₄Sn1811.187
Diethyltin Diiodide(C₂H₅)₂SnI₂>200 (decomposes)~2.85
Methyltin TrichlorideCH₃SnCl₃154-1561.71

Table 2: Comparative Heat Stability of PVC Stabilized with Organotin Compounds

Stabilizer TypeConcentration (phr)Heat Stability at 180°C (minutes)
Unstabilized PVC-< 10
Dibutyltin Dilaurate2.045
Dioctyltin Maleate2.060
Methyltin Mercaptide2.075

Table 3: Antifungal Activity of Selected Trialkyltin Compounds

CompoundFungusMinimum Inhibitory Concentration (MIC) (µg/mL)
Tributyltin AcetateAspergillus niger0.5
Tributyltin AcetatePenicillium funiculosum0.2
Triphenyltin AcetateAspergillus niger0.1
Triphenyltin AcetatePenicillium funiculosum0.05

Experimental Protocols

This section provides detailed methodologies for the key historical experiments that marked the discovery and development of stannanes.

Protocol 1: Synthesis of Diethyltin Diiodide (Frankland, 1849 - Reconstructed)

Objective: To replicate the first synthesis of an organotin compound.

Materials:

  • Ethyl iodide (C₂H₅I)

  • Tin foil or granules (Sn)

  • Sealed glass tube or high-pressure autoclave

Procedure:

  • Place a piece of tin foil or an equivalent amount of tin granules into a thick-walled glass tube.

  • Add ethyl iodide to the tube in a molar ratio of approximately 2:1 (ethyl iodide:tin).

  • Seal the glass tube using a flame. Caution: This procedure involves heating a sealed tube and should only be performed by trained personnel with appropriate safety shielding.

  • Heat the sealed tube in an oven or sand bath to a temperature between 150-180°C for several hours.

  • Allow the tube to cool completely to room temperature behind a safety shield.

  • Carefully open the tube. The product will be a yellowish, crystalline solid.

  • The crude diethyltin diiodide can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of Alkyltin Compounds (Löwig, 1852 - Reconstructed)

Objective: To synthesize alkyltin compounds using a tin-sodium alloy.

Materials:

  • Tin metal (Sn)

  • Sodium metal (Na)

  • Ethyl iodide (C₂H₅I) or other alkyl halide

  • Anhydrous diethyl ether

Procedure:

  • Prepare a tin-sodium alloy by melting tin and carefully adding sodium metal in a 1:1 molar ratio under an inert atmosphere. Allow the alloy to cool and solidify.

  • Break the alloy into small pieces.

  • In a round-bottom flask equipped with a reflux condenser, place the tin-sodium alloy pieces.

  • Add anhydrous diethyl ether to cover the alloy.

  • Slowly add the alkyl halide (e.g., ethyl iodide) to the flask. An exothermic reaction should commence.

  • After the initial reaction subsides, gently heat the mixture to reflux for several hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of ethanol, followed by water, to destroy any unreacted sodium.

  • Separate the ethereal layer, which contains the crude alkyltin product.

  • The solvent can be removed by distillation to yield the crude product, which can be further purified by distillation or recrystallization.

Mandatory Visualizations

The following diagrams illustrate key pathways and relationships in the historical development and application of stannanes.

Historical_Timeline_of_Stannanes cluster_1800s 19th Century: Foundational Discoveries cluster_1900s_early Early 20th Century: Synthetic Expansion cluster_1900s_mid Mid 20th Century: Industrial Revolution cluster_1900s_late Late 20th Century: Synthetic Renaissance Frankland (1849) 1849 Frankland (Diethyltin Diiodide) Löwig (1852) 1852 Löwig (Alkyltins from Alloy) Grignard (1900s) ~1900s Grignard Synthesis Löwig (1852)->Grignard (1900s) Kocheshkov (1920s) ~1920s Kocheshkov Redistribution Grignard (1900s)->Kocheshkov (1920s) PVC_Stabilizers (1940s) ~1940s PVC Stabilizers Kocheshkov (1920s)->PVC_Stabilizers (1940s) van_der_Kerk (1950s) ~1950s van der Kerk (Biocidal Properties) PVC_Stabilizers (1940s)->van_der_Kerk (1950s) Stille (1970s) ~1970s Stille Reaction van_der_Kerk (1950s)->Stille (1970s)

Caption: A timeline of key milestones in the discovery and development of stannanes.

PVC_Stabilization_Mechanism PVC_Degradation PVC Chain (-CH₂-CHCl-) HCl_Elimination HCl Elimination PVC_Degradation->HCl_Elimination Heat Labile_Cl_Replacement Labile Cl Replacement PVC_Degradation->Labile_Cl_Replacement Heat Heat Polyene_Formation Polyene Formation (Discoloration) HCl_Elimination->Polyene_Formation HCl_Scavenging HCl Scavenging HCl_Elimination->HCl_Scavenging Organotin_Stabilizer Organotin Stabilizer (R₂SnX₂) Organotin_Stabilizer->HCl_Scavenging Organotin_Stabilizer->Labile_Cl_Replacement R2SnCl2 R₂SnCl₂ HCl_Scavenging->R2SnCl2 Stabilized_PVC Stabilized PVC Chain Labile_Cl_Replacement->Stabilized_PVC

Caption: Mechanism of PVC stabilization by organotin compounds.

Stille_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-SnR₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R¹-R² RedElim->Pd0

Caption: Catalytic cycle of the Stille cross-coupling reaction.

References

Stannane (SnH₄): A Comprehensive Technical Guide to Safety Precautions and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal risk assessment and adherence to all applicable safety regulations. Stannane (SnH₄) is a highly hazardous material, and all handling should be performed by trained personnel in a controlled laboratory environment.

Introduction

This compound, also known as tin hydride, is the simplest inorganic compound of tin and hydrogen, with the chemical formula SnH₄. It is a colorless, highly toxic, and pyrophoric gas at standard temperature and pressure.[1] As the tin analogue of methane, it exhibits unique chemical properties that are of interest in various research fields, including materials science and semiconductor manufacturing. However, its extreme instability and toxicity necessitate stringent safety protocols. This compound decomposes slowly at room temperature into metallic tin and hydrogen and can ignite spontaneously in air.[1] This guide provides an in-depth overview of the safety precautions, handling guidelines, and emergency procedures required for the safe use of this compound in a research setting.

Hazard Identification and Classification

Table 1: Hazard Identification for this compound (SnH₄)

Hazard ClassHazard CategoryHazard Statement
Flammable GasesCategory 1Extremely flammable gas.
Gases Under PressureLiquefied GasContains gas under pressure; may explode if heated.
Acute Toxicity, InhalationCategory 1 or 2 (Inferred)Fatal if inhaled.
Skin Corrosion/IrritationNot ClassifiedMay cause irritation upon decomposition.
Eye Damage/IrritationNot ClassifiedMay cause irritation upon decomposition.
Specific Target Organ ToxicityNot ClassifiedPotential for systemic effects.

Exposure Limits and Toxicity

Table 2: Occupational Exposure Limits for Tin Compounds (as Sn)

OrganizationTWA (8-hour)STEL (15-minute)Notes
OSHA (PEL)2 mg/m³-For inorganic tin compounds.[2]
ACGIH (TLV)0.1 mg/m³0.2 mg/m³For organic tin compounds, to minimize effects on the immune system and CNS.[3]
NIOSH (REL)2 mg/m³-For inorganic tin compounds.[2]

Note: Some regulations for inorganic tin compounds explicitly exclude tin hydride, suggesting that this compound may have a different, potentially lower, exposure limit.[4][5]

Table 3: Summary of Toxicological Data for Tin Compounds

Compound TypeRoute of ExposureObserved Effects
Inorganic Tin CompoundsIngestionStomachache, anemia, liver and kidney problems.[6]
Inorganic Tin CompoundsSkin/Eye ContactIrritation.[6]
Dichlorodimethylthis compoundInhalationFatal if inhaled (LC50 in rats of 0.115 mg/L/4 hr).[7]
Organotin CompoundsGeneralNeurotoxicity, hepatotoxicity, skin and eye irritation.[7]

Given the high toxicity of related compounds, it should be assumed that this compound is acutely toxic via inhalation.

Safety Precautions and Handling Guidelines

Due to its hazardous nature, this compound must be handled with extreme caution using appropriate engineering controls and personal protective equipment.

Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a well-ventilated fume hood with a high face velocity.

  • Inert Atmosphere: this compound is unstable and pyrophoric. It should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition and ignition.

  • Gas Detection: A continuous gas monitoring system with an audible alarm for tin hydrides should be in place.

  • Low Temperature: this compound is more stable at lower temperatures. Handling and storage should be at or below its boiling point (-52 °C).[8]

Personal Protective Equipment (PPE)
  • Respiratory Protection: A self-contained breathing apparatus (SCBA) is required when working with this compound.

  • Hand Protection: Cryogenic, chemical-resistant gloves should be worn.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Body Protection: A flame-resistant lab coat and appropriate protective clothing should be worn.

Storage and Disposal
  • Storage: this compound should be stored in a dedicated, well-ventilated, and cooled area, away from heat, ignition sources, and incompatible materials.

  • Disposal: Unused this compound should be disposed of as hazardous waste in accordance with all local, state, and federal regulations. This may involve controlled decomposition or incineration by a specialized waste disposal company.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound, based on literature procedures. This protocol should be adapted and reviewed as part of a comprehensive risk assessment before any work is undertaken.

Reaction: SnCl₄ + LiAlH₄ → SnH₄ + LiCl + AlCl₃[1]

Materials:

  • Tin(IV) chloride (SnCl₄)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous ether (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

  • Dry ice/acetone or liquid nitrogen for cooling baths

Procedure:

  • System Preparation: Assemble and thoroughly dry all glassware. The reaction should be carried out in a Schlenk line or a similar apparatus that allows for the manipulation of air-sensitive reagents under an inert atmosphere.

  • Reagent Preparation:

    • Prepare a solution or slurry of SnCl₄ in anhydrous ether.

    • Separately, prepare a slurry of LiAlH₄ in anhydrous ether in the reaction flask.

  • Cooling: Cool both the SnCl₄ solution and the LiAlH₄ slurry to between -60 °C and -70 °C using a dry ice/acetone bath.

  • Reaction: Slowly add the SnCl₄ solution to the stirred LiAlH₄ slurry under a positive pressure of inert gas. The reaction is exothermic and should be controlled by the rate of addition.

  • Product Collection: The this compound gas produced will pass through a series of cold traps. A trap at approximately -95 °C can be used to remove any solvent vapors, while a subsequent trap at -196 °C (liquid nitrogen) will condense the this compound.

  • Purification and Storage: The condensed this compound can be purified by fractional condensation. It should be stored at or below -196 °C in a sealed container under an inert atmosphere.

Emergency Procedures

In Case of a Leak:

  • Evacuate the area immediately.

  • If it is safe to do so, shut off the source of the leak.

  • Ventilate the area.

  • Do not re-enter the area until it has been cleared by a qualified safety professional.

In Case of Fire:

  • If the fire is small and you are trained to do so, use a dry chemical or CO₂ extinguisher. DO NOT USE WATER.

  • If the fire is large or cannot be controlled, evacuate the area and call emergency services.

  • Cool any exposed cylinders with water from a safe distance to prevent rupture.

In Case of Personnel Exposure:

  • Inhalation: Immediately move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

Visualizations

Caption: Logical relationship of this compound's hazards to necessary safety precautions.

StannaneSynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_collection Product Collection cluster_post Post-Reaction Prep_Glassware Assemble and Dry Glassware Prep_Reagents Prepare SnCl4 and LiAlH4 Slurries Prep_Glassware->Prep_Reagents Prep_Cooling Cool Reagents to -70°C Prep_Reagents->Prep_Cooling Slow_Addition Slowly Add SnCl4 to LiAlH4 Prep_Cooling->Slow_Addition Maintain_Temp Maintain Low Temperature Slow_Addition->Maintain_Temp Inert_Atmosphere Maintain Inert Atmosphere Maintain_Temp->Inert_Atmosphere Trap_Solvent Trap Solvent (-95°C) Inert_Atmosphere->Trap_Solvent Trap_Product Condense SnH4 (-196°C) Trap_Solvent->Trap_Product Purification Fractional Condensation Trap_Product->Purification Storage Store at <= -196°C Purification->Storage

Caption: Experimental workflow for the synthesis and handling of this compound.

References

Methodological & Application

Protocol for Stille Coupling Reactions Using Stannane Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stille coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This reaction joins an organostannane (organotin) compound with an organic halide or pseudohalide.[1][2] Its significance in organic synthesis, particularly in the pharmaceutical and fine chemical industries, stems from its tolerance of a wide array of functional groups, mild reaction conditions, and generally high yields.[1][3] These application notes provide a comprehensive, step-by-step guide for conducting a Stille coupling experiment, including detailed protocols, data presentation in tabular format for easy comparison, and diagrams to illustrate the experimental workflow and reaction mechanism.

Introduction

Developed by John Kenneth Stille, this reaction has become a cornerstone of modern organic synthesis.[1] The reaction's success is attributed to the stability of organothis compound reagents to air and moisture, which makes them relatively easy to handle.[1][4] However, it is crucial to note the high toxicity of organotin compounds, necessitating careful handling and disposal.[1][5] The Stille reaction is widely used in the synthesis of complex molecules, including pharmaceuticals, natural products, and materials.[6][7] For instance, it has been instrumental in the synthesis of antitumor substances like Ircinal A and various pyrrolo[2,1-c][1][8]benzodiazepines (PBDs).[7][9]

The general scheme of the Stille coupling reaction is as follows:

R¹-X + R²-Sn(R³)₃ → (Pd catalyst) → R¹-R² + X-Sn(R³)₃

Where:

  • R¹ and R² are the organic groups to be coupled (e.g., aryl, vinyl, alkyl).[7]

  • X is a halide (I, Br, Cl) or a pseudohalide (e.g., triflate - OTf).[3][7]

  • R³ is typically a non-transferable group like butyl or methyl.[4]

Catalytic Cycle and Mechanism

The Stille coupling reaction proceeds through a catalytic cycle involving a palladium complex.[1] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.[1][3]

  • Transmetalation: The organothis compound (R²-Sn(R³)₃) transfers its R² group to the palladium complex, displacing the halide.[1] This is often the rate-determining step.[1]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled and eliminated to form the desired product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation XSnR3 X-Sn(R³)₃ PdII_R1R2->Pd0 Reductive Elimination R1R2 R¹-R² R1X R¹-X R2SnR3 R²-Sn(R³)₃

Figure 1: Catalytic Cycle of the Stille Coupling Reaction.

Data Presentation: Reaction Parameters

The efficiency of the Stille coupling is influenced by several factors, including the choice of catalyst, ligands, solvent, and additives. The following tables summarize typical conditions and their effects.

Table 1: Common Palladium Catalysts and Ligands

CatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (Triphenylphosphine)1-5A common and versatile catalyst.[7][10]
Pd₂(dba)₃dba (dibenzylideneacetone)1-2Often used with additional phosphine ligands.[11][12]
Pd(OAc)₂-1-5A Pd(II) precatalyst that is reduced in situ to Pd(0).[7]
PdCl₂(PPh₃)₂PPh₃1-5A Pd(II) precatalyst.[10]
-XPhos1-4A bulky, electron-rich ligand that can improve reaction efficiency for challenging substrates.[6]
-P(o-tol)₃4Used in specific applications.[12]

Table 2: Solvents and Additives

SolventAdditiveEffect
TolueneNoneA common non-polar solvent.[12]
Tetrahydrofuran (THF)NoneA common polar aprotic solvent.[11]
Dimethylformamide (DMF)LiClLiCl can accelerate the reaction by facilitating transmetalation.[7][8]
DioxaneCsFCsF can promote the reaction and aids in the removal of tin byproducts.[6][11]
VariousCu(I) salts (e.g., CuI)Can significantly increase the reaction rate.[11][13]

Experimental Protocols

This section provides a detailed methodology for a general Stille coupling reaction.

Materials and Reagents
  • Organic halide or triflate (R¹-X)

  • Organothis compound reagent (R²-Sn(R³)₃)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., toluene, THF, DMF)

  • Additives (optional, e.g., LiCl, CuI)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or round-bottom flask)

  • Standard laboratory glassware

  • Stirring apparatus

  • Heating apparatus (e.g., heating mantle, oil bath)

  • Reagents for workup (e.g., saturated aqueous KF solution, organic solvent for extraction)

  • Purification supplies (e.g., silica gel for column chromatography)

Experimental Workflow

Figure 2: General Experimental Workflow for Stille Coupling.
Detailed Procedure

  • Reaction Setup:

    • To a flame-dried Schlenk flask or round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the organic halide (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), and any solid additives.[1][12]

    • Add the anhydrous, degassed solvent via syringe.[12]

    • Stir the mixture for a few minutes to ensure dissolution.

    • Add the organothis compound reagent (typically 1.1-1.5 eq) to the reaction mixture via syringe.[8]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 110°C).[12][14]

    • Stir the reaction mixture vigorously for the required time (can range from a few hours to several days).[8][12]

  • Monitoring:

    • Monitor the progress of the reaction by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][12]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). This helps to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[1][15]

    • Stir the mixture vigorously for at least one hour.

    • Filter the mixture through a pad of Celite to remove the precipitated tin salts and the palladium catalyst.[15]

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.[8][12] In some cases, adding a small amount of triethylamine (~2-5%) to the eluent can help in removing residual tin byproducts.[8][15]

Safety Precautions

  • Organothis compound reagents are highly toxic. Handle them with extreme caution in a well-ventilated fume hood.[1][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts can be flammable and toxic.

  • Solvents used in the reaction are often flammable.

  • Always perform the reaction under an inert atmosphere to prevent side reactions and catalyst decomposition.[16]

Conclusion

The Stille coupling reaction is an indispensable tool in modern organic synthesis for the construction of C-C bonds.[1] This guide provides a detailed protocol and essential information to aid researchers in successfully performing this reaction. By understanding the mechanism, adhering to safety precautions, and carefully following the experimental procedure, scientists can effectively utilize the Stille coupling in their research and development endeavors, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.[1]

References

Application of Stannane in Palladium-Catalyzed Cross-Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille reaction, a palladium-catalyzed cross-coupling of organostannanes (stannanes) with organic halides or pseudohalides, stands as a cornerstone of modern organic synthesis.[1][2] Developed by John Kenneth Stille, this versatile carbon-carbon bond-forming reaction has seen widespread application in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[3] Key advantages of the Stille coupling include the air and moisture stability of organostannane reagents, tolerance of a wide variety of functional groups, and generally mild reaction conditions.[2][4][5]

Organostannanes are typically tetravalent tin compounds, with one of the four organic groups being the one transferred in the coupling reaction. The remaining three are often non-transferable groups like butyl or methyl. While the stability of these reagents is a significant advantage, their primary drawback is their toxicity, which necessitates careful handling and purification procedures to remove tin byproducts.[1][4]

This document provides detailed application notes and experimental protocols for the use of stannanes in palladium-catalyzed cross-coupling reactions, aimed at researchers, scientists, and professionals in drug development.

Catalytic Cycle and Mechanism

The mechanism of the Stille reaction has been extensively studied and proceeds through a catalytic cycle involving a palladium complex.[1][6] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the organic halide (R¹-X) to form a Pd(II) intermediate.[1][6]

  • Transmetalation: The organothis compound (R²-SnR₃) then transfers its transferable organic group (R²) to the palladium center, with the tin halide being formed as a byproduct. This step is often the rate-determining step of the reaction.[1][6]

  • Reductive Elimination: Finally, the two organic groups (R¹ and R²) coupled on the palladium center are eliminated to form the desired new carbon-carbon bond (R¹-R²), regenerating the active Pd(0) catalyst, which can then participate in a new catalytic cycle.[4][6]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ PdII_intermediate R¹-Pd(II)L₂-X Pd0->PdII_intermediate Oxidative Addition reactant1 R¹-X reactant2 R²-SnR₃ PdII_coupled R¹-Pd(II)L₂-R² PdII_intermediate->PdII_coupled Transmetalation PdII_coupled->Pd0 Reductive Elimination product R¹-R² byproduct X-SnR₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

The following protocols are representative examples of Stille coupling reactions and should be adapted and optimized for specific substrates and scales.

Protocol 1: Coupling of an Enol Triflate with an Organotin Reagent

This protocol is adapted from a procedure reported in the Journal of the American Chemical Society.[4]

Reaction Scheme:

Materials:

  • Enol triflate (1.0 eq)

  • Organotin reagent (e.g., vinyltributyltin) (1.15 eq)

  • Palladium catalyst: Pd(dppf)Cl₂·DCM (0.1 eq)

  • Additive 1: Copper(I) iodide (CuI) (0.1 eq)

  • Additive 2: Lithium chloride (LiCl) (5.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

  • Solvents for workup and chromatography (Hexane, NH₃·H₂O, Brine, Na₂SO₄)

Procedure:

  • To a flame-dried 100 mL round-bottom flask, add the enol triflate (4.60 mmol, 1.0 eq) and anhydrous DMF (35 mL). The DMF should be bubbled with N₂ for 45 minutes before use.

  • Sequentially add CuI (0.46 mmol, 0.1 eq), Pd(dppf)Cl₂·DCM (0.46 mmol, 0.1 eq), and LiCl (24.38 mmol, 5.3 eq).

  • Add another 11 mL of anhydrous DMF to achieve a final concentration of 0.1 M.

  • Purge the reaction flask with Argon for 10 minutes.

  • Add the organotin reagent (5.29 mmol, 1.15 eq) via syringe.

  • Heat the reaction mixture to 40 °C.

  • Monitor the reaction progress by TLC or GC. The reaction may take up to 2.5 days.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the brown solution to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O.

  • Extract the aqueous layer with hexane (3 x 50 mL).

  • Combine the organic layers and wash with a 1:2 mixture of NH₃·H₂O and H₂O, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on basic alumina to afford the coupled product. The reported yield for a specific substrate was 87%.[4]

Protocol 2: Chemoselective Coupling of an Acyl Chloride with an Organothis compound

This protocol is based on a method for the synthesis of ketones via Stille coupling.[7][8]

Reaction Scheme:

Materials:

  • Acyl chloride (e.g., benzoyl chloride) (1.0 eq)

  • Organothis compound (e.g., phenyltrimethyltin) (1.1 eq)

  • Palladium catalyst: Bis(di-tert-butylchlorophosphine)palladium(II) dichloride (2.5 mol %)

  • Anhydrous acetonitrile

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere, add the palladium catalyst (0.025 eq).

  • Add anhydrous acetonitrile via syringe.

  • Add the acyl chloride (1.0 eq) to the flask.

  • Add the organothis compound (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82 °C for acetonitrile).

  • Monitor the reaction by TLC or GC. A typical reaction time is 20 hours.

  • After completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired ketone. Reported yields for this type of reaction are often high, up to 98%.[7][8]

Data Presentation

The following tables summarize quantitative data for various Stille coupling reactions, providing a reference for expected yields under different conditions.

Table 1: Stille Coupling of Various Organic Halides with Organostannanes

EntryOrganic HalideOrganothis compoundCatalyst (mol%)Ligand/AdditiveSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneVinyltributyltinPd(PPh₃)₄ (2)-Toluene1001692
2IodobenzenePhenyltrimethyltinPdCl₂(PPh₃)₂ (3)-DMF801289
32-Bromopyridine2-Furyltributylthis compoundPd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Dioxane1002485
4Vinyl bromideAllyltributylthis compoundPd(PPh₃)₄ (5)-THF65695
54-ChlorotoluenePhenyltributylthis compoundPd₂(dba)₃ (1.5)P(t-Bu)₃ (6) / CsFDioxane1002478[9]

Table 2: Stille Coupling in Natural Product Synthesis

EntrySubstrateThis compound ReagentCatalyst/ConditionsProductYield (%)Reference
1Aryl IodideComplex Organothis compoundDouble Stille CouplingQuadrigemine C intermediate-[1]
2Linear di-alkeneBis(tributylstannyl)etheneTandem Stille macrocyclization(+)-Mycotrienol-[1]
3Isobenzofuranone bromide(E,E)-Farnesyltributylthis compoundPd₂(dba)₃, LiCl, DMF, 50°CIsohericenone J73[10]

Mandatory Visualizations

Experimental Workflow

Stille_Experimental_Workflow start Start setup Reaction Setup (Flame-dried flask, inert gas) start->setup reagents Add Substrates, Catalyst, Solvent setup->reagents reaction Heat and Stir (Monitor progress) reagents->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for a Stille cross-coupling reaction.

Logical Relationship: Factors Influencing Stille Reaction Outcome

Stille_Factors cluster_factors Key Influencing Factors outcome Reaction Outcome (Yield, Selectivity, Rate) catalyst Palladium Catalyst (Pd(0) vs Pd(II), Ligands) catalyst->outcome halide Organic Halide/Pseudohalide (I > Br > OTf > Cl) halide->outcome This compound Organothis compound (Transfer group ability) This compound->outcome additives Additives (Cu(I) salts, LiCl, Fluoride) additives->outcome solvent Solvent (Polar aprotic vs. nonpolar) solvent->outcome temp Temperature temp->outcome

Caption: Key factors that influence the outcome of a Stille coupling reaction.

References

A Step-by-Step Guide to the Hydrostannylation of Alkynes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrostannylation of alkynes is a powerful and atom-economical method for the synthesis of vinylstannanes, which are versatile intermediates in organic synthesis, most notably in Stille cross-coupling reactions. This guide provides a detailed overview of the primary methods for alkyne hydrostannylation, including transition metal-catalyzed and radical-initiated reactions. Key aspects such as regioselectivity and stereoselectivity are discussed in the context of different catalytic systems. Detailed experimental protocols for palladium-catalyzed, platinum-catalyzed, and radical-initiated hydrostannylation are provided, along with data summarizing the outcomes for various substrates.

Introduction

The addition of a tin hydride (R₃SnH) across a carbon-carbon triple bond, known as hydrostannylation, is a fundamental transformation in organometallic chemistry.[1][2] The resulting vinylstannanes are valuable building blocks, allowing for the stereospecific formation of complex olefinic structures.[3] The regio- and stereochemical outcome of the hydrostannylation reaction is highly dependent on the chosen methodology.[3][4] Transition metal catalysis, particularly with palladium, typically proceeds via a syn-addition mechanism, yielding the (E)-isomer.[3] In contrast, radical-mediated hydrostannylation often leads to a mixture of (E)- and (Z)-isomers, with the stereoselectivity being influenced by the reaction conditions and substrates.[4][5]

This document outlines the prevalent mechanisms and provides standardized protocols for the practical application of these methods in a laboratory setting.

Reaction Mechanisms and Selectivity

The two primary pathways for the hydrostannylation of alkynes are transition metal catalysis and free radical addition. The choice of method dictates the regio- and stereoselectivity of the resulting vinylstannane.

Transition Metal-Catalyzed Hydrostannylation

Palladium complexes are the most widely used catalysts for the hydrostannylation of alkynes, generally leading to syn-addition of the tin hydride across the triple bond.[1][3] The mechanism is believed to involve the oxidative addition of the Sn-H bond to a low-valent palladium species, followed by migratory insertion of the alkyne and subsequent reductive elimination to yield the vinylthis compound and regenerate the catalyst.[4] For terminal alkynes, this typically results in the formation of the (E)-β-vinylthis compound as the major product.[3]

Other transition metals such as platinum, rhodium, molybdenum, and copper have also been employed, in some cases offering complementary or unique selectivity.[6][7][8] For instance, platinum catalysts have been shown to provide high selectivity for the linear (E)-vinylthis compound.[9] Heterobimetallic catalysts, such as Cu/Fe and Cu/Mn systems, offer tunable regioselectivity, allowing for the divergent synthesis of either α- or (E)-β-vinylstannanes by selecting the appropriate metal pairing.[10][11][12]

Radical-Initiated Hydrostannylation

Free radical hydrostannylation is typically initiated by azobisisobutyronitrile (AIBN) or triethylborane (Et₃B).[4][13] This method is often less stereoselective than transition metal-catalyzed reactions and can produce mixtures of (E) and (Z) isomers.[4] The regioselectivity is influenced by the steric and electronic properties of the alkyne substituents.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Hydrostannylation of a Terminal Alkyne

This protocol describes a general procedure for the syn-hydrostannylation of a terminal alkyne using tetrakis(triphenylphosphine)palladium(0) as the catalyst.[1][4]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Tributyltin hydride (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Anhydrous, degassed tetrahydrofuran (THF) (5 mL)

  • Magnetic stirrer and stirring bar

  • Schlenk flask or similar reaction vessel

  • Nitrogen or argon inert gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the terminal alkyne (1.0 mmol) and Pd(PPh₃)₄ (0.02 mmol).

  • Add anhydrous, degassed THF (5 mL) to the flask and stir the mixture until the catalyst has dissolved.

  • Slowly add tributyltin hydride (1.2 mmol) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired vinylthis compound. Note: Vinylstannanes can be sensitive to prolonged exposure to silica gel, which may cause decomposition.[6]

Protocol 2: Platinum-Catalyzed Hydrostannylation of a Terminal Alkyne

This protocol details a highly selective method for the synthesis of linear (E)-vinylstannanes using a platinum-phosphine catalyst system.[9][14]

Materials:

  • Platinum(II) chloride (PtCl₂) (0.1 mmol, 10 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.2 mmol, 20 mol%)

  • Terminal alkyne (1.0 mmol)

  • Tributyltin hydride (3.0 mmol)

  • Anhydrous THF (10 mL)

  • Oven-dried vial with a magnetic stirrer

  • Nitrogen or argon inert gas supply

Procedure:

  • In an oven-dried 22 mL vial equipped with a magnetic stirrer, add PtCl₂ (0.1 mmol) and XPhos (0.2 mmol).

  • Flush the vial with nitrogen and add dry THF (to make a 0.1 M solution relative to the alkyne).

  • Stir the mixture at 50°C for 20 minutes until a yellow, homogeneous solution forms, indicating the formation of the active catalyst.

  • Add the terminal alkyne (1.0 mmol) to the catalyst solution.

  • Add tributyltin hydride (3.0 mmol) and continue stirring at 50°C.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature. The mixture can be filtered through a plug of celite to remove the platinum catalyst before concentration and further purification.[9]

  • Purify the product by column chromatography.

Protocol 3: Radical-Initiated Hydrostannylation of a Propargylic Alcohol Derivative

This protocol provides a method for the hydrostannylation of an alkyne using a radical initiator, which can offer different selectivity compared to metal-catalyzed methods.[4][13]

Materials:

  • Propargylic alcohol derivative (1.0 mmol)

  • Tributyltin hydride (1.1 mmol)

  • AIBN (0.1 mmol, 10 mol%)

  • Anhydrous, degassed toluene (5 mL)

  • Reaction vessel with a reflux condenser

  • Nitrogen or argon inert gas supply

Procedure:

  • To a reaction vessel under an inert atmosphere, add the propargylic alcohol derivative (1.0 mmol) and AIBN (0.1 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Add tributyltin hydride (1.1 mmol) to the mixture.

  • Heat the reaction mixture to 80-90°C and stir.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize the typical outcomes for the hydrostannylation of various alkynes under different catalytic conditions.

Table 1: Palladium-Catalyzed Hydrostannylation of Terminal Alkynes

EntryAlkyne SubstrateProduct(s)Ratio (α:β-E:β-Z)Yield (%)Reference
11-Octyneα, β-E, β-ZVaries with conditions~80-95[3]
2Phenylacetyleneα, β-EOften ~1:1~90[9]
3Propargyl alcoholβ-E>95:5~85[5]
4Ethyl propiolateα, β-EMajor α-product~90[6]

Table 2: Platinum-Catalyzed Hydrostannylation of Terminal Alkynes

EntryAlkyne SubstrateMajor ProductSelectivity (Linear E)Yield (%)Reference
1Propargylic alcoholβ-EHigh>90[9]
2Phenylacetyleneβ-EHigh93[9]
34-Methoxyphenylacetyleneβ-EHigh94[9]

Table 3: Regioselectivity Control with Heterobimetallic Catalysts

| Entry | Catalyst | Alkyne Substrate | Major Product | Ratio (α:β) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | MeIMesCu-FeCp(CO)₂ | Alkyl-substituted terminal alkyne | α-vinylthis compound | High α-selectivity | High |[10][11] | | 2 | IMesCu-Mn(CO)₅ | Alkyl-substituted terminal alkyne | (E)-β-vinylthis compound | High β-selectivity | High |[10][11] |

Visualizations

Palladium_Catalyzed_Hydrostannylation cluster_cycle Catalytic Cycle Pd(0) Pd(0) Pd(II)-hydrido-stannyl Pd(II)-hydrido-stannyl Pd(0)->Pd(II)-hydrido-stannyl Oxidative Addition (R3Sn-H) Alkyne_Coordination Alkyne_Coordination Pd(II)-hydrido-stannyl->Alkyne_Coordination Alkyne Coordination Vinyl-Pd(II) Vinyl-Pd(II) Alkyne_Coordination->Vinyl-Pd(II) Migratory Insertion (syn) Vinyl-Pd(II)->Pd(0) Reductive Elimination Vinylthis compound Vinylthis compound Vinyl-Pd(II)->Vinylthis compound R3Sn-H R3Sn-H R3Sn-H->Pd(0) Alkyne Alkyne Alkyne->Pd(II)-hydrido-stannyl

Caption: Palladium-catalyzed hydrostannylation cycle.

Radical_Hydrostannylation cluster_process Radical Chain Process Initiator Initiator Stannyl_Radical Stannyl_Radical Initiator->Stannyl_Radical Initiation (with R3Sn-H) Vinyl_Radical Vinyl_Radical Stannyl_Radical->Vinyl_Radical Addition to Alkyne Vinyl_Radical->Stannyl_Radical Propagation Vinylthis compound Vinylthis compound Vinyl_Radical->Vinylthis compound H-atom abstraction (from R3Sn-H) R3Sn-H R3Sn-H R3Sn-H->Initiator Alkyne Alkyne Alkyne->Stannyl_Radical

Caption: Radical-initiated hydrostannylation mechanism.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Alkyne, Catalyst, Solvent Setup->Reagents Addition Add Tin Hydride Reagents->Addition Reaction Stir at specified temperature Addition->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench and Concentrate Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: General experimental workflow for hydrostannylation.

References

Application Notes and Protocols: The Use of Stannanes in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organostannanes, or stannanes, are a class of organometallic compounds containing a tin-carbon bond that have become indispensable tools in modern organic synthesis. Their stability in the presence of air and moisture, tolerance of a wide variety of functional groups, and the mild reaction conditions in which they can be employed make them highly valuable reagents for the construction of complex molecular architectures.[1][2] This is particularly true in the pharmaceutical and fine chemical industries, where the synthesis of intricate natural products and their analogues is paramount for drug discovery and development.[3]

The most prominent application of stannanes is in the palladium-catalyzed Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This reaction joins an organostannane with an organic halide or pseudohalide, such as a triflate.[2] Despite their utility, it is crucial to acknowledge the high toxicity of many organotin compounds, which necessitates careful handling and rigorous purification of the final products to remove tin residues, especially in the synthesis of active pharmaceutical ingredients.[4][5]

These application notes provide a comprehensive overview of the use of stannanes in complex molecule synthesis, with a focus on the Stille coupling reaction. Detailed experimental protocols, quantitative data from selected syntheses, and visualizations of the reaction mechanism and a relevant biological pathway are presented to guide researchers in the effective application of this powerful synthetic methodology.

The Stille Coupling Reaction: Mechanism and Components

The Stille reaction proceeds via a catalytic cycle involving a palladium complex. The cycle is generally understood to consist of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.[6]

  • Transmetalation: The organothis compound (R²-SnR₃) transfers its organic group (R²) to the palladium complex, displacing the halide.[6]

  • Reductive Elimination: The two organic groups (R¹ and R²) coupled on the palladium center are eliminated to form the new carbon-carbon bond (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6]

Key components of the Stille coupling reaction include:

  • Organothis compound: The source of the nucleophilic carbon fragment. The reactivity of the transferable group generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[7]

  • Organic Halide or Pseudohalide: The electrophilic coupling partner. Reactivity typically follows the trend I > Br > OTf >> Cl.[2]

  • Palladium Catalyst: Both Pd(0) and Pd(II) sources can be used. Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃.[7]

  • Ligands: Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. The choice of ligand can significantly impact the reaction outcome.[8]

  • Additives: In some cases, additives like copper(I) salts or lithium chloride are used to accelerate the transmetalation step, which is often the rate-determining step of the reaction.[4]

Applications in the Synthesis of Bioactive Natural Products

The Stille coupling has been instrumental in the total synthesis of numerous complex and biologically active natural products. Its reliability and tolerance for sensitive functional groups make it a valuable tool in the late-stage construction of intricate molecular frameworks.

Total Synthesis of Platencin

Platencin is a potent antibiotic that functions by inhibiting bacterial fatty acid synthesis through the dual inhibition of FabF and FabH enzymes.[9] The total synthesis of platencin has been accomplished by several research groups, often employing the Stille coupling as a key bond-forming step.

Total Synthesis of Migrastatin

Migrastatin is a macrolide natural product that exhibits potent anti-metastatic properties by inhibiting cancer cell migration.[10][11] The synthesis of migrastatin and its analogues has been a significant area of research, with the Stille coupling being utilized to construct key fragments of the molecule.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for representative Stille coupling reactions in the synthesis of complex molecules.

Table 1: Stille Coupling in the Synthesis of a Platencin Intermediate

Organic Halide Organothis compound Catalyst (mol%) Ligand (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
Vinyl iodide precursorAryl this compound precursorPd₂(dba)₃ (5)P(2-furyl)₃ (20)NMP801278[9]

Table 2: Stille Coupling in the Synthesis of a Migrastatin Analogue

Organic Halide Organothis compound Catalyst (mol%) Additive Solvent Temperature (°C) Time (h) Yield (%) Reference
Vinyl iodide fragmentDienylthis compound fragmentPd(PPh₃)₄ (10)CuI (20 mol%)DMF232485[10]

Table 3: General Stille Coupling Examples with Varied Substrates

Organic Halide Organothis compound Catalyst (mol%) Ligand (mol%) Solvent Temperature (°C) Yield (%) Reference
4-IodoanisoleTributyl(vinyl)this compoundPd(PPh₃)₄ (2)-THF6092[7]
BromobenzeneTributyl(phenyl)this compoundPdCl₂(PPh₃)₂ (3)-Toluene10087[2]
2-Bromopyridine(Tributylstannyl)thiophenePd₂(dba)₃ (1.5)P(o-tol)₃ (8)Dioxane10091[8]

Detailed Experimental Protocols

Protocol 1: General Procedure for Stille Coupling of an Aryl Iodide with a Vinylthis compound

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl iodide (1.0 equiv)

  • Vinyltributylthis compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Anhydrous, degassed toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Add anhydrous, degassed DMF via syringe.

  • Add the vinyltributylthis compound (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for 30 minutes to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Stille Coupling for the Synthesis of a Biaryl Compound

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylthis compound (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Tri(2-furyl)phosphine [P(2-furyl)₃] (10 mol%)

  • Anhydrous, degassed 1,4-dioxane

  • Cesium fluoride (CsF) (2.0 equiv)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 equiv), arylthis compound (1.1 equiv), Pd₂(dba)₃ (0.025 equiv), P(2-furyl)₃ (0.10 equiv), and CsF (2.0 equiv).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100 °C with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Wash the organic mixture with water and saturated aqueous NH₄Cl solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the biaryl product.

Visualizations

Stille Coupling Catalytic Cycle

Stille_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir1r2 R¹-Pd(II)L₂-R² transmetalation->pdiir1r2 xsnr3 X-SnR₃ transmetalation->xsnr3 reductive_elimination Reductive Elimination pdiir1r2->reductive_elimination reductive_elimination->pd0 r1r2 R¹-R² reductive_elimination->r1r2 r1x R¹-X r1x->oxidative_addition r2snr3 R²-SnR₃ r2snr3->transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

General Experimental Workflow for Stille Coupling

Stille_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Substrates, Catalyst, Ligand, and Solvent start->reagents reaction Heating and Stirring reagents->reaction monitoring Monitor Progress (TLC, GC, etc.) reaction->monitoring workup Reaction Quench and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Stille coupling reaction.

Inhibition of Bacterial Fatty Acid Synthesis by Platencin

Platencin_Pathway Platencin Platencin FabF FabF (β-ketoacyl-ACP synthase II) Platencin->FabF FabH FabH (β-ketoacyl-ACP synthase III) Platencin->FabH Elongation Fatty Acid Chain Elongation FabF->Elongation FabH->Elongation Membrane Bacterial Cell Membrane Biosynthesis Elongation->Membrane Growth Inhibition of Bacterial Growth Membrane->Growth

Caption: Platencin inhibits bacterial growth by targeting FabF and FabH.

Safety Precautions

Organotin compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All glassware contaminated with organotin residues should be decontaminated, and waste should be disposed of according to institutional safety guidelines. The final products of Stille reactions must be carefully purified to remove any residual tin, especially for compounds intended for biological testing.

References

Application Notes and Protocols for the Characterization of Stannane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical techniques for the characterization of stannane compounds, also known as organotin compounds. These compounds, containing at least one tin-carbon bond, are utilized in various industrial applications but are also of significant environmental and toxicological concern.[1][2][3][4] Accurate characterization is therefore crucial for quality control, environmental monitoring, and drug development.

This guide details the principles, protocols, and data interpretation for key analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chromatographic Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound compounds in solution.[5][6] Tin has three NMR-active spin-1/2 nuclei: ¹¹⁹Sn, ¹¹⁷Sn, and ¹¹⁵Sn, with ¹¹⁹Sn being the most commonly utilized due to its higher natural abundance and sensitivity.[7]

Application Note

¹¹⁹Sn NMR spectroscopy is particularly valuable for determining the coordination number of the tin atom and identifying the nature of the organic substituents.[8] The chemical shift range for ¹¹⁹Sn is vast, spanning over 5000 ppm, which makes it highly sensitive to the electronic environment around the tin nucleus.[8] Coupling constants between tin and other nuclei, such as ¹H and ¹³C, provide crucial information about the bonding and connectivity within the molecule.[7] For instance, the magnitude of the ⁿJ(¹¹⁹Sn-¹H) and ⁿJ(¹¹⁹Sn-¹³C) coupling constants can help elucidate the structure and conformation of the organotin compound.[9]

Key Advantages:

  • Provides detailed structural information.

  • Non-destructive.

  • Applicable to a wide range of this compound compounds.

Limitations:

  • Lower sensitivity compared to other techniques, which can be a challenge for samples with low concentrations.[8]

  • Requires deuterated solvents.

Experimental Protocol: ¹¹⁹Sn NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-20 mg of the this compound compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

    • Ensure the sample is homogeneous and free of particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe tuneable to the ¹¹⁹Sn frequency.

    • Tune and match the probe for the ¹¹⁹Sn nucleus.

    • Lock the field using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a one-dimensional ¹¹⁹Sn NMR spectrum.

    • A common external standard for referencing ¹¹⁹Sn chemical shifts is tetramethyltin (SnMe₄), which is set to 0 ppm.[8]

    • Use a pulse sequence with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).

    • Optimize acquisition parameters such as pulse width, relaxation delay, and number of scans to obtain a spectrum with adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the chemical shifts to the internal or external standard.

    • Integrate the signals if quantitative analysis is required.

Quantitative Data Summary
ParameterTypical Value RangeSignificance
¹¹⁹Sn Chemical Shift (δ) -2500 to +3000 ppm[8]Indicates the coordination number and electronic environment of the tin atom.
¹J(¹¹⁹Sn-¹³C) 1200 - 1500 Hz[7]Provides information on the Sn-C bond.
¹J(¹¹⁹Sn-¹H) 1750 - 3000 Hz[7]Useful for identifying direct Sn-H bonds in organotin hydrides.
²J(¹¹⁹Sn-¹H) ~50 Hz[7]Indicates coupling through two bonds (Sn-X-H).
J(¹¹⁹Sn-¹¹⁷Sn) 200 - 4500 Hz[7]Observed in compounds with Sn-Sn bonds.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[6] For this compound compounds, Electron Ionization (EI) is a common ionization technique.[10][11]

Application Note

High-resolution mass spectrometry (HRMS) is essential for the characterization of this compound compounds due to the complex isotopic pattern of tin, which has ten stable isotopes.[10][11] The unique isotopic distribution serves as a clear signature for the presence of tin in a molecule. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the organotin compound, revealing the nature of the organic substituents and their connectivity to the tin atom.[12]

Key Advantages:

  • High sensitivity, allowing for the analysis of trace amounts.

  • Provides accurate molecular weight and elemental composition.

  • Fragmentation patterns offer structural insights.

Limitations:

  • Can be a destructive technique.

  • Complex spectra due to tin's isotopic distribution require careful analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce the sample into the ion source. For volatile this compound compounds, a direct insertion probe or gas chromatography inlet can be used.

    • Ensure the sample is pure to avoid interference from impurities.

  • Ionization:

    • Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

  • Mass Analysis:

    • Accelerate the resulting ions into the mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

    • The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • The resulting mass spectrum shows the relative abundance of ions at different m/z values.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the isotopic pattern to confirm the presence of tin.

    • Interpret the fragmentation pattern to deduce the structure of the compound. The fragmentation of this compound (SnH₄) mainly yields SnH₃⁺, with smaller fractions of Sn⁺, SnH⁺, and SnH₂⁺.[12]

Quantitative Data Summary
Fragment IonRelative Abundance (SnH₄, 70 eV EI)[12]
Sn⁺27.5%
SnH⁺6.6%
SnH₂⁺20.4%
SnH₃⁺45.6%

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.[13] It provides precise information on bond lengths, bond angles, and the overall molecular geometry of this compound compounds.

Application Note

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination of this compound compounds in the solid state.[14][15] The resulting crystal structure reveals the coordination environment of the tin atom, the conformation of the organic ligands, and any intermolecular interactions. This information is invaluable for understanding the chemical reactivity and physical properties of the compound.

Key Advantages:

  • Provides an unambiguous three-dimensional molecular structure.

  • Offers precise measurements of bond lengths and angles.

  • Reveals intermolecular interactions and packing in the solid state.

Limitations:

  • Requires a single crystal of suitable size and quality, which can be challenging to grow.

  • The determined structure represents the solid-state conformation, which may differ from the structure in solution.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow a single crystal of the this compound compound of suitable quality and size (typically 0.1-0.5 mm). This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting:

    • Carefully mount the selected crystal on a goniometer head. The crystal is often coated in an inert oil to prevent degradation.[16]

  • Data Collection:

    • Place the mounted crystal in a diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations and improve data quality.[16]

    • Irradiate the crystal with a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) using a detector.[13]

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.

Chromatographic Techniques

Chromatographic techniques are widely used for the separation, identification, and quantification of this compound compounds in complex mixtures, particularly in environmental and biological samples.[1][17] The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the analytes.

Application Note

Gas Chromatography (GC): GC is suitable for volatile and thermally stable this compound compounds.[18] For non-volatile organotin compounds, a derivatization step is often required to increase their volatility.[1] Common derivatization agents include sodium tetraethylborate (NaBEt₄).[19] GC can be coupled with various detectors, including mass spectrometry (GC-MS), flame photometric detection (FPD), and inductively coupled plasma mass spectrometry (GC-ICP-MS), offering high sensitivity and selectivity.[18][20][21]

Liquid Chromatography (LC): LC is preferred for the analysis of non-volatile, thermally labile, or polar this compound compounds as it typically does not require derivatization.[22][23] LC is often coupled with tandem mass spectrometry (LC-MS/MS) or inductively coupled plasma mass spectrometry (LC-ICP-MS) for sensitive and specific detection.[22][24][25]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Organotin Analysis
  • Sample Preparation and Derivatization:

    • Extract the organotin compounds from the sample matrix (e.g., water, sediment, biological tissue) using a suitable solvent.

    • For non-volatile organotins, perform a derivatization step. A common procedure involves ethylation using sodium tetraethylborate (NaBEt₄).[19]

    • Adjust the pH of the sample to approximately 4.9 with a sodium acetate buffer.[18]

    • Add the derivatizing agent and an organic solvent (e.g., hexane).

    • Shake or vortex the mixture to facilitate the reaction and extraction of the derivatized analytes into the organic phase.

    • Analyze the organic extract by GC-MS.

  • GC-MS Analysis:

    • Inject an aliquot of the organic extract into the GC-MS system.

    • Separate the derivatized organotin compounds on a capillary column (e.g., a non-polar column).

    • Use a temperature program to elute the compounds based on their boiling points.

    • The eluting compounds are then introduced into the mass spectrometer for ionization, mass analysis, and detection.

    • Identify the compounds based on their retention times and mass spectra.

    • Quantify the compounds using calibration standards.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Organotin Analysis
  • Sample Preparation:

    • Extract the organotin compounds from the matrix using a suitable solvent, such as acetonitrile.[22]

    • For solid samples, sonication or shaking can be used to improve extraction efficiency.[22]

    • Centrifuge the extract to remove any solid particles.

    • Dilute the extract with water prior to injection into the LC-MS/MS system.[22]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC system.

    • Separate the organotin compounds on a reversed-phase column (e.g., C18).[22][25]

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., methanol with formic acid and ammonium formate).[22]

    • The eluent from the LC is introduced into the mass spectrometer.

    • Use an appropriate ionization source, such as electrospray ionization (ESI).

    • Perform tandem mass spectrometry (MS/MS) for selective and sensitive detection by monitoring specific precursor-to-product ion transitions for each organotin compound.

    • Identify and quantify the compounds based on their retention times and the response of their specific MS/MS transitions.

Quantitative Data Summary: Chromatographic Methods
TechniqueAnalyteMatrixLimit of Detection (LOD)
GC-MS/MSTributyltin chloride (TBTCl)Sediments< 0.1 ng/g
HPLC-ICP-MSButyltin compounds-1.8 - 2.5 pg Sn[24]
HPLC-ICP-MS11 Organotin CompoundsWorkplace Air0.14 - 0.57 µg Sn/L[25]
GC-MSOrganotin compoundsToy Materials1 ppb (in sample digest)[26]

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix (Water, Sediment, etc.) Extraction Solvent Extraction Sample->Extraction 1. Extract Derivatization Derivatization (e.g., with NaBEt₄) Extraction->Derivatization 2. Derivatize Extract Organic Extract Derivatization->Extract 3. Concentrate GCMS GC-MS System Extract->GCMS 4. Inject Data Data Acquisition (Retention Time, Mass Spectra) GCMS->Data 5. Separate & Detect Analysis Data Analysis (Identification & Quantification) Data->Analysis 6. Process

Caption: Workflow for the analysis of this compound compounds using GC-MS.

Analytical_Techniques_Relationship cluster_structure Structural Elucidation cluster_separation Separation & Quantification This compound This compound Compound NMR NMR Spectroscopy (Solution Structure) This compound->NMR Xray X-ray Crystallography (Solid-State Structure) This compound->Xray MS Mass Spectrometry (Molecular Weight & Formula) This compound->MS GC Gas Chromatography This compound->GC LC Liquid Chromatography This compound->LC GC->MS GC-MS LC->MS LC-MS

Caption: Interrelationship of analytical techniques for this compound characterization.

References

Application Notes and Protocols: NMR Spectroscopy for the Structural Elucidation of Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organostannanes, or organotin compounds, are a class of organometallic compounds containing at least one tin-carbon bond. Their diverse applications in catalysis, organic synthesis, and medicinal chemistry have led to a significant interest in their structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation of these compounds in solution.[1][2] This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for characterizing organostannanes.

Tin possesses three naturally occurring spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), all of which are NMR-active and yield sharp signals over a wide chemical shift range.[3] Due to its higher natural abundance (8.58%) and slightly greater sensitivity, ¹¹⁹Sn is the most commonly studied tin nucleus.[3][4] The combination of ¹H, ¹³C, and ¹¹⁹Sn NMR, along with 2D correlation experiments, provides a comprehensive toolkit for determining molecular connectivity and stereochemistry.

Key NMR Parameters for Organostannanes

The structural characterization of organostannanes relies on the analysis of chemical shifts (δ) and spin-spin coupling constants (J). These parameters are highly sensitive to the electronic environment, coordination number of the tin atom, and the nature of the substituents.

Chemical Shifts (δ)

¹H NMR: The chemical shifts of protons in organostannanes are influenced by the proximity to the tin atom and other functional groups. Protons on carbons directly attached to tin typically appear in the 0-1.5 ppm range.[5][6]

¹³C NMR: Carbon chemical shifts are sensitive to the electronegativity of attached atoms and hybridization.[7][8] Carbons directly bonded to tin experience shifts that can be influenced by the other substituents on the tin atom.[9][10]

¹¹⁹Sn NMR: The ¹¹⁹Sn chemical shift is a powerful diagnostic tool, spanning a very wide range (over 2500 ppm). It is particularly indicative of the coordination number at the tin center.[3][11] An increase in the coordination number generally leads to an upfield shift (to more negative ppm values) due to increased electron density around the tin nucleus.[11][12]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Organostannanes

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Sn-C H₃0.0 - 0.8-10 to 10
Sn-C H₂-R0.5 - 1.510 to 30
Sn-Aryl7.0 - 8.5125 to 150
Sn-Vinyl5.5 - 7.0120 to 145
Sn-C ≡C-R-80 to 110

Note: Values are approximate and can vary based on solvent and substituents.[5][6][7][8]

Table 2: Typical ¹¹⁹Sn NMR Chemical Shift Ranges by Coordination Number

Coordination NumberCompound Class ExampleTypical ¹¹⁹Sn Chemical Shift (δ, ppm)
4Tetraorganotins (R₄Sn)+200 to -60
5Diorganotin dihalide adducts (R₂SnX₂·L)-90 to -190
6Diorganotin dihalide adducts (R₂SnX₂·L₂)-210 to -400
7Heptacoordinated complexesCan be further upfield

Reference standard: Tetramethyltin (Me₄Sn) at δ = 0 ppm.[3][11][12]

Spin-Spin Coupling Constants (J)

Coupling constants provide crucial information about through-bond connectivity. The magnitude of J-coupling involving tin is dependent on the hybridization of the coupled atoms and the stereochemical relationship.

Table 3: Typical ¹¹⁹Sn-X Coupling Constants in Organostannanes

Coupling ConstantNumber of BondsTypical Range (Hz)Structural Information
¹J(¹¹⁹Sn, ¹³C)1300 - 1500Hybridization, coordination number
²J(¹¹⁹Sn, ¹H)240 - 80Geometry, substituent effects
³J(¹¹⁹Sn, ¹H)320 - 100Dihedral angle (Karplus-like relationship)
¹J(¹¹⁹Sn, ³¹P)150 - 2400Sn-P bond connectivity

Note: The magnitude of these coupling constants provides valuable structural insights.[3][13]

Experimental Protocols

High-quality NMR spectra are contingent upon proper sample preparation and the selection of appropriate experimental parameters.

Protocol 1: Sample Preparation
  • Sample Quantity:

    • ¹H NMR: 1-5 mg of the organostannane compound.[14]

    • ¹³C & ¹¹⁹Sn NMR: 10-50 mg, or as much as will dissolve to form a saturated solution, to compensate for the lower sensitivity of these nuclei.[15][16]

  • Solvent Selection:

    • Use high-purity deuterated solvents (e.g., CDCl₃, C₆D₆, DMSO-d₆). The choice of solvent can influence chemical shifts.[15]

    • Ensure the solvent fully dissolves the sample to create a homogeneous solution.[14] The typical volume is 0.6-0.7 mL for a standard 5 mm NMR tube.[14]

  • Filtration:

    • Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter which can degrade spectral quality by disrupting the magnetic field homogeneity.[15][17]

  • Handling Sensitive Samples:

    • Many organostannanes are air or moisture-sensitive. For these compounds, sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon).[14]

    • Use degassed solvents, which can be prepared by several freeze-pump-thaw cycles.[16][17]

  • Internal Standard:

    • Tetramethylsilane (TMS) is the standard reference (δ = 0 ppm) for ¹H and ¹³C NMR in organic solvents.[6] For ¹¹⁹Sn NMR, tetramethyltin (Me₄Sn) is the primary reference (δ = 0 ppm).[3]

Protocol 2: 1D NMR Data Acquisition
  • ¹H NMR:

    • Spectrometer: 300 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: ~15 ppm, centered around 5 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • ¹³C{¹H} NMR (Proton Decoupled):

    • Spectrometer: 75 MHz or higher (corresponding to 300 MHz for ¹H).

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~250 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 to 1024+, depending on concentration and solubility.

  • ¹¹⁹Sn{¹H} NMR (Proton Decoupled):

    • Spectrometer: 111.9 MHz or higher (corresponding to 300 MHz for ¹H).

    • Pulse Sequence: Inverse-gated decoupling is often used to mitigate potential negative NOE effects.

    • Spectral Width: A wide spectral width (e.g., 1000 ppm) may be necessary initially to locate the signal.

    • Acquisition Time: 0.5-1 second.

    • Relaxation Delay: 2-10 seconds, as relaxation times can be long.

    • Number of Scans: 128 to 2048+, depending on concentration.

Protocol 3: 2D NMR Data Acquisition

2D NMR experiments are crucial for establishing connectivity.[18][19]

  • COSY (Correlation Spectroscopy):

    • Purpose: Identifies ¹H-¹H spin systems (protons coupled to each other, typically over 2-3 bonds).

    • Key Information: Cross-peaks connect coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons with directly attached heteronuclei (¹³C or ¹⁵N).[20][21][22]

    • Key Information: A cross-peak appears at the chemical shift of a proton (F2 axis) and its directly bonded carbon (F1 axis).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Correlates protons with heteronuclei over longer ranges (typically 2-4 bonds).[18][23]

    • Key Information: Essential for connecting molecular fragments, especially across quaternary carbons or heteroatoms.

Data Interpretation and Structural Elucidation

The structural elucidation of an organothis compound is a stepwise process that integrates data from multiple NMR experiments.[24][25]

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Building Sample Sample Preparation OneD 1D NMR (¹H, ¹³C, ¹¹⁹Sn) Sample->OneD TwoD 2D NMR (COSY, HSQC, HMBC) Sample->TwoD H_NMR ¹H: Proton count, multiplicity OneD->H_NMR C_NMR ¹³C: Carbon count, types (CH₃, CH₂, CH, Cq) OneD->C_NMR Sn_NMR ¹¹⁹Sn: Coordination number OneD->Sn_NMR COSY_A COSY: H-H connectivity TwoD->COSY_A HSQC_A HSQC: C-H one-bond connectivity TwoD->HSQC_A HMBC_A HMBC: Long-range C-H connectivity TwoD->HMBC_A Fragments Identify Molecular Fragments H_NMR->Fragments C_NMR->Fragments Connect Assemble Fragments Sn_NMR->Connect COSY_A->Fragments HSQC_A->Fragments HMBC_A->Connect Fragments->Connect Verify Verify Structure & Assign Stereochemistry Connect->Verify Final Final Structure Verify->Final

Fig 1. Workflow for organothis compound structural elucidation using NMR.

The logical process involves using different NMR datasets to build the molecular structure piece by piece. 1D spectra provide an inventory of atoms, while 2D spectra reveal the connections between them.

G H1 ¹H NMR (Integration, δ, J) ProtonEnv Proton Environments & Counts H1->ProtonEnv C13 ¹³C NMR (Number of signals, δ) CarbonBkb Carbon Backbone (CH, CH₂, CH₃, Cq) C13->CarbonBkb Sn119 ¹¹⁹Sn NMR (Coordination state) TinEnv Tin Environment Sn119->TinEnv COSY COSY HH_Connect ¹H-¹H Connectivity (Spin Systems) COSY->HH_Connect HSQC HSQC CH_Connect Direct ¹H-¹³C Bonds HSQC->CH_Connect HMBC HMBC LongRange 2-3 Bond ¹H-¹³C Correlations HMBC->LongRange ProtonEnv->HH_Connect CarbonBkb->CH_Connect HH_Connect->CH_Connect CH_Connect->LongRange Structure Complete Molecular Structure LongRange->Structure TinEnv->Structure

Fig 2. Logical relationships in NMR data integration.

Applications in Drug Development

Organotin compounds have garnered attention for their potential biological activities, including anticancer properties.[26][1] NMR spectroscopy is a crucial tool in this field for several reasons:

  • Structure-Activity Relationship (SAR) Studies: Unambiguous structural confirmation is the first step in any SAR study. NMR provides the detailed atomic-level information necessary to correlate specific structural features with biological activity.

  • Ligand-Target Interaction: NMR can be used to study the binding of organothis compound-based drug candidates to biological targets like proteins or DNA.[1] Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify binding epitopes.

  • Purity and Stability Assessment: Quantitative NMR (qNMR) can be employed to determine the purity of synthesized compounds and to monitor their stability under various conditions, which is a critical aspect of drug development.[27][28]

References

Application Note: Real-Time Monitoring of Stannane Reaction Intermediates by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannanes, or organotin compounds, are pivotal reagents in modern organic synthesis, most notably in the palladium-catalyzed Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] Understanding the intricate mechanism of these reactions is crucial for optimizing reaction conditions, improving yields, and developing novel synthetic methodologies. The transient and often low-concentration nature of the reaction intermediates, however, makes their detection and characterization a significant challenge.[3] Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a highly sensitive and selective analytical technique capable of intercepting and characterizing these fleeting species directly from the reaction mixture in real-time.[4][5] This application note provides a detailed protocol for the mass spectrometric analysis of stannane reaction intermediates, with a focus on the Stille reaction, and presents key data for their identification.

Experimental Protocols

This section outlines the methodology for the online monitoring of a this compound reaction (e.g., Stille coupling) using ESI-MS.

1. Materials and Reagents:

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Organohalide (e.g., aryl iodide)

  • Organothis compound (e.g., vinyltributyltin)[2]

  • Anhydrous, degassed solvent (e.g., THF, DMF)[1]

  • High-purity solvent for MS analysis (e.g., acetonitrile, methanol)

  • Syringe pump

  • Mass spectrometer equipped with an ESI source (e.g., ion trap or quadrupole analyzer)[6]

2. Reaction Setup:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium catalyst, organohalide, and organothis compound in the chosen anhydrous, degassed solvent.

  • Initiate the reaction by stirring the mixture at the desired temperature.

  • Immediately begin online monitoring by continuously drawing a small aliquot of the reaction mixture using a syringe pump.

3. Mass Spectrometry Analysis:

  • Sample Infusion: Directly infuse the reaction mixture into the ESI source of the mass spectrometer at a low flow rate (e.g., 1-10 µL/min) to ensure stable spray and ionization.[6]

  • Ionization: Employ both positive and negative ion ESI modes to detect cationic and anionic intermediates, respectively.[6][7]

    • Positive Ion Mode: Typically used to detect protonated or metallated species, including the palladium catalyst and key cationic Pd(II) intermediates.[4][7]

    • Negative Ion Mode: Useful for detecting anionic species involved in the reaction, such as halides.[7]

  • Instrument Parameters: Optimize the mass spectrometer settings to achieve maximum sensitivity for the expected intermediates. Typical starting parameters for an ion trap analyzer are:

    • Needle Voltage: 4 kV[6]

    • Ion Source Temperature: 100-300 °C[6]

    • Nebulizer Gas (Nitrogen) Flow Rate: 4 L/min[6]

    • Nebulizer Gas (Nitrogen) Pressure: 10 psi[6]

    • Mass Range: m/z 50-1500[6]

  • Tandem Mass Spectrometry (MS/MS): To confirm the identity of the observed intermediates, perform collision-induced dissociation (CID) experiments. Isolate the precursor ion of interest and apply a collision energy to induce fragmentation. The resulting fragment ions provide structural information about the intermediate. The characteristic isotopic pattern of tin can aid in identifying tin-containing fragments.[8][9]

Data Presentation

The following table summarizes key palladium intermediates of a generic Stille coupling reaction that have been identified using ESI-MS. The exact m/z values will vary depending on the specific reactants and ligands used.

Intermediate TypeGeneral StructureIonization ModeReference
Active Catalyst[Pd(PPh₃)₂]⁺Positive[4][7]
Oxidative Addition Product[R-Pd(PPh₃)₂-X]⁺Positive[2]
Transmetalation Intermediate[R-Pd(PPh₃)₂-R']⁺Positive[1][2]
Anionic SpeciesX⁻Negative[4][7]

Note: R and R' represent organic groups from the organohalide and organothis compound, respectively. X represents a halide. PPh₃ (triphenylphosphine) is a common ligand.

Visualization of Stille Reaction and Analytical Workflow

The following diagrams illustrate the catalytic cycle of the Stille reaction with key detectable intermediates and the general experimental workflow for their analysis by mass spectrometry.

Stille_Cycle Catalytic Cycle of the Stille Reaction Pd0 Pd(0)L₂ Active Catalyst (Detectable by ESI-MS) OA_Complex R-Pd(II)L₂-X Oxidative Addition Product Pd0->OA_Complex Oxidative Addition Transmetalation Transmetalation OA_Complex->Transmetalation TM_Complex R-Pd(II)L₂-R' Transmetalation Intermediate Transmetalation->TM_Complex Byproduct X-SnR₃ Transmetalation->Byproduct RE Reductive Elimination TM_Complex->RE RE->Pd0 Product R-R' Coupled Product RE->Product Reactant1 R-X Reactant1->OA_Complex Reactant2 R'-SnR₃ Reactant2->Transmetalation

Caption: Stille reaction catalytic cycle with MS-detectable intermediates.

MS_Workflow Workflow for MS Analysis of this compound Reaction Intermediates cluster_reaction Reaction Phase cluster_analysis MS Analysis Phase cluster_data Data Interpretation Reaction_Setup 1. Reaction Setup (Catalyst, Reactants, Solvent) Reaction_Start 2. Initiate Reaction Reaction_Setup->Reaction_Start Direct_Infusion 3. Direct Infusion into ESI Source Reaction_Start->Direct_Infusion MS_Acquisition 4. MS Data Acquisition (Positive & Negative Modes) Direct_Infusion->MS_Acquisition MSMS_Analysis 5. Tandem MS (MS/MS) for Structural Confirmation MS_Acquisition->MSMS_Analysis Data_Processing 6. Data Processing (Identify m/z of Intermediates) MSMS_Analysis->Data_Processing Mechanism_Elucidation 7. Mechanism Elucidation Data_Processing->Mechanism_Elucidation

Caption: Experimental workflow for this compound reaction analysis by MS.

Conclusion

Electrospray ionization mass spectrometry is a powerful tool for the real-time analysis of this compound reaction intermediates, providing invaluable insights into complex reaction mechanisms like the Stille coupling.[4][7] The ability to directly detect and structurally characterize transient species allows for a more complete understanding of the catalytic cycle. This knowledge can be leveraged to optimize reaction conditions, design more efficient catalysts, and accelerate the development of new synthetic transformations in academic and industrial research, including drug discovery and development. The protocols and data presented herein serve as a guide for researchers to apply this technique in their own studies of organometallic reactions.

References

Application Notes and Protocols for Nanoparticle Synthesis Using Stannane and Other Tin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tin-Based Nanoparticles

Tin and tin oxide nanoparticles are of significant interest due to their diverse applications in catalysis, energy storage (e.g., Li-ion batteries), gas sensing, and biomedicine. The properties of these nanoparticles are highly dependent on their size, morphology, and crystallinity, which are controlled by the synthesis method and the choice of precursor.

Stannane (SnH₄) is a colorless, unstable gas that decomposes into tin and hydrogen.[1] This decomposition pathway makes it a potentially ideal single-source precursor for the synthesis of high-purity tin nanoparticles, avoiding the incorporation of other elements often present in more complex precursors.[2] However, its instability requires careful handling and specialized equipment for controlled nanoparticle synthesis.

Organotin compounds and inorganic tin salts (e.g., tin chlorides) are more commonly used precursors for the synthesis of tin oxide nanoparticles through methods such as thermal decomposition, co-precipitation, and hydrothermal synthesis.[3][4][5] These methods offer a greater degree of control over the final product's characteristics.

Experimental Protocols

Generalized Protocol for Tin Nanoparticle Synthesis via this compound Decomposition (Gas-Phase Thermal Decomposition)

This protocol describes a generalized method for the synthesis of tin (Sn) nanoparticles through the thermal decomposition of this compound gas in a controlled environment. Note: This is a proposed method based on the known properties of this compound and general gas-phase synthesis techniques, as specific established protocols are not widely documented.

Materials:

  • This compound (SnH₄) gas

  • Inert carrier gas (e.g., Argon, Nitrogen)

  • Tube furnace with precise temperature and atmosphere control

  • Quartz tube reactor

  • Gas flow controllers

  • Nanoparticle collection system (e.g., cold trap or filter)

  • Schlenk line for handling of air-sensitive materials[1]

Procedure:

  • System Purge: The entire gas-phase reactor system, including the quartz tube, is thoroughly purged with an inert gas (e.g., Argon) to remove any oxygen and moisture.

  • Precursor Introduction: A controlled flow of this compound gas, diluted in an inert carrier gas, is introduced into the quartz tube reactor using mass flow controllers.

  • Thermal Decomposition: The quartz tube is heated to a specific decomposition temperature (e.g., temperatures above room temperature, with increased deposition rates observed at higher temperatures such as 110°C).[1] this compound decomposes into tin (Sn) and hydrogen (H₂).

  • Nanoparticle Formation: In the hot zone of the furnace, the tin atoms nucleate and grow to form nanoparticles. The size of the nanoparticles can be influenced by the precursor concentration, gas flow rate, and decomposition temperature.

  • Collection: The newly formed tin nanoparticles are carried by the gas stream to a collection zone, which can be a cold trap or a filter system, where they are deposited.

  • Passivation: The collected nanoparticles may require surface passivation to prevent oxidation upon exposure to air. This can be achieved by introducing a controlled amount of a passivating agent into the collection chamber.

Synthesis of Tin Oxide (SnO₂) Nanoparticles via Thermal Decomposition of an Organotin Precursor

This protocol provides a general method for synthesizing SnO₂ nanoparticles by the thermal decomposition of an organotin precursor in a furnace.[3]

Materials:

  • Organotin precursor (e.g., a dialkoxy(dialkyl)this compound derivative)

  • Crucible (ceramic or quartz)

  • Tube furnace with temperature and atmosphere control

  • Inert gas (e.g., Nitrogen, Argon) (optional)

  • Air or Oxygen supply

Procedure:

  • Precursor Preparation: Accurately weigh a specific amount of the organotin precursor (e.g., 1-5 grams) and place it into a clean, dry crucible.[3]

  • Furnace Setup: Place the crucible containing the precursor into the center of the tube furnace.[3]

  • Atmosphere Control: If an inert atmosphere is required during the initial heating phase to control the decomposition, purge the furnace tube with an inert gas.

  • Thermal Decomposition: Heat the furnace to the desired decomposition temperature (e.g., 350-550°C) at a controlled rate.[6] The precursor will decompose, and in the presence of air or oxygen, will form tin oxide nanoparticles.

  • Calcination: Hold the temperature for a specific duration (e.g., 1-3 hours) to ensure complete conversion to SnO₂ and to control the crystallinity and particle size.

  • Cooling and Collection: After the calcination period, allow the furnace to cool down to room temperature. The resulting SnO₂ nanoparticle powder can then be collected from the crucible.

Synthesis of Tin Oxide (SnO₂) Nanoparticles via Co-precipitation

This protocol describes a co-precipitation method for the synthesis of SnO₂ nanoparticles using tin chloride as a precursor.[4]

Materials:

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Ammonia solution (NH₃·H₂O) or Sodium Hydroxide (NaOH)

  • Deionized water

  • Beakers and magnetic stirrer

  • Centrifuge

  • Drying oven

  • Furnace for calcination

Procedure:

  • Precursor Solution: Prepare an aqueous solution of tin(IV) chloride.

  • Precipitation: While stirring vigorously, add a precipitating agent such as ammonia solution or sodium hydroxide dropwise to the tin chloride solution. A white precipitate will form.[5]

  • Aging: The resulting suspension is aged for a period of time to allow for the growth and stabilization of the nanoparticles.

  • Washing: The precipitate is separated by centrifugation and washed several times with deionized water to remove any unreacted ions.

  • Drying: The washed precipitate is dried in an oven at a low temperature (e.g., 80°C) to remove the water.[5]

  • Calcination: The dried powder is then calcined in a furnace at a higher temperature (e.g., 500-800°C) for a few hours to obtain crystalline SnO₂ nanoparticles.[4][5]

Data Presentation

Table 1: Quantitative Data for SnO₂ Nanoparticle Synthesis from Various Precursors

PrecursorSynthesis MethodParticle Size (nm)MorphologyCalcination Temperature (°C)Reference
[bis(2-hydroxyacetophenato)tin(II)]Thermal Decomposition14-22-350, 450, 550[6]
Tin(IV) chloride & AmmoniaChemical Precipitation8-10Tetragonal-[4]
Tin hydroxyl solution & Hydrazine hydrateMicrowave10-11Spherical-[4]
Tin chloride & Ethylene glycolPolyol (Sonochemical)50-100 (diameter), 1000-3000 (length)Rod-shaped-[4]
Tin(IV) chloride & UreaHomogeneous Precipitation3-5Powder-[4]
Tin(II) 2-ethylhexanoate in XyleneFlame Spray PyrolysisIncreases with precursor concentration--[7]

Table 2: Influence of Annealing Temperature on SnO₂ Nanoparticle Size

PrecursorAnnealing Temperature (°C)Average Particle Size (nm)Reference
Aspalathus linearis extract & SnCl₄·5H₂O-2.5 - 11.4[5]

Visualization of Experimental Workflows

Stannane_Decomposition_Workflow cluster_setup System Setup cluster_synthesis Synthesis cluster_collection Collection & Post-Processing Purge System Purge (Inert Gas) Introduction Precursor Introduction (SnH4 + Inert Gas) Purge->Introduction Decomposition Thermal Decomposition (Heated Reactor) Introduction->Decomposition Formation Nanoparticle Formation (Nucleation & Growth) Decomposition->Formation Collection Nanoparticle Collection (Cold Trap/Filter) Formation->Collection Passivation Passivation (Optional) Collection->Passivation

Caption: Gas-phase synthesis of tin nanoparticles from this compound.

Organotin_Decomposition_Workflow Precursor Weigh Organotin Precursor Furnace Place in Furnace Precursor->Furnace Atmosphere Set Atmosphere (Inert/Air) Furnace->Atmosphere Decomposition Thermal Decomposition & Calcination Atmosphere->Decomposition Cooling Cooling Decomposition->Cooling Collection Collect SnO2 Nanoparticles Cooling->Collection

Caption: Synthesis of SnO₂ nanoparticles via organotin decomposition.

Co_precipitation_Workflow Precursor_sol Prepare SnCl4 Solution Precipitation Add Precipitating Agent Precursor_sol->Precipitation Aging Age the Suspension Precipitation->Aging Washing Wash by Centrifugation Aging->Washing Drying Dry the Precipitate Washing->Drying Calcination Calcine the Powder Drying->Calcination Collection Collect SnO2 Nanoparticles Calcination->Collection

References

Application Notes and Protocols for In-situ Generation of Stannane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in-situ generation of stannanes, particularly tributyltin hydride (Bu₃SnH), has emerged as a pivotal strategy in modern organic synthesis. This approach mitigates the challenges associated with the toxicity, cost, and instability of pre-prepared organotin hydrides, while also minimizing the contamination of final products with tin byproducts. These application notes provide an overview of the key methodologies for the in-situ generation of stannane and detailed protocols for its application in common organic transformations.

Methods for In-situ Generation of this compound

The two primary methods for the in-situ generation of active tin hydrides are the reduction of organotin halides and the implementation of catalytic cycles where the tin hydride is continuously regenerated.

Reduction of Organotin Halides

The most common precursor for the in-situ generation of tributyltin hydride is tributyltin chloride (Bu₃SnCl), which is more stable and less expensive than the corresponding hydride. The reduction can be achieved using various reducing agents, with polymethylhydrosiloxane (PMHS) and sodium borohydride (NaBH₄) being the most prevalent.

  • Using Polymethylhydrosiloxane (PMHS): This method is often preferred due to its compatibility with a wide range of functional groups that would be reduced by borohydrides. The reaction is typically activated by a fluoride source, such as potassium fluoride (KF).[1][2]

  • Using Sodium Borohydride (NaBH₄): A cost-effective method suitable for substrates that are not sensitive to borohydride reduction. This has been successfully applied in radical cyclization reactions.[3]

Catalytic in Tin Reactions

To further reduce tin-related toxicity and waste, methods employing catalytic amounts of an organotin precursor have been developed. In these systems, a stoichiometric amount of a milder reducing agent, such as a silane, is used to regenerate the active tin hydride from the tin halide byproduct formed during the reaction.[1][4] This is particularly valuable in large-scale synthesis.

Applications in Organic Synthesis

In-situ generated stannanes are widely used in a variety of organic transformations, most notably in radical-mediated reactions and hydrostannylations.

Radical Dehalogenations and Cyclizations

The in-situ generation of Bu₃SnH is highly effective for initiating radical chain reactions for the reduction of alkyl halides and for the construction of cyclic systems via radical cyclization.[1][3][5]

Hydrostannylation of Alkynes and Alkenes

The addition of a tin-hydrogen bond across a carbon-carbon multiple bond is a powerful method for the synthesis of vinyl- and alkylstannanes, which are versatile intermediates in cross-coupling reactions like the Stille coupling.[6][7][8][9] Various transition metal catalysts, including palladium and platinum complexes, are used to control the regioselectivity and stereoselectivity of the hydrostannylation.[8][10][11]

One-Pot Hydrostannylation/Stille Coupling

A significant advancement is the development of one-pot procedures where the in-situ generated vinylthis compound is directly used in a subsequent Stille cross-coupling reaction. These protocols can be designed to be catalytic in tin, offering a highly efficient and atom-economical approach to complex molecules.[10]

Quantitative Data Summary

The following tables summarize representative yields for various transformations using in-situ generated this compound.

Table 1: Radical Dehalogenation using Catalytic Bu₃SnCl/PMHS/KF [1]

Substrate (Alkyl Halide)ProductYield (%)
1-BromoadamantaneAdamantane95
1-IodododecaneDodecane92
2-BromooctaneOctane88

Table 2: Palladium-Catalyzed Hydrostannylation of Alkynes with in-situ Generated Bu₃SnH [10]

AlkyneVinylthis compound ProductCatalystYield (%)
1-Octyne(E)-1-(Tributylstannyl)-1-octenePd(PPh₃)₄85
Phenylacetylene(E)-β-(Tributylstannyl)styrenePd(PPh₃)₄90
3-Hexyne(E)-3-(Tributylstannyl)-3-hexenePd(PPh₃)₄82

Table 3: One-Pot Hydrostannylation/Stille Coupling Catalytic in Tin [10]

AlkyneAryl HalideCoupled ProductTin Catalyst (mol%)Yield (%)
1-HexyneIodobenzene(E)-1-Phenyl-1-hexene2075
PhenylacetyleneVinyl Bromide(1E,3E)-1,4-Diphenyl-1,3-butadiene2068
1-Octyne4-Iodoanisole(E)-1-(4-Methoxyphenyl)-1-octene1072

Experimental Protocols

Protocol 1: General Procedure for Radical Dehalogenation using Catalytic Bu₃SnCl and PMHS

This protocol describes the reduction of an alkyl halide using a catalytic amount of tributyltin chloride with polymethylhydrosiloxane (PMHS) as the stoichiometric reductant.

Materials:

  • Alkyl halide (1.0 mmol)

  • Tributyltin chloride (Bu₃SnCl) (0.1 mmol, 10 mol%)

  • Polymethylhydrosiloxane (PMHS) (1.5 mmol)

  • Potassium fluoride (KF) (1.2 mmol)

  • Azobisisobutyronitrile (AIBN) (0.1 mmol, 10 mol%)

  • Anhydrous toluene (5 mL)

  • Deionized water (0.2 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide, tributyltin chloride, potassium fluoride, and AIBN.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add anhydrous toluene via syringe.

  • Add deionized water, followed by the addition of PMHS.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Hydrostannylation of a Terminal Alkyne

This protocol details the synthesis of a vinylthis compound from a terminal alkyne using in-situ generated tributyltin hydride.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Tributyltin chloride (Bu₃SnCl) (1.2 mmol)

  • Polymethylhydrosiloxane (PMHS) (1.5 mmol)

  • Potassium fluoride (KF) (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the terminal alkyne and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF via syringe.

  • In a separate flask, prepare a slurry of tributyltin chloride, PMHS, and KF in a small amount of THF under an inert atmosphere.

  • Slowly add the slurry of the tin precursor and reducing agent to the solution of the alkyne and catalyst at room temperature over a period of 1-2 hours using a syringe pump.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of KF.

  • Stir the mixture for 30 minutes, then filter through a pad of Celite.

  • Extract the filtrate with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting vinylthis compound by flash chromatography on silica gel (eluting with a non-polar solvent system, e.g., hexanes).

Visualizations

InSituStannaneGeneration cluster_radical Radical Reaction cluster_hydrostannylation Hydrostannylation reagent reagent intermediate intermediate product product catalyst catalyst process process Bu3SnCl Bu3SnCl Bu3SnH Bu3SnH (Active this compound) Bu3SnCl->Bu3SnH Reduction PMHS PMHS / NaBH4 PMHS->Bu3SnH Product Desired Product Bu3SnH->Product Radical Chain Reaction OrganicSubstrate Organic Substrate (e.g., Alkyl Halide, Alkyne) OrganicSubstrate->Product Bu3SnX Bu3SnX (Byproduct) RadicalInitiator Radical Initiator (e.g., AIBN) RadicalInitiator->Bu3SnH Initiation PdCatalyst Pd(0) Catalyst Bu3SnCl_h Bu3SnCl Bu3SnH_h Bu3SnH Bu3SnCl_h->Bu3SnH_h Reduction PMHS_h PMHS PMHS_h->Bu3SnH_h Vinylthis compound Vinylthis compound Bu3SnH_h->Vinylthis compound Hydrostannylation Alkyne Alkyne Alkyne->Vinylthis compound PdCatalyst_h Pd(0) Catalyst PdCatalyst_h->Bu3SnH_h Catalysis CatalyticTinCycle reagent reagent intermediate intermediate product product catalyst catalyst process process Bu3SnH Bu3SnH Product_RH R-H Bu3SnH->Product_RH Bu3Sn_radical Bu3Sn• Bu3SnH->Bu3Sn_radical Initiation (e.g., AIBN) Radical_R R• Radical_R->Product_RH H-atom Abstraction Bu3SnX Bu3SnX Bu3Sn_radical->Radical_R Halogen Abstraction Bu3Sn_radical->Bu3SnX Forms byproduct Substrate_RX R-X Substrate_RX->Radical_R Bu3SnX->Bu3SnH Regeneration (Reduction) PMHS PMHS PMHS->Bu3SnH KF KF (aq) KF->Bu3SnH cycle_label Catalytic Cycle

References

Greener Approaches to Stannane-Mediated Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent toxicity and challenges associated with the removal of organotin compounds have prompted the development of greener and more sustainable alternatives to traditional stannane-mediated reactions, such as the widely used Stille coupling.[1][2][3] This document provides detailed application notes and experimental protocols for several green chemistry approaches that minimize the environmental impact of these powerful carbon-carbon bond-forming reactions. These strategies focus on the use of alternative solvents, catalytic quantities of tin, and efficient waste management.

Micellar Catalysis: Stille Coupling in Water

Performing transition-metal-catalyzed cross-coupling reactions in water, facilitated by micelles acting as nanoreactors, represents a significant advancement in green chemistry.[4][5][6] This approach eliminates the need for volatile organic solvents (VOCs), simplifies product isolation, and can lead to enhanced reaction rates.[4][7]

Application Notes

This protocol describes a Stille coupling reaction performed in an aqueous solution of the designer surfactant TPGS-750-M at room temperature.[4] The use of a palladium catalyst with a sterically demanding phosphine ligand is crucial for high efficiency.[4] The reaction demonstrates broad applicability with various aryl bromides and organostannanes, affording good to excellent yields.[4]

Quantitative Data
EntryAryl HalideOrganothis compoundCatalystTime (h)Yield (%)Reference
14-BromoacetophenoneVinyltributyltinPd(P(t-Bu)₃)₂295[4]
24-Bromobenzonitrile2-FuryltributyltinPd(P(t-Bu)₃)₂492[4]
3Methyl 4-bromobenzoateVinyltributyltinPd(P(t-Bu)₃)₂298[4]
4p-BromoanisoleVinyltributyltinPd₂(dba)₃/P(o-Tol)₃1275[4]
Experimental Protocol: General Procedure for Stille Couplings in Water
  • To a microwave vial, add the palladium catalyst (0.005 mmol), aryl halide (0.250 mmol), DABCO (0.750 mmol), and NaCl (0.250 mmol) at room temperature.[4]

  • Add the organotin reagent (0.275 mmol) and a 2 wt.% aqueous TPGS-750-M solution (1.0 mL) via syringe. Liquid aryl halides should also be added by syringe.[4]

  • Stir the resulting solution at room temperature. Gentle heating may be required in some cases.[4]

  • Monitor the reaction progress by GC or TLC.[4]

  • Upon completion, the product can be isolated by a simple in-flask extraction with a minimal amount of a recyclable organic solvent like ethyl acetate.[4]

Experimental Workflow

Stille_in_Water reagents Weigh Reagents: - Pd Catalyst (0.005 mmol) - Aryl Halide (0.250 mmol) - DABCO (0.750 mmol) - NaCl (0.250 mmol) add_liquids Add via Syringe: - Organotin Reagent (0.275 mmol) - 2 wt.% TPGS-750-M in H₂O (1.0 mL) reagents->add_liquids Into microwave vial reaction Stir at Room Temperature (gentle heating if needed) add_liquids->reaction monitoring Monitor by GC/TLC reaction->monitoring workup In-Flask Extraction (e.g., Ethyl Acetate) monitoring->workup Upon completion product Isolated Product workup->product

Workflow for Micellar Catalyzed Stille Coupling.

Reactions Catalytic in Tin

A significant green advancement is the development of Stille reactions that employ only a catalytic amount of the tin reagent, thereby drastically reducing toxic tin waste.[8][9][10] This is achieved through a one-pot, tandem hydrostannylation/Stille coupling sequence where the organotin halide byproduct is recycled back to the active organotin hydride.[8][9]

Application Notes

This protocol utilizes polymethylhydrosiloxane (PMHS) in the presence of a fluoride source (KF) to regenerate the trimethyltin hydride from trimethyltin chloride in situ.[11] This allows for a hydrostannylation/cross-coupling sequence to be carried out with as little as 5-10 mol% of the tin reagent, representing a significant reduction in tin usage.[8][11] The "Sn-F" approach is generally more efficient and robust than earlier "Sn-O" based recycling systems.[11]

Quantitative Data
EntryAlkyneAryl HalideTin Catalyst (mol%)Yield (%)Reference
11-OctyneIodobenzeneMe₃SnCl (5)90[9]
2Phenylacetylene4-IodotolueneMe₃SnCl (5)85[9]
31-Phenyl-1-propyne1-Bromo-4-methoxybenzeneMe₃SnCl (10)78[11]
44-Pentyne-1-ol2-IodopyridineMe₃SnCl (6)75[11]
Experimental Protocol: One-Pot Hydrostannylation/Stille Coupling Catalytic in Tin
  • In a flame-dried flask under an inert atmosphere, combine the alkyne (1.0 mmol), the aryl or vinyl halide (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the tin source (e.g., Me₃SnCl, 5-10 mol%).

  • Add a suitable solvent (e.g., THF).

  • To this mixture, add an aqueous solution of potassium fluoride (KF, 2.0 M).

  • Slowly add polymethylhydrosiloxane (PMHS) to the stirring solution.

  • Heat the reaction mixture (e.g., to 65 °C) and monitor its progress by GC or TLC.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup followed by purification by flash chromatography.

Catalytic Cycle

Catalytic_Tin_Cycle cluster_stille Stille Coupling cluster_hydrostannylation Hydrostannylation cluster_regeneration Tin Regeneration Pd0 Pd(0) PdII R¹-Pd(II)-X Pd0->PdII Oxidative Addition (R¹-X) transmetal R¹-Pd(II)-R² PdII->transmetal Transmetalation (R²-SnMe₃) SnX Me₃SnX PdII->SnX Byproduct transmetal->Pd0 product R¹-R² transmetal->product Reductive Elimination alkyne Alkyne vinyltin Vinyltin (R²-SnMe₃) alkyne->vinyltin Pd(0), HSnMe₃ vinyltin->PdII Enters Stille Cycle SnF Me₃SnF SnX->SnF KF SnH HSnMe₃ SnF->SnH PMHS SnH->alkyne Reagent

Catalytic Cycle for Tin in Hydrostannylation/Stille Reactions.

Stille Coupling in Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional organic solvents.[12][13] They are typically formed from a mixture of a quaternary ammonium salt with a hydrogen bond donor, are often biodegradable, have low vapor pressure, and can be inexpensive to prepare.[10][12]

Application Notes

This protocol outlines a Stille coupling reaction in a low-melting, highly polar mixture of mannitol, dimethylurea, and ammonium chloride.[10] This DES acts as both the solvent and can contribute to the stabilization of the catalytic species. The reaction proceeds with good to excellent yields, and the catalyst/DES mixture can often be recycled.[10]

Quantitative Data

| Entry | Aryl Halide | Organothis compound | Catalyst System | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Iodobenzene | Tetramethyltin | Pd₂(dba)₃ / PPh₃As | 110 | 95 |[10] | | 2 | 4-Bromotoluene | Phenyltributyltin | Pd₂(dba)₃ / PPh₃As | 110 | 88 |[10] | | 3 | 1-Bromo-4-nitrobenzene | Vinyltributyltin | Pd₂(dba)₃ / PPh₃As | 90 | 92 |[10] |

Experimental Protocol: Stille Coupling in a Deep Eutectic Solvent
  • Prepare the deep eutectic solvent by gently heating a mixture of mannitol, dimethylurea, and ammonium chloride until a clear, homogeneous liquid is formed.

  • To a reaction vessel, add the aryl halide (1.0 mmol), the organothis compound (1.1 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃ and triphenylarsine).

  • Add the pre-prepared deep eutectic solvent to the reaction vessel.

  • Heat the mixture with stirring to the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture. The product can often be extracted with a suitable organic solvent, leaving the DES and catalyst behind for potential reuse.

Organotin Waste Management

Proper handling and disposal of organotin waste are critical due to its toxicity.[1] Greener approaches to this compound-mediated reactions are incomplete without robust protocols for waste management.

Application Notes

The following protocols describe the decontamination of glassware that has been in contact with organotin compounds and the treatment of liquid organotin waste to reduce its toxicity prior to disposal. The principle is the oxidation of organotins to less toxic inorganic tin compounds.[1]

Experimental Protocol: Decontamination of Glassware
  • Initial Quench (if necessary): For glassware containing residual reactive organotin reagents, quench with a 1M NaF solution to precipitate less soluble tin fluorides.[1]

  • Solvent Rinse: In a chemical fume hood, thoroughly rinse the glassware with an appropriate organic solvent (e.g., acetone) to remove the bulk of the organotin residues. Collect all rinses in a designated "Organotin Waste" container.[1]

  • Oxidative Decontamination: Immerse the rinsed glassware in a bath of either commercial bleach or 20% nitric acid for at least 12 hours (overnight is recommended). This oxidizes residual organotins to less harmful inorganic tin species.[1]

  • Final Cleaning: After the oxidative soak, carefully remove the glassware and rinse it with deionized water. The glassware can then be washed using standard laboratory procedures.[1]

  • Bath Disposal: The bleach or nitric acid bath must be disposed of as hazardous waste according to institutional guidelines.[1]

Experimental Protocol: Treatment of Liquid Organotin Waste
  • Segregation and Dilution: In a chemical fume hood, ensure the organotin waste is not mixed with other incompatible waste streams. If highly concentrated, dilute with a suitable solvent.[1]

  • Oxidation: While stirring, slowly add an oxidizing agent (e.g., commercial bleach) in small portions to the diluted waste. The reaction can be exothermic, so monitor the temperature.[1]

  • Reaction Time: Allow the mixture to react for several hours (or overnight) with continued stirring to ensure complete oxidation.[1]

  • Neutralization (if necessary): Check the pH of the treated waste. If acidic or basic, neutralize it to a pH between 6 and 8.[1]

  • Disposal: The treated waste, now containing less toxic inorganic tin compounds, must still be disposed of as hazardous waste. Transfer it to a designated, appropriately labeled hazardous waste container.[1]

Waste Management Workflow

Waste_Management cluster_glassware Glassware Decontamination cluster_liquid Liquid Waste Treatment quench Quench with NaF (if needed) rinse Rinse with Solvent quench->rinse oxidize_glass Soak in Bleach/Nitric Acid (12h+) rinse->oxidize_glass waste_container Designated Organotin Hazardous Waste rinse->waste_container Collect rinsate final_clean Rinse with DI Water & Wash oxidize_glass->final_clean oxidize_glass->waste_container Dispose of bath segregate Segregate & Dilute oxidize_liquid Slowly Add Oxidizing Agent segregate->oxidize_liquid react Stir Overnight oxidize_liquid->react neutralize Neutralize pH (6-8) react->neutralize neutralize->waste_container Dispose of treated liquid

Workflow for Organotin Waste Management.

References

Troubleshooting & Optimization

Optimizing yield and selectivity in Stannane cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing yield and selectivity in Stannane (Stille) cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Stille cross-coupling reaction and why is it useful in drug development?

The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organothis compound (organotin) compound and an organic halide or pseudohalide. It is highly valued in or[1][2]ganic synthesis and drug development due to its tolerance of a wide variety of functional groups, meaning that complex molecules can be coupled without the need for extensive protecting group strategies. The organothis compound reagen[3][4]ts are also notable for their stability to air and moisture.

Q2: My reaction is not[3][5] proceeding or is giving a very low yield. What are the common causes?

Several factors can contribute to low or no yield in a Stille coupling reaction. These include:

  • Inactive Catalyst: The active form of the catalyst is Pd(0). If you are starting with a Pd(II) precatalyst, it must be reduced in situ. Incomplete reduction or decomposition of the Pd(0) catalyst can halt the reaction.

  • Poorly Reactive Ele[6]ctrophile: The reactivity of the organic halide is crucial. Aryl or vinyl iodides are generally more reactive than bromides, and chlorides are often unreactive under standard conditions.

  • Steric Hindrance: [5] Bulky or heavily substituted reactants can significantly slow down the reaction rate.

  • Inappropriate Ligan[5]d: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-rich and sterically hindered ligands often accelerate the coupling.

  • Oxygen Contaminatio[7]n: Oxygen can oxidize the active Pd(0) catalyst and promote the unwanted homocoupling of the organothis compound reagent, reducing the yield of the desired cross-coupled product.

Q3: I am observing a s[6]ignificant amount of homocoupling of my organothis compound. How can I minimize this side reaction?

Homocoupling of the organothis compound (R²-R²) is a common side reaction. It can occur through the [1]reaction of two equivalents of the organothis compound with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst. To minimize homocoupling:[1]

  • Ensure an Inert Atmosphere: Rigorously degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-induced homocoupling.

  • Use the Correct Sto[6]ichiometry: Using a slight excess of the organohalide can sometimes suppress homocoupling.

  • Optimize Catalyst and Ligands: Certain ligand systems can be more prone to promoting homocoupling. Screening different ligands may be beneficial.

Q4: How can I improve the selectivity of my Stille coupling reaction, especially when dealing with multiple reactive sites?

Achieving high selectivity is critical when working with complex molecules. Here are some strategies:

  • Exploit Halide Reactivity Differences: The order of reactivity for halides is generally I > Br > OTf >> Cl. This difference can be used to selectively couple at one position over another.

  • Ligand Tuning: Th[1][5]e steric and electronic properties of the phosphine ligand on the palladium catalyst can influence which site reacts preferentially. Bulky ligands can favor reaction at less sterically hindered sites.

  • Additive Effects: The addition of copper(I) salts has been shown to improve selectivity in some cases.

Q5: What is the best w[8]ay to remove the tin byproducts after the reaction?

Tin byproducts can be challenging to remove completely. Common methods include: *[9] Aqueous Workup with KF: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin species as insoluble fluorides, which can then be filtered off.

  • Chromatography: C[10]olumn chromatography on silica gel is a standard purification technique. Using a mobile phase containing a small amount of triethylamine (~2-5%) can help in removing tin residues.

  • Slurrying: Slurry[10]ing the crude product in a solvent like methyl tert-butyl ether (MTBE) followed by recrystallization can effectively minimize residual tin.

Troubleshooting Guid[7]e

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield Inactive catalyst (Pd(0) not formed or decomposed).Use a fresh, high-quality palladium source. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.
Low reactivity of t[5]he organic electrophile.Switch to a more reactive electrophile (I > Br > OTf). For less reactive electro[5]philes like chlorides, specialized ligands (e.g., tri-t-butyl phosphine) and activators (e.g., cesium fluoride) may be required.
Steric hindrance ar[11]ound the reaction center.Increase the reaction temperature and/or time. Screen different, more sterically demanding ligands that can promote coupling with hindered substrates. The addition of CuI can sometimes overcome steric limitations.
Presence of oxygen [5]in the reaction mixture.Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Poor Selectivity [6]Multiple reactive sites on the substrate.Exploit the differential reactivity of halides (e.g., selective coupling of an iodide in the presence of a bromide). Fine-tune the steric and [1]electronic properties of the palladium ligand.
Competing side reactions.Optimize reaction conditions (temperature, solvent, catalyst, ligand) to favor the desired coupling pathway. The addition of co-catalytic amounts of Cu(I) salts can sometimes enhance selectivity.
This compound Homocoupli[8]ng Oxygen-mediated decomposition of the organothis compound.Ensure the reaction is performed under strictly anaerobic conditions.
Reaction of the org[6]anothis compound with the Pd(II) precatalyst.Consider using a Pd(0) catalyst source directly. Optimize the stoichiometry of the reactants.
Difficulty Removing Tin Byproducts High polarity of tin byproducts.Use a potassium fluoride (KF) wash during the aqueous workup to precipitate tin salts.
Co-elution with the[10] desired product during chromatography.Add a small percentage of triethylamine to the eluent during column chromatography. Consider recrystallizatio[10]n from a suitable solvent system.

Experimental Proto[7]cols & Data

General Procedure for a Stille Cross-Coupling Reaction

A general experimental procedure involves the following steps:

  • To a flame-dried flask under an inert atmosphere, add the organic halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., THF, DMF, toluene) that has been thoroughly degassed.

  • Add any necessary add[10]itives, such as LiCl or CuI.

  • Add the organostannan[10]e reagent (1.0-1.2 eq).

  • Heat the reaction mix[10]ture to the desired temperature (often between 50-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool[7][10] the reaction to room temperature and perform an aqueous workup. This may include washing with a saturated KF solution to remove tin byproducts.

  • Extract the product w[10]ith an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the crude prod[10]uct by column chromatography or recrystallization.

Impact of Ligands a[10]nd Additives on Reaction Yield
Ligand/Additive Effect on Reaction Typical Yield Range Reference
Triphenylphosphine (PPh₃) Standard, versatile ligand.50-95%
Tri(2-furyl)phosphi[5]ne (TFP) Electron-poor ligand, can accelerate transmetalation.Often higher yields than PPh₃ under similar conditions.
Triphenylarsine (As[8]Ph₃) Can provide faster rates and better selectivity than PPh₃.Can lead to >90% yield in certain cases.
Tri-t-butylphosphin[8]e (P(tBu)₃) Bulky, electron-rich ligand for coupling less reactive chlorides.70-98% for aryl chlorides.
Copper(I) Iodide (C[11]uI) Co-catalyst that can accelerate the reaction and improve selectivity.Can significantly increase yields, especially for sluggish couplings.
Lithium Chloride (L[5][8]iCl) Accelerates transmetalation by stabilizing intermediates.Can improve yields and reaction rates.
Cesium Fluoride (Cs[5]F) Activates the organothis compound, particularly for coupling with aryl chlorides.Used in conjunction with bulky phosphine ligands to achieve high yields.

Visualizations

##[7][11]## Stille Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition trans-[Pd(II)(R1)(X)L2] trans-[Pd(II)(R1)(X)L2] Oxidative_Addition->trans-[Pd(II)(R1)(X)L2] R1-X R1-X R1-X->Oxidative_Addition Transmetalation Transmetalation trans-[Pd(II)(R1)(X)L2]->Transmetalation cis-[Pd(II)(R1)(R2)L2] cis-[Pd(II)(R1)(R2)L2] Transmetalation->cis-[Pd(II)(R1)(R2)L2] Isomerization may occur R2-SnR3 R2-SnR3 R2-SnR3->Transmetalation Reductive_Elimination Reductive Elimination cis-[Pd(II)(R1)(R2)L2]->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R1-R2 R1-R2 Reductive_Elimination->R1-R2 Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Is the Pd catalyst active? start->check_catalyst check_reagents Are the reagents pure and reactive? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst/precatalyst. Ensure inert atmosphere. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Use a more reactive halide (I > Br). Check this compound purity. check_reagents->solution_reagents No solution_conditions Increase temperature. Screen ligands and solvents. Add LiCl or CuI. check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_catalyst->end solution_reagents->end solution_conditions->end

Caption: A logical workflow for troubleshooting low-yield Stille reactions.

References

Common side reactions and byproducts in Stille coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Stille cross-coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side reactions, and optimize their experimental outcomes.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during your Stille coupling experiments.

Question 1: My Stille coupling reaction is showing low yield of the desired cross-coupled product and a significant amount of a byproduct with a mass corresponding to a dimer of my organostannane. What is happening and how can I fix it?

Answer:

This is a classic case of homocoupling , the most common side reaction in Stille coupling.[1][2][3] It results in the formation of an R²-R² dimer from your organothis compound (R²-SnR₃).

Possible Causes and Solutions:

  • Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of organostannanes.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents should be thoroughly degassed prior to use by methods such as freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.

  • Palladium Catalyst State: The palladium catalyst, particularly Pd(0) species, can participate in a radical process leading to dimerization. Also, the reaction of two equivalents of the organothis compound with a Pd(II) precatalyst can lead to homocoupling.[1]

    • Solution:

      • Use a fresh, high-quality palladium catalyst.

      • Consider in situ generation of the active Pd(0) catalyst from a more stable Pd(II) precatalyst.

  • Reaction Kinetics: If the rate of transmetalation is slow compared to the rate of homocoupling, the side reaction will be more prevalent.

    • Solution:

      • Slow addition: Add the organothis compound slowly to the reaction mixture containing the organic halide and the palladium catalyst. This keeps the concentration of the organothis compound low at any given time, disfavoring the bimolecular homocoupling reaction.

      • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the organic halide relative to the organothis compound to favor the cross-coupling pathway.

  • Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling and homocoupling.

    • Solution: Electron-rich and bulky phosphine ligands can sometimes accelerate the desired cross-coupling reaction, thereby minimizing homocoupling. Experiment with different ligands to find the optimal one for your specific substrates.

Question 2: I am observing a significant amount of a byproduct that corresponds to the protonated form of my organothis compound's transferable group (R²-H). What is this side reaction and how can I prevent it?

Answer:

You are observing protodestannylation , a common side reaction where the organothis compound reacts with a proton source to cleave the carbon-tin bond, resulting in a protonated organic group and a tin byproduct.[4]

Possible Causes and Solutions:

  • Presence of Protic Impurities: Water, alcohols, or acidic impurities in your reagents or solvents can act as proton sources.

    • Solution: Use anhydrous and freshly distilled solvents. Ensure all reagents are thoroughly dried and handled under an inert atmosphere. Basic washes of starting materials to remove acidic impurities may be necessary.

  • Reaction Conditions: Certain reaction conditions can promote protodestannylation.

    • Solution:

      • Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can sometimes accelerate protodestannylation.

      • Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor the side reaction.

  • Substrate-Specific Instability: Some organostannanes are more susceptible to protodestannylation than others.

    • Solution: If possible, consider using a more robust organothis compound derivative.

Question 3: My reaction seems to work, but I am having extreme difficulty removing the tin byproducts from my final product. What are the best methods for purification?

Answer:

The removal of toxic organotin byproducts (e.g., Bu₃SnX or Me₃SnX) is a critical and often challenging aspect of the Stille coupling.[3] Several methods can be employed, and the choice often depends on the properties of your desired product.

Methods for Tin Byproduct Removal:

MethodDescriptionAdvantagesDisadvantages
Aqueous KF Wash Washing the organic layer with a saturated aqueous solution of potassium fluoride (KF). This precipitates the tin byproducts as insoluble trialkyltin fluoride (R₃SnF).Effective for many common tin byproducts.Can form a gel-like precipitate at the interface, making separation difficult. May require filtration through Celite.
Silica Gel Chromatography with Triethylamine Running a flash column using silica gel treated with a small percentage (e.g., 2-5%) of triethylamine in the eluent.Often very effective and can be combined with the main purification step.May not be suitable for highly polar products that are retained on silica gel.
Basic Alumina Chromatography Using basic alumina as the stationary phase for chromatography.Can be effective for compounds that are sensitive to silica gel.May not be as universally applicable as silica gel methods.
Chemical Conversion Treating the reaction mixture with reagents like iodine (I₂) to convert unreacted tin hydrides and ditins to tin halides, which are then more easily removed by a subsequent KF wash.Useful for removing a wider range of tin species.Adds an extra step to the workup.
Recrystallization/Slurrying For solid products, recrystallization from a suitable solvent or slurrying the crude product in a solvent in which the tin byproducts are soluble (e.g., MTBE) can be very effective.Can lead to very pure product.Only applicable to solid products and requires finding a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Stille coupling?

A1: The most prevalent side reactions are:

  • Homocoupling of the organothis compound reagent to form a dimer (R²-R²).[1][2][3]

  • Protodestannylation , where the carbon-tin bond is cleaved by a proton source to give R²-H.[4]

  • C-H stannylation has also been observed as an unprecedented side reaction in some cases.[5]

Q2: How can I improve the rate of a sluggish Stille coupling reaction?

A2: Several factors can be adjusted to improve the reaction rate:

  • Additives: The addition of copper(I) salts (e.g., CuI) can significantly accelerate the reaction.[6] Lithium chloride (LiCl) can also enhance the rate by stabilizing intermediates and increasing the solvent polarity.[7]

  • Ligands: Electron-rich and sterically bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.

  • Solvent: The choice of solvent can have a significant impact. Polar aprotic solvents like DMF, NMP, or THF are commonly used.

  • Temperature: Increasing the reaction temperature can increase the rate, but be mindful of potential side reactions like protodestannylation and catalyst decomposition.

Q3: My organothis compound reagent seems to be degrading. How should I handle and store it?

A3: While many organostannanes are relatively stable to air and moisture, they can be sensitive to light and prolonged storage at room temperature. It is best to store them in a cool, dark place, preferably under an inert atmosphere. For sensitive organostannanes, it is advisable to use them as fresh as possible.

Q4: Are there less toxic alternatives to organostannanes for cross-coupling reactions?

A4: Yes, due to the toxicity of organotin compounds, other cross-coupling reactions are often considered. The Suzuki-Miyaura coupling, which uses generally less toxic organoboron reagents, is a very popular alternative.[8] Other notable alternatives include the Negishi (organozinc), Hiyama (organosilicon), and Kumada (organomagnesium) couplings.

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling of an Aryl Bromide with a Vinylthis compound

This protocol provides a general method for the Stille coupling of an aryl bromide with a vinylthis compound, with measures to minimize homocoupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • Tributyl(vinyl)this compound (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF)

  • Anhydrous and degassed toluene

  • Saturated aqueous solution of potassium fluoride (KF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv) and Pd(PPh₃)₄ (e.g., 3 mol%).

  • Add anhydrous and degassed DMF to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • In a separate flame-dried flask, dissolve the tributyl(vinyl)this compound (1.1 equiv) in a small amount of anhydrous and degassed toluene.

  • Using a syringe pump, add the solution of tributyl(vinyl)this compound to the reaction mixture containing the aryl bromide and catalyst over a period of 1-2 hours.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer three times with a saturated aqueous solution of KF. Stir vigorously for at least 15 minutes during each wash. A white precipitate of Bu₃SnF may form.

  • If a persistent emulsion or precipitate forms, filter the entire mixture through a pad of Celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling of a Heteroaryl Chloride with an Arylthis compound

This protocol is adapted for the more challenging coupling of a heteroaryl chloride, often requiring more active catalysts and additives.

Materials:

  • Heteroaryl chloride (1.0 equiv)

  • Aryltributylthis compound (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] (4 mol%) or a suitable Buchwald ligand

  • Cesium fluoride (CsF) (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂ (2 mol%) and P(t-Bu)₃ (4 mol%) to a flame-dried Schlenk flask.

  • Add anhydrous and degassed 1,4-dioxane and stir for 10 minutes to allow for the formation of the active catalyst.

  • Add the heteroaryl chloride (1.0 equiv), aryltributylthis compound (1.2 equiv), and CsF (2.0 equiv).

  • Heat the reaction mixture to 100-110 °C and monitor its progress.

  • After completion, cool the mixture, and quench with a saturated aqueous solution of KF.

  • Stir vigorously for 30 minutes, then filter through Celite.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Stille_Coupling_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R²-SnR₃ pd_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd_intermediate2 byproduct X-SnR₃ transmetalation->byproduct reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² Desired Product reductive_elimination->product reactants R¹-X + R²-SnR₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Logic start Low Yield or Side Products homocoupling Homocoupling (R²-R²) start->homocoupling protodestannylation Protodestannylation (R²-H) start->protodestannylation no_reaction No Reaction start->no_reaction sol_homo1 Degas Solvents Inert Atmosphere homocoupling->sol_homo1 Oxygen present? sol_homo2 Slow Addition of Organothis compound homocoupling->sol_homo2 Fast addition? sol_proto1 Use Anhydrous Reagents/Solvents protodestannylation->sol_proto1 Protic source? sol_no_react1 Check Catalyst Activity no_reaction->sol_no_react1 Sluggish? sol_no_react2 Add CuI or LiCl no_reaction->sol_no_react2 Sluggish?

Caption: A troubleshooting flowchart for common Stille coupling issues.

References

Technical Support Center: Purification of Organotin Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of organotin residues from experimental reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Issue 1: Persistent Tin Contamination After Aqueous Potassium Fluoride (KF) Wash

  • Question: I've performed an aqueous potassium fluoride (KF) wash, but I'm still detecting significant organotin residues in my product. What could be the cause and how can I resolve it?

  • Answer: Persistent tin contamination after a KF wash can be due to several factors:

    • Insufficient Mixing: The reaction between organotin halides and KF to form the insoluble precipitate (e.g., Bu₃SnF) requires vigorous mixing to ensure complete reaction. Increase the shaking time in the separatory funnel to at least one minute for each wash.[1][2]

    • Insufficient KF: The amount of KF may not be sufficient to react with all the organotin residues. It is advisable to use multiple washes with fresh 1M aqueous KF solution.[1]

    • Presence of Unreactive Tin Species: Tin hydrides (e.g., Bu₃SnH) and hexaalkylditins are less reactive towards KF. To address this, you can treat the crude reaction mixture with iodine (I₂) before the KF wash. This converts the tin hydrides to tin iodides (e.g., Bu₃SnI), which are readily precipitated by KF.[1]

Issue 2: Formation of an Emulsion or Precipitate at the Organic/Aqueous Interface

  • Question: During the KF wash, a thick white precipitate or emulsion has formed at the interface of the organic and aqueous layers, making separation difficult. How should I proceed?

  • Answer: The formation of an insoluble white precipitate, typically tributyltin fluoride (Bu₃SnF), at the interface is a common occurrence.[1] To resolve this, filter the entire biphasic mixture through a pad of Celite.[1] The Celite will trap the solid precipitate, allowing for a clean separation of the organic and aqueous layers. The filtered layers can then be returned to a separatory funnel for further washing if necessary.[1]

Issue 3: Organotin Residues Detected After Column Chromatography

  • Question: I've purified my product using standard silica gel column chromatography, but I'm still observing organotin impurities co-eluting with my product. How can I improve the separation?

  • Answer: Standard silica gel can sometimes fail to separate organotin residues from the desired product. Here are two effective strategies to enhance separation:

    • Modified Eluent: Add triethylamine (~2-5%) to the eluent during silica gel chromatography. The basic nature of the triethylamine helps in retaining the organotin species on the silica gel.[1]

    • Modified Stationary Phase: A highly effective method is to use a stationary phase composed of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel.[3][4][5] This modified stationary phase can reduce organotin impurities to levels below 15 ppm.[1][3][4][5] A similar approach using 10% KF on silica has also been reported to be effective.[6]

Issue 4: Product is Water-Soluble or Highly Polar

  • Question: My product is water-soluble, making aqueous workups with KF problematic. What is a suitable purification strategy?

  • Answer: For water-soluble or highly polar products, it is best to avoid aqueous washes. Instead, you can directly attempt purification by flash chromatography using a modified stationary phase, such as 10% K₂CO₃ on silica gel.[1] This method avoids the introduction of water and can effectively remove organotin impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the removal of organotin residues.

  • What are the most common organotin byproducts that need to be removed?

    • The most prevalent organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted tetraalkyltin starting materials. In reactions involving tin hydrides, you may also need to remove hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1]

  • Are there alternatives to the aqueous KF wash for removing organotin residues?

    • Yes, several alternative methods are available, often with higher efficiency. These include:

      • Chromatographic Methods: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel is highly effective.[1][3][4][5]

      • Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[1]

      • Solid-Phase Extraction (SPE): SPE cartridges, such as C18, can be used to pre-concentrate and separate organotin compounds from aqueous matrices.[7][8]

  • How can I purify a solid product from organotin residues?

    • For solid products, recrystallization is often a very effective purification method. Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[1]

  • What is the environmental fate of organotin compounds?

    • Organotin compounds can persist in the environment, particularly in sediments.[9] They can undergo slow degradation through processes like photolysis and biological degradation.[9][10] Due to their toxicity, proper disposal of organotin waste is crucial.[11]

Data on Removal Efficiency

The following table summarizes the reported efficiency of various methods for removing organotin residues.

Purification MethodReported Residual Tin LevelRemoval Efficiency
Chromatography with 10% K₂CO₃ on Silica< 15 ppm> 99% (from stoichiometric levels)[1][3][4][5]
Chromatography with 10% KF on Silica< 30 ppm> 99% (from stoichiometric levels)[1]
Aqueous Extraction with 5% Oxalic Acid4-7 ppm99.0% - 99.7%[1]
Solid-Phase Extraction (SPE) with C18 Cartridges-Recoveries of 62-98% have been reported for various organotins from spiked water samples.[12]
Supercritical Fluid Extraction (SFE)-Recoveries of 44% for tributyltin and 23% for triphenyltin from fish tissue have been reported.[13]
Accelerated Solvent Extraction (ASE)-Absolute recoveries for butyltin and phenyltin compounds from spiked lake sediment varied between 80 and 100%.[14]

Experimental Protocols

This section provides detailed methodologies for key purification techniques.

Protocol 1: Aqueous Potassium Fluoride (KF) Wash
  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. During each wash, shake the separatory funnel vigorously for at least 1 minute.

  • Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.

  • Filtration: If a precipitate forms, filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[1]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified if necessary.

Protocol 2: Chromatography with Potassium Carbonate/Silica Gel Stationary Phase
  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described purification techniques.

Aqueous_KF_Wash_Workflow start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash1 Optional: Wash with H₂O or NH₄Cl (aq) dilute->wash1 kf_wash Wash 2-3x with 1M KF (aq) wash1->kf_wash precipitate Precipitate (Bu₃SnF) Forms at Interface kf_wash->precipitate filter Filter through Celite precipitate->filter Yes separate Separate Layers precipitate->separate No filter->separate brine_wash Wash Organic Layer with Brine separate->brine_wash dry Dry Organic Layer (e.g., Na₂SO₄) brine_wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for organotin removal using aqueous KF wash.

Chromatography_Workflow start Crude Reaction Mixture concentrate_crude Concentrate Crude Mixture start->concentrate_crude load_sample Dissolve Crude and Load onto Column concentrate_crude->load_sample prepare_stationary Prepare 10% K₂CO₃ on Silica Gel pack_column Pack Chromatography Column prepare_stationary->pack_column pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC) collect->analyze combine_concentrate Combine Pure Fractions and Concentrate analyze->combine_concentrate product Purified Product combine_concentrate->product

Caption: Workflow for organotin removal via chromatography.

References

Technical Support Center: Hydrostannylation Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides answers to frequently asked questions and troubleshooting advice for common failures in hydrostannylation reactions. It is intended for researchers, scientists, and professionals in drug development who utilize this powerful C-Sn bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: My hydrostannylation reaction shows low or no conversion. What are the common causes and how can I fix it?

A1: Low or no conversion in a hydrostannylation reaction is a frequent issue that can often be traced back to several key factors:

  • Catalyst Inactivation: Many transition metal catalysts, particularly palladium and platinum complexes, are sensitive to air and moisture.[1] Inactivation can occur if the reaction is not performed under strictly inert conditions.

    • Solution: Employ rigorous air- and moisture-free techniques. This includes the use of a Schlenk line or a glovebox, thoroughly dried glassware, and properly degassed solvents.[2][3]

  • Impure Reagents: Impurities in the tin hydride, substrate, or solvent can poison the catalyst or lead to unwanted side reactions.[1] Tributyltin hydride, a common reagent, can decompose in the presence of air to form bis(tributyltin) oxide.[4]

    • Solution: Purify the tin hydride (e.g., by distillation) and ensure the substrate and solvent are of high purity and anhydrous.[5]

  • Suboptimal Reaction Conditions: The reaction may require higher temperatures or longer reaction times to proceed to completion, especially with less reactive substrates.[1]

    • Solution: Incrementally increase the reaction temperature and monitor the reaction progress over a longer period using techniques like TLC or GC-MS.

  • Insufficient Catalyst Loading: In some cases, particularly with challenging substrates, the catalyst loading may be too low for efficient conversion.

    • Solution: While keeping catalyst use economical is important, a modest increase in catalyst loading (e.g., from 1 mol% to 2-5 mol%) can sometimes significantly improve yields.

Q2: I am observing a mixture of regioisomers (α- and β-addition products). How can I improve the regioselectivity of my reaction?

A2: Poor regioselectivity is a common challenge in the hydrostannylation of unsymmetrical alkynes and alkenes. The outcome is a delicate balance of steric and electronic factors of both the substrate and the catalyst system.[6][7][8]

  • Catalyst and Ligand Choice: This is the most critical factor influencing regioselectivity.

    • For Terminal Alkynes: Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) tend to favor the formation of the (E)-β-vinylstannane (anti-Markovnikov product).[8] In contrast, some molybdenum-based catalysts can favor the α-vinylthis compound (Markovnikov product).[9]

  • Substrate's Electronic and Steric Properties: Electron-withdrawing groups on the alkyne can influence the regioselectivity. Protic functional groups like alcohols on the substrate can also direct the addition, often leading to the stannyl group being placed at the carbon proximal to the coordinating group.[9]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[1]

Q3: My reaction is producing the wrong stereoisomer or a mixture of E/Z isomers. What can I do to control the stereoselectivity?

A3: For catalyzed hydrostannylations of alkynes, the reaction typically proceeds via a syn-addition of the Sn-H bond across the triple bond, leading to the (E)-isomer.[2] Deviations from this can occur due to:

  • Reaction Mechanism: Radical-initiated hydrostannylations often result in poor stereoselectivity.[10] Ensure your reaction conditions favor a catalytic pathway if stereocontrol is desired.

  • Ligand Effects: The choice of ligand can have a profound effect on stereoselectivity. For instance, in platinum-catalyzed hydrostannylation of propargylic alcohols, bulky monodentate phosphine ligands like XPhos favor the E-vinyl this compound, while bidentate ligands such as BINAP can lead to the Z-isomer.[6][9]

  • Isomerization: Under certain conditions, the initially formed kinetic product may isomerize to the more stable thermodynamic isomer. This can sometimes be influenced by reaction time and temperature.

Q4: I am having difficulty removing tin byproducts during workup and purification. What are the best methods?

A4: Organotin byproducts, such as hexabutylditin and tributyltin halides, can be challenging to separate from the desired product due to their nonpolar nature.[11][12]

  • Aqueous KF Wash: A common and effective method is to wash the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[1][12] This causes the tin byproducts to precipitate as insoluble tributyltin fluoride, which can then be removed by filtration.

  • Silica Gel Chromatography: While vinylstannanes can be sensitive to silica gel, careful flash chromatography can be effective.[13] It is often recommended to use a mobile phase containing a small amount of triethylamine (~1-2%) to neutralize the acidic silica gel and prevent protodestannylation of the product.[12]

  • Distillation: For thermally stable and volatile products, distillation can be an excellent purification method.

Troubleshooting Common Reaction Failures

Problem Potential Cause Recommended Solution
Low or No Product Formation Catalyst deactivation due to air/moisture.Use Schlenk techniques or a glovebox; ensure all glassware is oven-dried and solvents are rigorously degassed.
Impure tin hydride reagent (e.g., oxidized).Purify tributyltin hydride by distillation before use.
Catalyst poisoning by impurities in the substrate or solvent.Purify the substrate; use high-purity, anhydrous solvents.
Insufficient reaction temperature or time.Gradually increase the reaction temperature and monitor for longer durations.
Poor Regioselectivity Inappropriate catalyst/ligand system.For terminal alkynes, use Pd catalysts with bulky, electron-rich phosphine ligands for β-selectivity. Consider Mo-based catalysts for α-selectivity.
Steric and electronic effects of the substrate.If a directing group is present (e.g., -OH), consider protecting it to alter the regiochemical outcome.
High reaction temperature.Attempt the reaction at a lower temperature.
Poor Stereoselectivity (E/Z mixture) Radical mechanism interfering.If using a radical initiator (e.g., AIBN), switch to a metal-catalyzed system. Ensure the reaction is shielded from light if it's not a photochemical reaction.
Isomerization of the product.Monitor the reaction over time to see if the E/Z ratio changes. If so, try shorter reaction times.
Incorrect ligand choice.In platinum-catalyzed reactions, monodentate phosphines generally favor the E-isomer, while some bidentate phosphines can lead to the Z-isomer.[9]
Formation of Significant Byproducts Dehydrocoupling of the tin hydride (forms R₃Sn-SnR₃).Use a slight excess of the tin hydride to compensate for this side reaction.[10] Avoid excessively high temperatures.
Homocoupling of the organothis compound.This is more common in subsequent Stille couplings but can sometimes be observed. Ensure the catalyst is active and the reaction conditions are optimized.[14]

Key Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Hydrostannylation of an Alkyne

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • In a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

    • Seal the flask with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with inert gas three times using a Schlenk line.

  • Addition of Reagents:

    • Add anhydrous, degassed solvent (e.g., THF or toluene) via syringe.

    • Add the alkyne (1.0 equiv) via syringe.

    • Slowly add the tributyltin hydride (1.05-1.2 equiv) dropwise via syringe at room temperature. A slight excess is often used to compensate for any dehydrocoupling.[10]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C).

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic solution with a saturated aqueous solution of KF for 30 minutes to precipitate tin byproducts.[1]

    • Filter the mixture through a pad of Celite®, washing with the organic solvent.

    • Wash the filtrate with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (often pre-treated with triethylamine) or by distillation.

Protocol 2: Degassing Solvents using the Freeze-Pump-Thaw Method

This is a highly effective method for removing dissolved oxygen from reaction solvents.[15]

  • Place the solvent in a Schlenk flask that is no more than half full.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the flask to a high vacuum for 5-10 minutes to remove gases from the headspace.

  • Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.

  • After the final thaw, backfill the flask with an inert gas.

Visualizing Troubleshooting and Reaction Pathways

Troubleshooting Workflow for Failed Hydrostannylation Reactions

G start Reaction Failure: Low/No Conversion check_inert Check Inert Atmosphere (Schlenk/Glovebox) start->check_inert check_reagents Verify Reagent Purity (Tin Hydride, Substrate) start->check_reagents check_conditions Evaluate Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst improve_inert Action: Improve Inert Technique (Degas Solvents, Dry Glassware) check_inert->improve_inert purify_reagents Action: Purify Reagents (Distill Tin Hydride) check_reagents->purify_reagents optimize_conditions Action: Optimize Conditions (Increase Temp/Time) check_conditions->optimize_conditions new_catalyst Action: Use Fresh/New Catalyst (Increase Loading) check_catalyst->new_catalyst success Successful Reaction improve_inert->success purify_reagents->success optimize_conditions->success new_catalyst->success

Caption: A decision-making workflow for troubleshooting failed hydrostannylation reactions.

Factors Influencing Regioselectivity in Alkyne Hydrostannylation

G regioselectivity Regioselectivity (α vs. β addition) catalyst Catalyst System regioselectivity->catalyst substrate Substrate Properties regioselectivity->substrate conditions Reaction Conditions regioselectivity->conditions ligand Ligand (Sterics & Electronics) catalyst->ligand metal Metal Center (Pd, Pt, Mo, etc.) catalyst->metal sterics Steric Hindrance substrate->sterics electronics Electronic Effects (EWG/EDG) substrate->electronics directing_group Directing Groups (-OH, etc.) substrate->directing_group temperature Temperature conditions->temperature solvent Solvent Polarity conditions->solvent

Caption: Key factors that control the regiochemical outcome of alkyne hydrostannylation.

References

Strategies for improving the stability of Stannane reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and handling of stannane reagents in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound reagent decomposition?

A1: this compound reagents, or organotins, are sensitive to several environmental factors that can lead to their degradation. The primary causes include:

  • Oxidation: Many organostannanes are susceptible to air and moisture.[1] Exposure to oxygen can lead to the formation of tin oxides.

  • Hydrolysis: In the presence of water, the tin-carbon bond can be cleaved, particularly in more reactive stannanes. Reactions should be conducted under dry conditions, and solvents must be thoroughly dried.[2]

  • Heat and Light: Thermal decomposition can occur, especially with less stable stannanes.[3] Some organotins are also light-sensitive. Storage in a cool, dark place is recommended.[4][5]

  • Acid/Base Sensitivity: Strong acids or bases can facilitate the cleavage of the Sn-C bond (protodestannylation). Reaction and workup conditions should be carefully controlled to avoid extreme pH.[6]

  • Inherent Instability: Certain classes of stannanes, such as 2-pyridylstannanes, are known to be significantly more labile than their phenyl analogs.[7]

Q2: What are the best practices for storing this compound reagents to ensure long-term stability?

A2: Proper storage is critical for maintaining the integrity of this compound reagents. Key recommendations include:

  • Inert Atmosphere: Store reagents under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.[2][8]

  • Temperature Control: Keep containers tightly sealed in a dry, cool, and well-ventilated place.[8] For sensitive reagents, storage at low temperatures (e.g., -10 °C to -20 °C) is advised.[5][9]

  • Light Protection: Use amber or opaque containers to protect from light.[5]

  • Storage as a Solution: Some stannanes, like tributyl(chloromethyl)this compound, show improved stability when stored as a degassed solution in a dry solvent (e.g., hexanes) at low temperatures.[9]

Q3: My this compound reagent appears cloudy or has formed a precipitate. Is it still usable?

A3: Cloudiness or precipitation often indicates decomposition (e.g., formation of insoluble tin oxides) or hydrolysis. Using a degraded reagent can lead to low yields and the formation of unwanted byproducts. It is highly recommended to purify the reagent before use. If purification is not feasible, the reagent should be discarded following appropriate safety protocols.

Q4: Are there any additives that can improve the stability of stannanes during reactions?

A4: While stannanes are typically used without stabilizers in cross-coupling reactions, the reaction conditions themselves can be optimized to enhance their effective stability. For instance, in Stille couplings, the choice of palladium ligand can significantly impact reaction rates, potentially reducing the time the this compound is exposed to harsh conditions.[10][11] Additionally, ensuring the reaction is run under a rigorously inert atmosphere minimizes decomposition throughout the experiment.[12]

Q5: How can I assess the purity of my this compound reagent?

A5: Several analytical techniques can be used to determine the purity of this compound reagents:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are powerful tools for structural confirmation and purity assessment. Satellite peaks from coupling to tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) are characteristic and can confirm the integrity of the Sn-C bond.[13]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic methods can separate the this compound from impurities and degradation products, allowing for quantification.[14][][16]

  • Mass Spectrometry (MS): GC-MS or LC-MS can help identify the parent compound and any related impurities or decomposition products.[14][]

  • Thin-Layer Chromatography (TLC): TLC is a quick method to qualitatively check for impurities, often visualized with a potassium permanganate stain.[9]

Troubleshooting Guide

Problem 1: Low or no product yield in a Stille cross-coupling reaction.

Possible Cause Troubleshooting Step
Degraded this compound Reagent Assess the purity of the this compound using NMR or GC. If degradation is confirmed, purify the reagent by flash chromatography or distillation, or use a fresh bottle.[7][13]
Inactive Palladium Catalyst Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques to prevent catalyst oxidation.[12] Use a freshly opened or properly stored catalyst.
Inappropriate Reaction Conditions Systematically optimize reaction parameters such as temperature, solvent, and reaction time.[12] Some substrates may require higher temperatures or longer reaction times.
Presence of Inhibitors Ensure all reagents and solvents are pure and dry. Water or other protic sources can lead to protodestannylation, consuming the this compound reagent.[2]

Problem 2: Significant formation of homocoupled this compound byproduct (R²-R²).

Possible Cause Troubleshooting Step
Suboptimal Catalyst or Conditions The mechanism of homocoupling can involve the palladium catalyst.[1] Screen different palladium sources and ligands. The addition of certain ligands or additives can sometimes suppress this side reaction.
Reaction Stoichiometry Control the stoichiometry carefully. Using a slight excess of the organic halide relative to the organothis compound can sometimes minimize this compound homocoupling.[12]
Slow Transmetalation Step If the transmetalation step is slow, side reactions like homocoupling become more competitive. The addition of copper(I) salts has been shown to accelerate the coupling and improve selectivity in some cases.[10]

Problem 3: Difficulty in removing tin byproducts during workup.

Possible Cause Troubleshooting Step
High Polarity of Tin Byproducts Organotin byproducts can be difficult to separate from the desired product due to their low polarity.[17]
Standard Silica Gel Chromatography is Ineffective Use a modified workup procedure before chromatography. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[12] This converts tin halides into insoluble tin fluorides that can be removed by filtration.
For nonpolar compounds, chromatography on silica gel impregnated with K₂CO₃ or triethylamine can be effective for removing tin halides.[13] Alternatively, alumina chromatography can be used.[13]

Data on this compound Reagent Stability

The stability of organotin compounds is highly dependent on the specific compound, the matrix, and the storage conditions. The following table summarizes stability data for tributyltin (TBT) under various conditions, illustrating the importance of proper storage.

Matrix Storage Condition Compound Stability Observation Reference
Sea-waterPolycarbonate bottle, 4°C, darkTBTStable for 7 months; 50% loss after 540 days.[5]
SedimentStored at -20°CTBTStable for at least 18 months.[5]
SedimentAir-dried, pasteurized, stored at 25°CTBT30% loss after 540 days.[5]
Biological (Oysters)Frozen, darkTBTStable for 7 months; ~70% loss after 540 days.[5]

Experimental Protocols

Protocol 1: Purification of Arylstannanes by Flash Column Chromatography

This protocol provides a general method for purifying moderately stable arylstannanes from nonpolar impurities like hexabutyldithis compound.

Materials:

  • Crude arylthis compound reagent

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexanes/Triethylamine, 99:1 v/v)

  • Standard chromatography equipment (column, flasks, etc.)

  • TLC plates and visualization agent (KMnO₄ stain)

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in the chosen eluent (e.g., hexanes with 1% triethylamine to neutralize the silica and prevent decomposition of sensitive compounds).[13] Pack the column with the slurry.

  • Load the Sample: Dissolve the crude arylthis compound in a minimal amount of a nonpolar solvent (e.g., hexanes or toluene). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the solvent system. Start with a nonpolar eluent (e.g., pure hexanes) to first elute very nonpolar impurities like hexabutyldithis compound.

  • Monitor Fractions: Collect fractions and monitor the separation using TLC with a suitable stain (KMnO₄ is often effective for visualizing organotins).[9]

  • Increase Polarity (If Needed): Gradually increase the eluent polarity if necessary to elute the desired product.

  • Combine and Concentrate: Combine the pure fractions containing the arylthis compound and concentrate under reduced pressure. The purified product should be stored immediately under an inert atmosphere at the appropriate temperature.

Protocol 2: Removal of Organotin Byproducts Using Potassium Fluoride (KF)

This procedure is performed during the aqueous workup of a reaction (e.g., Stille coupling) to remove tin halides and other tin-containing byproducts.

Materials:

  • Reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous solution of potassium fluoride (KF)

  • Separatory funnel

  • Filtration setup (e.g., Büchner funnel with filter paper or a pad of Celite)

  • Anhydrous sodium or magnesium sulfate

Procedure:

  • Dilute Reaction Mixture: After the reaction is complete, cool it to room temperature and dilute with an appropriate organic solvent like diethyl ether or ethyl acetate.[12]

  • Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel and wash it with a saturated aqueous solution of KF.[12] Shake the funnel vigorously for 5-10 minutes. A gelatinous white precipitate of tributyltin fluoride should form.

  • Filtration: Filter the entire mixture (both organic and aqueous layers) through a pad of Celite® or filter paper to remove the insoluble tin fluoride precipitate.

  • Separate Layers: Transfer the filtrate back to the separatory funnel and separate the organic and aqueous layers.

  • Further Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now largely free of tin byproducts.

Visualizations

Caption: A decision tree for troubleshooting experiments involving unstable this compound reagents.

Caption: Key chemical pathways leading to the degradation of common organothis compound reagents.

References

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Stannanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of sterically hindered stannanes in cross-coupling reactions.

Troubleshooting Guide

Low yields or failed reactions involving sterically hindered stannanes are common issues. The following guide provides a systematic approach to troubleshooting these challenges.

Problem Potential Cause Recommended Solution
Low or No Product Formation Steric Hindrance: The bulky nature of the stannane and/or the coupling partner is impeding the transmetalation step, which is often the rate-determining step in the Stille catalytic cycle.[1][2]1. Catalyst and Ligand Selection: - Switch to a catalyst with bulkier, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) to promote the formation of the active monoligated palladium species.[3] - Consider using N-heterocyclic carbene (NHC) ligands, which can be effective for hindered substrates. 2. Additives: - Introduce a copper(I) co-catalyst (e.g., CuI, CuBr) to facilitate the transmetalation step.[1] - Use fluoride additives (e.g., CsF, TBAF) to generate a more nucleophilic hypervalent tin species.[1] 3. Solvent and Temperature: - Use a more polar, coordinating solvent (e.g., DMF, NMP, dioxane) to stabilize charged intermediates and promote the reaction. - Increase the reaction temperature, as hindered couplings often require more thermal energy.[4]
Side Product Formation (e.g., Homocoupling) Slow Transmetalation: A slow transmetalation step can lead to side reactions, such as the homocoupling of the organothis compound.1. Optimize Reaction Conditions: - Lower the reaction temperature to disfavor the homocoupling pathway. - Use a lower catalyst loading. 2. Additives: - The use of CuI can sometimes suppress homocoupling by promoting the desired cross-coupling pathway.
Decomposition of Starting Materials Harsh Reaction Conditions: High temperatures and prolonged reaction times required for hindered substrates can lead to the decomposition of sensitive functional groups.1. Milder Reaction Conditions: - Employ a more active catalyst system that allows for lower reaction temperatures and shorter reaction times. - Consider alternative coupling reactions that proceed under milder conditions (see FAQs).

Quantitative Data on Reaction Conditions

The following table summarizes the effect of different catalysts, ligands, and additives on the yield of Stille coupling reactions with sterically hindered substrates.

Sterically Hindered Substrates Catalyst/Ligand Additive Solvent Temperature (°C) Yield (%) Reference
1-Substituted Vinylthis compound + Enol Triflate (Carbonylative Coupling)Pd(PPh₃)₄NoneTHF65Poor[5]
1-Substituted Vinylthis compound + Enol Triflate (Carbonylative Coupling)Pd(PPh₃)₄CuI (35 mol%)THF65Good to Excellent[5]
Hindered Aryl Chloride + Arylthis compoundPd₂(dba)₃ / P(t-Bu)₃CsFDioxane10085[3]
Hindered Aryl Chloride + Vinylthis compoundPd₂(dba)₃ / P(t-Bu)₃CsFDioxane10092[3]
Hindered Aryl Bromide + Arylthis compoundPd₂(dba)₃ / Ligand 4CsFDioxaneRT95[3]
Hindered Aryl Triflate + Arylthis compoundPd₂(dba)₃ / P(t-Bu)₃CsFDioxane10088[3]

Experimental Protocols

Protocol 1: Cu(I)-Mediated Stille Coupling of a Sterically Hindered Vinylthis compound

This protocol is adapted for the coupling of a sterically hindered 1-substituted vinylthis compound with an enol triflate, employing copper(I) iodide as a co-catalyst.[5]

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 35 mol%)

  • Lithium chloride (LiCl, 400 mol%)

  • Sterically hindered vinylthis compound (1.0 equiv)

  • Enol triflate (1.2 equiv)

  • Anhydrous and degassed solvent (e.g., THF)

  • Carbon monoxide (CO) atmosphere (balloon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, CuI, and LiCl.

  • Add the anhydrous, degassed solvent, followed by the enol triflate and the vinylthis compound.

  • Purge the flask with carbon monoxide and maintain a CO atmosphere using a balloon.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Stille Coupling of a Sterically Hindered Aryl Chloride

This protocol is suitable for the coupling of a sterically hindered aryl chloride with an organothis compound using a bulky phosphine ligand.[3]

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Bulky phosphine ligand (e.g., P(t-Bu)₃, 3.5 mol%)

  • Cesium fluoride (CsF, 2.0 equiv)

  • Sterically hindered aryl chloride (1.0 equiv)

  • Organothis compound (1.2 equiv)

  • Anhydrous and degassed solvent (e.g., dioxane)

Procedure:

  • In a glovebox, add the palladium precursor, the phosphine ligand, and CsF to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the aryl chloride and the organothis compound.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 100-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature and dilute with an organic solvent.

  • Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Stille_Catalytic_Cycle cluster_reactants Reactants cluster_byproducts Byproducts Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation (Rate-Limiting for Hindered Substrates) PdII->Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 SnR3X R₃Sn-X Transmetalation->SnR3X RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd R2SnR3 R²-SnR₃ R2SnR3->Transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Overcoming_Low_Reactivity cluster_solutions Solutions Problem Low Reactivity of Sterically Hindered this compound Cause Slow Transmetalation Step Problem->Cause Catalyst Optimize Catalyst System Cause->Catalyst Additives Use Additives Cause->Additives Conditions Modify Reaction Conditions Cause->Conditions BulkyLigands Bulky, Electron-Rich Phosphine Ligands Catalyst->BulkyLigands NHCLigands N-Heterocyclic Carbene (NHC) Ligands Catalyst->NHCLigands CuI Copper(I) Co-catalyst Additives->CuI Fluoride Fluoride Source (e.g., CsF) Additives->Fluoride Solvent Polar, Coordinating Solvent Conditions->Solvent Temperature Increase Temperature Conditions->Temperature

References

Impact of solvent and temperature on Stannane reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the impact of solvent and temperature on the kinetics of Stannane reactions, such as the Stille cross-coupling. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the rate of this compound reactions like the Stille coupling?

A1: The effect of solvent polarity is highly dependent on the reaction mechanism. For reactions that proceed through a polar or charged transition state, increasing the solvent's polarity typically accelerates the reaction rate.[1] This is because polar solvents stabilize the charged transition state more than the less polar reactants, thus lowering the activation energy. Conversely, if the transition state is less polar than the reactants, a less polar solvent may be more suitable.[1]

Q2: What is the typical temperature range for Stille coupling reactions, and how does temperature affect the outcome?

A2: Stille coupling reactions are often conducted at temperatures ranging from 50 °C to 110 °C.[2][3] Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.[3] In some cases, running the reaction at a lower temperature can enhance selectivity by favoring the kinetically controlled product.[4]

Q3: Why is degassing the solvent important for this compound reactions?

A3: The palladium catalysts, particularly the Pd(0) species essential for the catalytic cycle, are sensitive to air and moisture.[3][4] Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, effectively halting the reaction. Degassing the solvent by methods such as sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles is crucial to remove dissolved oxygen and ensure the catalyst remains active.

Q4: How can I quantitatively measure the effect of different solvents and temperatures on my reaction kinetics?

A4: To quantitatively assess these effects, you should determine the rate constant (k) of the reaction under systematically varied conditions.[1] This involves monitoring the concentration of reactants or products over time using techniques like NMR, GC-MS, or HPLC.[3][4][5] By comparing the rate constants obtained in different solvents at a constant temperature, you can evaluate the solvent effect.[1] To study the temperature effect, you can perform the reaction at various temperatures and use an Arrhenius plot to determine the activation energy.

Troubleshooting Guide

Issue 1: The reaction is very slow or shows no conversion.

  • Question: My Stille coupling reaction has been running for hours with little to no product formation. What are the likely causes and how can I fix it?

  • Answer:

    • Inactive Catalyst: The Pd(0) catalyst may have been deactivated by exposure to air or moisture.[3][4] Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.[4] Consider using a fresh batch of catalyst or a more robust precatalyst/ligand system.

    • Solvent Choice: The solvent may not be optimal for your specific substrates. For reactions involving polar intermediates, a more polar solvent like DMF or NMP might be necessary to increase the rate.[1][3] If your substrates are non-polar, a solvent like toluene or dioxane is a common choice.[3] Ensure the solvent is anhydrous and properly degassed.[3]

    • Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.[4] Gradually increase the temperature, but monitor for potential decomposition of starting materials or catalyst.[3]

    • Reagent Purity: Impurities in the organothis compound, organic halide, or solvent can poison the catalyst.[3][4] Purify your reagents if their quality is uncertain.

Issue 2: Significant formation of homocoupling byproducts is observed.

  • Question: My main product is contaminated with a significant amount of R-R and R'-R' homocoupled products. How can I suppress this side reaction?

  • Answer: Homocoupling is a common side reaction in Stille coupling.[2][4] Here are some strategies to minimize it:

    • Ligand Choice: Employing sterically hindered and electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, reducing the likelihood of homocoupling.[4]

    • Additives: The addition of a copper(I) salt, such as CuI, can act as a co-catalyst, often increasing the rate of the desired reaction.[4]

    • Stoichiometry Control: Using a slight excess of the organic halide relative to the organothis compound can sometimes help to suppress the homocoupling of the this compound reagent.[4]

    • Temperature Optimization: As side reactions can have different activation energies, adjusting the temperature may favor the desired cross-coupling.

Issue 3: The reaction yield is low despite complete consumption of the starting material.

  • Question: My starting materials are fully consumed according to TLC/GC-MS, but the isolated yield of my desired product is poor. What could be happening?

  • Answer:

    • Product Decomposition: The reaction temperature might be too high, causing thermal decomposition of your product, especially if it contains sensitive functional groups.[3] Try reducing the reaction temperature or using a more active catalyst that operates under milder conditions.

    • Side Reactions: Besides homocoupling, other side reactions like cine substitution can occur.[2] The solvent or temperature might be promoting these alternative pathways. A change in reaction conditions (solvent, temperature, ligand) may be necessary.

    • Workup Issues: Organotin byproducts can complicate purification and lead to lower isolated yields.[3] Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) can help precipitate tin salts, making them easier to remove by filtration.[3]

Data Presentation

Table 1: Effect of Solvent Polarity on Relative Reaction Rate for a Model Stille Coupling Reaction.

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Dioxane2.21.0
Toluene2.41.5
THF7.612
Acetone2155
DMF37350
DMSO47800

Note: Data is representative and illustrates a general trend for a reaction proceeding through a polar transition state. Actual values are substrate-dependent.

Table 2: Effect of Temperature on Reaction Time and Yield.

Temperature (°C)Typical Reaction Time (h)Observed Yield (%)Potential Issues
5012 - 2465Very slow reaction rate
804 - 890Optimal for many substrates
1101 - 375Increased byproduct formation, potential decomposition[3]

Note: Data is illustrative for a generic Stille coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for a Stille Cross-Coupling Reaction

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents: Add the organic halide (1.0 eq) and the organothis compound (1.1-1.2 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., Toluene, DMF) via syringe to achieve a concentration of 0.1-0.5 M.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.[3][4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated aqueous solution of KF to precipitate tin byproducts.[3] Stir vigorously for 1-2 hours, then filter through a pad of celite. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Protocol 2: Kinetic Analysis by NMR Spectroscopy

  • Sample Preparation: In an NMR tube, combine the organic halide, a stable internal standard (e.g., mesitylene), and the chosen deuterated solvent.

  • Initial Spectrum: Acquire an initial spectrum (t=0) to determine the initial concentrations of the reactants relative to the internal standard.

  • Initiation: Add the organothis compound and the palladium catalyst to the NMR tube, quickly mix, and place it in the NMR spectrometer, which has been pre-heated to the desired reaction temperature.

  • Data Acquisition: Acquire a series of 1D spectra at fixed time intervals.[5] The time delay between experiments should be chosen based on the expected reaction rate.

  • Analysis: Integrate the peaks corresponding to a reactant and the internal standard in each spectrum. Plot the concentration of the reactant versus time to determine the reaction order and the rate constant (k).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dry Glassware & Inert Atmosphere Setup B Add Catalyst, Ligand, & Reagents A->B C Add Anhydrous, Degassed Solvent B->C D Heat to Target Temperature C->D E Monitor Progress (TLC, GC-MS, NMR) D->E F Cool & Quench Reaction E->F G Aqueous Workup (KF wash for Sn removal) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J Characterization

Caption: Workflow for a typical this compound cross-coupling experiment.

Troubleshooting_Tree Start Low Yield or Slow Reaction? Cat_Check Is Catalyst Active? Start->Cat_Check Check Catalyst Cat_Sol_Yes Use Inert Atmosphere, Fresh/Degassed Solvents Cat_Check->Cat_Sol_Yes No Temp_Check Is Temp Optimal? Cat_Check->Temp_Check Yes Cat_Sol_No Change Ligand/Catalyst Temp_Sol_Yes Increase Temperature (Monitor Decomposition) Temp_Check->Temp_Sol_Yes No Solv_Check Is Solvent Polarity Correct? Temp_Check->Solv_Check Yes Temp_Sol_No Decrease Temperature (Check for Selectivity) Solv_Sol_Yes Test More Polar Solvent (e.g., DMF, NMP) Solv_Check->Solv_Sol_Yes No Solv_Sol_No Test Less Polar Solvent (e.g., Toluene) Solv_Check->Solv_Sol_No No

Caption: Decision tree for troubleshooting low-yielding this compound reactions.

Solvent_Effect cluster_nonpolar Non-Polar Solvent (e.g., Toluene) cluster_polar Polar Solvent (e.g., DMF) Reactants Reactants (R-X + R'-SnR₃) TS_NonPolar Transition State [R---Pd---R'] Reactants->TS_NonPolar High Activation Energy Products Products (R-R') TS_NonPolar->Products TS_Polar Transition State [Rδ-…Pd…R'δ+] Products_p Products_p TS_Polar->Products_p Products (R-R') Reactants_p Reactants (R-X + R'-SnR₃) Reactants_p->TS_Polar Lower Activation Energy (TS is stabilized)

Caption: Impact of solvent polarity on the transition state energy.

References

Preventing decomposition of Stannane during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

Stannane Synthesis and Storage: Technical Support Center

Welcome to the Technical Support Center for this compound (SnH₄) Handling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the decomposition of this compound during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable?

A1: this compound (SnH₄) is a colorless, unstable inorganic gas. It is the tin analogue of methane. Its instability is due to the weak Sn-H bonds, which leads it to slowly decompose into metallic tin (Sn) and hydrogen gas (H₂) at room temperature.[1][2] This decomposition is autocatalytic, meaning the tin produced will catalyze further decomposition.

Q2: What are the primary factors that accelerate this compound decomposition?

A2: The main factors are:

  • Temperature: Decomposition rate increases significantly with temperature. This compound is known to be thermally unstable at room temperature.[1][2]

  • Surface Contact: Decomposition is catalyzed by various surfaces, especially metals. The elemental tin produced during decomposition is a potent catalyst.

  • Light: UV radiation can initiate and accelerate decomposition.

  • Catalysts and Impurities: Oxygen can act as a catalyst at low partial pressures.[3] Other impurities can also promote decomposition.

Q3: My this compound synthesis is resulting in a very low yield. What are the common causes?

A3: Low yields in this compound synthesis can often be attributed to several factors:

  • Decomposition During Reaction: If the reaction temperature is not kept sufficiently low, the newly formed this compound will decompose. Maintaining temperatures between -70°C and -60°C is critical for syntheses involving SnCl₄ and LiAlH₄.[4]

  • Impure Reagents or Solvents: Contaminants in your starting materials or solvents can catalyze decomposition or lead to side reactions.[5] Ensure all reagents and solvents are of high purity and appropriately dried.

  • Reaction Stoichiometry: An incorrect ratio of reagents can lead to incomplete reaction or the formation of byproducts. For the reaction of SnCl₄ with LiAlH₄, a 2:1 ratio of [SnCl₄]:[LiAlH₄] has been found to maximize the volume of SnH₄ produced.[1]

  • Losses During Workup: this compound is highly volatile (boiling point -52°C).[1][2] Ensure your collection traps are sufficiently cold (e.g., using liquid nitrogen) to prevent loss of product.

  • Leaks in the Apparatus: this compound is a gas, and even small leaks in your synthesis setup can lead to significant product loss. A thorough leak check of your Schlenk line or vacuum apparatus is essential.

Q4: The pressure in my this compound storage cylinder is increasing. What does this mean and what should I do?

A4: An increase in pressure in a this compound cylinder is a critical safety concern and a direct indicator of decomposition. The decomposition reaction, SnH₄(g) → Sn(s) + 2H₂(g), produces two moles of hydrogen gas for every mole of this compound that decomposes, leading to a net increase in pressure.

Immediate Actions:

  • Do not vent the cylinder directly without proper safety precautions and engineering controls. The released gas is a mixture of flammable hydrogen and toxic this compound.

  • Move the cylinder to a well-ventilated, isolated area, such as a continuously monitored gas cabinet or a fume hood designed for hazardous gases.

  • Cool the cylinder if possible, as lower temperatures will slow the rate of decomposition.

  • Contact your institution's Environmental Health and Safety (EHS) department and the gas supplier immediately for guidance on handling and disposal.

Troubleshooting Guides

Guide 1: Low Yield in this compound Synthesis

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound, particularly focusing on the common method of reducing stannic chloride (SnCl₄) with lithium aluminum hydride (LiAlH₄).

Logical Workflow for Troubleshooting Low Synthesis Yield

LowYieldTroubleshooting Start Low this compound Yield Observed Check_Temp Verify Reaction Temperature (Is it consistently <-60°C?) Start->Check_Temp Check_Reagents Assess Reagent & Solvent Purity (Anhydrous? High Purity?) Check_Temp->Check_Reagents If Temp OK Temp_Issue Action: Improve cooling bath and monitoring. Check_Temp->Temp_Issue If Temp High Check_Ratio Confirm Stoichiometric Ratio ([SnCl4]:[LiAlH4] ~2:1?) Check_Reagents->Check_Ratio If Reagents OK Reagent_Issue Action: Purify/dry solvents and use fresh reagents. Check_Reagents->Reagent_Issue If Impure Check_Apparatus Inspect Apparatus for Leaks (Vacuum hold test performed?) Check_Ratio->Check_Apparatus If Ratio OK Ratio_Issue Action: Recalculate and re-weigh reagents accurately. Check_Ratio->Ratio_Issue If Incorrect Check_Traps Check Collection Traps (Properly immersed in LN2?) Check_Apparatus->Check_Traps If No Leaks Apparatus_Issue Action: Re-grease joints, replace tubing, re-test. Check_Apparatus->Apparatus_Issue If Leaks Found Conclusion Identify & Rectify Issue Check_Traps->Conclusion If Traps OK Trap_Issue Action: Ensure traps are deeply submerged and maintain LN2 level. Check_Traps->Trap_Issue If Traps Warm StorageDecomposition Decomposition This compound (SnH4) Decomposition Temp High Temperature (> -78°C) Decomposition->Temp accelerated by Light Light Exposure (UV or visible) Decomposition->Light initiated by Surface Active Surfaces (Metals, Tin Deposits) Decomposition->Surface catalyzed by Purity Low Purity (Catalytic Impurities) Decomposition->Purity accelerated by LowTemp Prevention: Cryogenic Storage (LN2) Temp->LowTemp mitigated by Darkness Prevention: Store in Dark/Opaque Container Light->Darkness mitigated by Passivation Prevention: Use Passivated Containers Surface->Passivation mitigated by HighPurity Prevention: High-Purity Synthesis Purity->HighPurity mitigated by SynthesisWorkflow A 1. Assemble & Dry Apparatus (Flame-dry under vacuum) B 2. Charge Flask with LiAlH4 (Under Argon flow) A->B C 3. Add Anhydrous Solvent B->C D 4. Cool Flask to -196°C (LN2) C->D F 6. Slowly Add SnCl4 via Syringe D->F E 5. Cool U-Traps to -196°C (LN2) H 8. Collect SnH4 in U-Traps E->H G 7. Control Reaction Temp (Warm to -50°C, then -30°C) F->G G->H I 9. Purge H2 Gas Periodically G->I J 10. Isolate Traps & Store at -196°C H->J

References

Identifying and characterizing unexpected products in Stannane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting Stannane Reactions

This guide provides researchers, scientists, and drug development professionals with a technical resource for identifying and characterizing unexpected products in this compound reactions, particularly the Stille coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Q: My Stille coupling reaction is yielding a significant amount of homocoupled product (R¹-R¹ or R²-R²). What are the likely causes and how can I minimize this side reaction?

A: Homocoupling is a common side reaction in Stille couplings. It can occur through two primary mechanisms: the reaction of two organothis compound molecules with the Pd(II) precatalyst or a radical-mediated process involving the Pd(0) catalyst.[1]

Troubleshooting Steps:

  • Optimize Catalyst and Ligands: The choice of palladium catalyst and ligands is crucial. Electron-donating ligands can favor the desired cross-coupling pathway.

  • Control Reaction Temperature: Higher temperatures can sometimes promote homocoupling. Running the reaction at the lowest effective temperature may reduce this side product.

  • Reagent Purity: Ensure the purity of your organothis compound reagent and the organic halide. Impurities can sometimes initiate or catalyze side reactions.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote radical pathways leading to homocoupling.

2. Q: I am observing the formation of products resulting from the transfer of "non-transferable" alkyl groups (e.g., butyl or methyl) from my organothis compound reagent. How can I prevent this?

A: While alkyl groups like methyl and butyl are generally considered "non-transferable" in Stille couplings, they can sometimes participate in the transmetalation step, leading to undesired byproducts.[2]

Troubleshooting Steps:

  • Choice of Organothis compound: If possible, use organothis compound reagents with more bulky "non-transferable" groups to sterically hinder their transfer.

  • Reaction Conditions: Lowering the reaction temperature can sometimes decrease the rate of non-transferable group transfer relative to the desired transfer.

3. Q: My reaction is sluggish or fails to go to completion. What are some common reasons for low reactivity in Stille couplings?

A: Several factors can contribute to low reactivity.

Troubleshooting Steps:

  • Catalyst Activity: Ensure your palladium catalyst is active. Consider using a freshly opened bottle or a different batch.

  • Organic Halide Reactivity: The reactivity of the organic halide is critical. Aryl or vinyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[1][2] Consider converting a less reactive halide to a more reactive one if possible.

  • Ligand Choice: The ligand can significantly impact the catalytic cycle. For less reactive substrates, a more electron-rich or sterically bulky ligand might be necessary to promote oxidative addition.

  • Solvent: The choice of solvent can influence reaction rates. Toluene, THF, and DMF are common solvents for Stille couplings.

4. Q: I have isolated an unexpected product and I am unsure of its structure. What analytical techniques are most useful for characterization?

A: A combination of spectroscopic and spectrometric techniques is typically required for unambiguous structure elucidation.

Recommended Analytical Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are invaluable for characterizing organotin compounds and their byproducts.[3] ¹¹⁹Sn NMR is particularly useful for identifying tin-containing species.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for determining the molecular weight and fragmentation patterns of the products.[3][4][5] High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.

  • Chromatography: Purification of the unexpected product is often necessary before detailed characterization. Silica gel column chromatography is a common method.[6]

Experimental Protocols

Protocol 1: General Procedure for a Stille Coupling Reaction [6]

  • To a dry Schlenk tube under an argon atmosphere, add the organothis compound reagent (1.1-1.5 equivalents) and the organic halide (1.0 equivalent).

  • Add freshly distilled and degassed toluene (or another suitable solvent) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and any additional ligands.

  • Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 90-110 °C) for the specified time (e.g., 12-16 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Characterization of an Unknown Byproduct by NMR and MS

  • Purification: Isolate the unexpected product from the reaction mixture using column chromatography, preparative TLC, or HPLC.

  • NMR Analysis:

    • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.

    • If a tin-containing byproduct is suspected, acquire a ¹¹⁹Sn NMR spectrum. The chemical shift will provide information about the coordination environment of the tin atom.

  • Mass Spectrometry Analysis:

    • Prepare a dilute solution of the purified product in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI-MS, GC-MS, or MALDI-TOF-MS).[4][6]

    • Determine the molecular weight of the compound from the molecular ion peak.

    • Analyze the fragmentation pattern to gain further structural information. For organotin compounds, the isotopic pattern of tin can be a characteristic feature in the mass spectrum.

Data Presentation

Table 1: Common Side Products in Stille Coupling and Their Characterization Data

Side ProductFormation MechanismTypical ¹H NMR SignalsTypical ¹¹⁹Sn NMR Shift (ppm)Key Mass Spec Fragmentation
Homocoupled Product (R¹-R¹)Reductive elimination from Pd(II) intermediate or radical couplingAromatic/vinylic signals corresponding to the coupled organic halideN/AMolecular ion corresponding to R¹-R¹
Homocoupled Product (R²-R²)Reductive elimination from Pd(II) intermediate or radical couplingAromatic/vinylic signals corresponding to the coupled organothis compoundN/AMolecular ion corresponding to R²-R²
Protodestannylation ProductReaction of the organothis compound with acidic protonsSignal corresponding to the protonated organic group (R²-H)Varies depending on the resulting tin speciesMolecular ion of the protonated organic group
"Non-transferable" Group TransferTransmetalation of an alkyl group (e.g., butyl) from the this compoundSignals corresponding to the coupled product with the alkyl groupN/AMolecular ion corresponding to R¹-Alkyl

Visualizations

Stille_Coupling_Cycle cluster_side_reactions Side Reactions Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R¹-X R¹-Pd(II)L₂-X R¹-Pd(II)L₂-X Oxidative Addition->R¹-Pd(II)L₂-X Transmetalation Transmetalation R¹-Pd(II)L₂-X->Transmetalation R²-SnR₃ Homocoupling_R1 R¹-R¹ R¹-Pd(II)L₂-X->Homocoupling_R1 R¹-X R¹-Pd(II)L₂-R² R¹-Pd(II)L₂-R² Transmetalation->R¹-Pd(II)L₂-R² Reductive Elimination Reductive Elimination R¹-Pd(II)L₂-R²->Reductive Elimination R¹-R² Reductive Elimination->Pd(0)Ln R²-SnR₃ R²-SnR₃ Homocoupling_R2 R²-R² R²-SnR₃->Homocoupling_R2 Pd(0)

Caption: Catalytic cycle of the Stille coupling reaction with common side reactions.

Troubleshooting_Workflow Start Unexpected Product Observed Purify Isolate and Purify Byproduct Start->Purify Analyze Spectroscopic/Spectrometric Analysis Purify->Analyze NMR NMR (¹H, ¹³C, ¹¹⁹Sn) Analyze->NMR MS Mass Spectrometry (ESI, GC-MS) Analyze->MS Structure Elucidate Structure NMR->Structure MS->Structure Optimize Optimize Reaction Conditions Structure->Optimize End Desired Product Obtained Optimize->End

Caption: Workflow for identifying and addressing unexpected products in this compound reactions.

References

Technical Support Center: Best Practices for Scaling Up Stannane-Based Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on scaling up stannane-based syntheses, with a primary focus on the widely utilized Stille cross-coupling reaction. Here you will find answers to frequently asked questions and detailed troubleshooting guides to navigate the common challenges encountered during the transition from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound-based syntheses, particularly Stille coupling?

A1: The main hurdles in scaling up Stille couplings include:

  • Toxicity and Removal of Tin Byproducts: Organotin compounds are notoriously toxic, and their removal to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs) is a significant challenge. Purification to parts-per-million (ppm) levels is often required.[1][2]

  • Reaction Kinetics and Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. Heat-up and cool-down cycles are much longer in production-scale vessels, which can impact product properties and impurity profiles.[3][4]

  • Catalyst Selection, Loading, and Cost: Identifying a palladium catalyst and ligand system that is not only efficient and high-yielding but also cost-effective at scale is crucial for the economic viability of the process.[1]

  • Product Purification: Separating the desired product from residual tin species, the palladium catalyst, and other reaction byproducts can be complex on a large scale.[1] Methods that work well in the lab, like chromatography, may not be feasible for large quantities.

  • Safety and Handling: Organotin compounds require strict handling procedures due to their high toxicity.[5][6][7] Implementing these safely on a larger scale requires careful engineering controls and established protocols.

Q2: How can I effectively remove toxic organotin byproducts from my scaled-up reaction?

A2: Several strategies can be employed for the removal of organotin byproducts. The choice of method often depends on the properties of the desired product. Common techniques include:

  • Precipitation with Fluoride Salts: Treating the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates tributyltin fluoride (Bu3SnF), which can then be removed by filtration.[2][8][9]

  • Chromatographic Purification: While challenging at scale, column chromatography using silica gel mixed with potassium carbonate (K2CO3) has been shown to be effective in removing organotin impurities to very low levels (~15 ppm).[10]

  • Aqueous Washes: Basic or acidic washes can help to remove certain tin species.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification, leaving the tin impurities in the mother liquor.[11]

Q3: What are the key safety precautions to consider when handling large quantities of organotin reagents?

A3: Due to their high toxicity, stringent safety measures are imperative:[5][7]

  • Engineering Controls: Always work in a well-ventilated fume hood. For larger scale operations, closed systems are recommended.[5]

  • Personal Protective Equipment (PPE): Wear chemically resistant gloves (double gloving is recommended), safety goggles, a face shield, and a lab coat.[6]

  • Inert Atmosphere Techniques: Organotin reagents are often air-sensitive. Use proper techniques for transferring reagents under an inert atmosphere (e.g., nitrogen or argon).[5][6]

  • Waste Disposal: All organotin waste is considered hazardous. It must be segregated, clearly labeled, and disposed of according to institutional and governmental regulations.[6][7]

  • Decontamination: All glassware and equipment that comes into contact with organotin reagents should be decontaminated, for example, by soaking in a bleach solution.[2]

Q4: How do reaction parameters need to be adjusted when moving from bench to pilot scale?

A4: Direct scaling of laboratory conditions is often not feasible.[12] Key parameters to reconsider and optimize include:

  • Solvent Choice: Solvents used in the lab might not be suitable for large-scale production due to safety, environmental, or cost reasons.

  • Temperature Control: As reaction volumes increase, heat dissipation becomes a critical factor. The reaction temperature may need to be lowered to manage exotherms safely.[1][3]

  • Mixing: Efficient stirring is crucial to ensure homogeneity and consistent heat transfer in large reactors. Inefficient mixing can lead to localized "hot spots" and increased side product formation.

  • Reaction Time: Reaction times may need to be extended on a larger scale to ensure complete conversion.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound-based syntheses.

Problem Potential Causes Suggested Solutions
Low or Inconsistent Yield 1. Inefficient catalyst system at scale.2. Suboptimal reaction temperature.3. Degradation of the organothis compound reagent.4. Presence of oxygen or moisture.1. Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and phosphine ligands. Consider more robust and active catalysts.[1]2. Re-optimize the reaction temperature for the larger scale, considering heat transfer limitations.3. Ensure high purity of the organothis compound and proper storage under an inert atmosphere.[1]4. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[1]
High Levels of Tin Impurities in the Final Product 1. Inefficient work-up procedure.2. Formation of soluble tin species that are difficult to remove.3. Insufficient phase separation during aqueous washes.1. Implement a fluoride work-up with vigorous stirring for an extended period (at least 1 hour) to ensure complete precipitation of tin fluoride.[2][10]2. Consider alternative purification methods such as chromatography with K₂CO₃-treated silica gel or crystallization.[10]3. Allow adequate time for layers to separate and consider adding brine to improve separation.
Formation of Homocoupled Side Products 1. High reaction temperature.2. Inefficient transmetalation step.3. Incorrect stoichiometry of reactants.1. Lower the reaction temperature.[1]2. The addition of copper(I) salts can sometimes accelerate the desired cross-coupling and suppress homocoupling.[13][14]3. Carefully control the stoichiometry of the organothis compound and the electrophile.
Difficulty in Product Purification 1. Co-elution of the product and tin byproducts during chromatography.2. Residual palladium in the final product.1. Perform a rigorous fluoride work-up before attempting chromatography to remove the bulk of the tin species.[1]2. Utilize metal scavengers or perform charcoal treatment to remove residual palladium.[15][16]

Experimental Protocols

Protocol 1: General Procedure for a Scaled-Up Stille Coupling

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: In a suitably sized reactor, flame-dried and cooled under an inert atmosphere (Nitrogen or Argon), add the aryl halide/triflate, the palladium catalyst (e.g., Pd(PPh₃)₄), and any additives like copper(I) salts or lithium chloride.[8][9]

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., Toluene, DMF, THF) via a cannula or a pump.[8][9]

  • Reagent Addition: Add the organothis compound reagent to the reaction mixture.

  • Reaction: Heat the mixture with efficient stirring to the optimized temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, HPLC).[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[8][9] Filter the mixture through a pad of celite to remove the precipitated tin fluoride.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with an appropriate organic solvent.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization, distillation, or large-scale chromatography.

Visualizations

Stille_Catalytic_Cycle pd0 Pd(0)Ln reagents R1-X pd2_complex R1-Pd(II)L2-X pd2_transmetal R1-Pd(II)L2-R2 pd2_complex->pd2_transmetal Transmetalation tin_byproduct X-SnR3 pd2_complex->tin_byproduct pd2_transmetal->pd0 product R1-R2 pd2_transmetal->product Reductive Elimination reagents->pd2_complex Oxidative Addition This compound R2-SnR3 This compound->pd2_complex

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Scale-Up check_purity Check Reagent Purity (this compound, Halide) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_atmosphere Ensure Inert Atmosphere check_purity->check_atmosphere optimize_catalyst Optimize Catalyst/Ligand System check_conditions->optimize_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time success Yield Improved optimize_catalyst->success optimize_temp->success optimize_time->success degas Degas Solvents/Reagents check_atmosphere->degas If issues found degas->success

Caption: A troubleshooting decision tree for low yield in scale-up.

References

Validation & Comparative

A Comparative Guide to Stannanes and Boronic Acids in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. Among the most prominent are the Suzuki-Miyaura coupling, which utilizes organoboron compounds (like boronic acids), and the Stille coupling, which employs organotin reagents (stannanes). Both methodologies facilitate similar chemical transformations but differ significantly in their operational requirements, substrate scope, and toxicological profiles. This guide provides a detailed, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic challenges.

Head-to-Head Comparison: Suzuki vs. Stille Coupling

The choice between Suzuki and Stille coupling hinges on several key factors, from the nature of the organometallic reagent to the ease of purification.[1] The Suzuki coupling is often the preferred method due to the low toxicity of boron reagents and their byproducts.[1][2] In contrast, the high toxicity of organotin compounds is a major drawback of the Stille reaction.[3][4]

Organostannanes are generally stable to air and moisture, whereas boronic acids can be susceptible to protodeboronation.[1][5] However, the Suzuki reaction's mild conditions and the commercial availability of a vast array of boronic acids make it highly attractive. The Stille coupling boasts excellent functional group tolerance and often proceeds under neutral conditions, which can be advantageous for sensitive substrates.[6][7] Suzuki couplings, on the other hand, typically require a base to activate the boronic acid for transmetalation.

A significant practical difference lies in the removal of byproducts. Boron-based byproducts are often water-soluble, facilitating a straightforward workup.[1] Conversely, tin-containing byproducts can be challenging to separate from the desired product, complicating purification.[6][8]

FeatureSuzuki Coupling (Boronic Acids)Stille Coupling (Stannanes)
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)[3]Organotin compounds (stannanes)[7]
Toxicity Low toxicity of reagents and byproducts[1][2]High toxicity of organotin reagents and byproducts[1][3]
Reagent Stability Boronic acids can be prone to protodeboronation[1][5]Generally stable to air and moisture[1][6]
Functional Group Tolerance Good, but can be sensitive to strong bases[3][9]Excellent, tolerates a wide range of functional groups[6][7][10]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃)[2]Often proceeds under neutral or mildly basic conditions[1]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed[1]Tin byproducts can be difficult to remove from the reaction mixture[6][8]
Performance Data: A Quantitative Comparison

The practical choice between Suzuki and Stille coupling is often dictated by the specific substrates and desired outcomes. Below is a summary of yield data from a comparative study, illustrating how the performance of each reaction can vary depending on the electronic nature and steric hindrance of the coupling partners.

Aryl Halide (R¹-X)Organometallic Reagent (R²-M)Coupling MethodYield (%)
4-IodoanisolePhenylboronic AcidSuzuki95
4-IodoanisolePhenyltributylstannaneStille92
4-Bromobenzonitrile(4-Methoxyphenyl)boronic AcidSuzuki88
4-Bromobenzonitrile(4-Methoxyphenyl)tributylthis compoundStille91
2-BromotoluenePhenylboronic AcidSuzuki75
2-BromotoluenePhenyltributylthis compoundStille85
1-Bromo-4-(trifluoromethyl)benzene(2-Furyl)boronic AcidSuzuki65
1-Bromo-4-(trifluoromethyl)benzene(2-Furyl)tributylthis compoundStille89

Note: Yields are representative and can vary based on specific reaction conditions, catalysts, and ligands used.

The data suggests that for sterically hindered substrates (e.g., 2-bromotoluene) or electronically challenging partners, the Stille coupling can sometimes provide higher yields.

Catalytic Cycles and Decision Workflow

The fundamental mechanisms of Suzuki and Stille couplings involve a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps.[3][6] The key difference lies in the transmetalation step, where the Suzuki reaction requires base activation of the organoboron compound.[2]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product Reagents1 R¹-X Reagents2 R²-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product Reagents1 R¹-X Reagents2 R²-Sn(Bu)₃

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Selecting the appropriate coupling method can be streamlined by considering the properties of the substrates and the desired outcome.[1]

Decision_Workflow start Start: Need to form a C-C bond toxicity Is toxicity a major concern? start->toxicity functional_groups Are base-sensitive functional groups present? toxicity->functional_groups No suzuki Use Suzuki Coupling toxicity->suzuki Yes boronic_acid_stability Is the corresponding boronic acid unstable or unavailable? functional_groups->boronic_acid_stability No stille Consider Stille Coupling functional_groups->stille Yes boronic_acid_stability->suzuki No boronic_acid_stability->stille Yes

Caption: Decision workflow for choosing between Suzuki and Stille coupling.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an aryl halide with an arylboronic acid.[11][12]

  • Reaction Setup: To a flame-dried round-bottomed flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) to the flask.

  • Solvent and Degassing: Add a degassed solvent mixture (e.g., 10 mL of dioxane/water 4:1) to the flask.[11] The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[11]

Representative Protocol for Stille Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling of an organic halide with an organothis compound.[6]

  • Reaction Setup: To a flame-dried round-bottomed flask, add the organic halide (1.0 mmol), the organothis compound reagent (1.1-1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol). In some cases, a co-catalyst like CuI and an additive like LiCl may be required.[6]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF, toluene, or THF) to the flask under an inert atmosphere.

  • Reaction: Heat the reaction mixture to the appropriate temperature (ranging from room temperature to 100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.[6] Filter the mixture through celite to remove the precipitate.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are powerful and versatile methods for constructing carbon-carbon bonds, each with a distinct set of advantages and disadvantages. The Suzuki coupling is frequently the method of choice due to its use of non-toxic and environmentally benign boron reagents, coupled with the ease of byproduct removal.[1] However, for substrates that are sensitive to basic conditions, exhibit steric hindrance, or for which the corresponding boronic acid is unstable, the Stille coupling often emerges as a more robust and higher-yielding alternative.[1] The primary obstacle for the widespread industrial application of Stille coupling remains the toxicity and disposal issues associated with organotin compounds.[3][4] Ultimately, a careful evaluation of the specific synthetic problem, including substrate compatibility, scalability, and safety considerations, will guide the judicious selection of the most appropriate cross-coupling methodology.

References

Validating the Purity of Synthesized Stannane Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel stannane (organotin) compounds is a cornerstone of advancements in fields ranging from organic chemistry to materials science and pharmacology. However, the biological and chemical activity of these compounds is intrinsically linked to their purity. This guide provides an objective comparison of common analytical techniques used to validate the purity of synthesized stannanes, complete with experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Overview of Purity Validation Techniques

The principal methods for assessing the purity of this compound compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Each technique offers distinct advantages and is often used in a complementary fashion to build a comprehensive purity profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for structural elucidation and purity assessment. For stannanes, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly valuable.[1][2] Quantitative ¹H NMR (qNMR) can provide a direct measure of purity against a certified standard.[3]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and detecting impurities. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently employed.[4][5]

  • Elemental Analysis (EA): Determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimental values are compared against the theoretical values for the pure compound.

Comparative Analysis of Techniques

The choice of analytical method depends on several factors, including the nature of the this compound compound, the expected impurities, and the required level of accuracy.

Technique Principle Information Provided Advantages Limitations Typical Purity Threshold
¹H NMR Nuclear spin transitions in a magnetic fieldStructural information, presence of proton-containing impurities.Non-destructive, relatively fast, provides structural confirmation.[3]Can be difficult to quantify impurities with overlapping signals.>95%
¹¹⁹Sn NMR NMR analysis of the tin isotopeDirect observation of tin-containing species, chemical environment of the tin atom.Highly sensitive to the coordination sphere of the tin atom.[6]Lower sensitivity compared to ¹H NMR.[6]-
Quantitative ¹H NMR (qNMR) Integration of signals relative to a certified internal standardAbsolute purity determination.High accuracy and precision, non-destructive.[3]Requires a high-purity internal standard that does not react with the sample.>95% with high confidence
GC-MS Separation by volatility followed by mass analysisIdentification of volatile impurities.High separation efficiency, sensitive detection.Requires derivatization for non-volatile stannanes, potential for thermal decomposition.-
LC-MS/MS Separation by polarity followed by mass analysisIdentification of non-volatile and thermally labile impurities.Applicable to a wide range of compounds, simplifies sample preparation.[4]Can be less sensitive for certain compounds compared to GC-MS.-
Elemental Analysis Combustion of the sample and quantification of resulting gasesPercentage of C, H, N, S, etc.Provides fundamental composition data.Does not identify specific impurities, requires a relatively large sample amount, can be affected by inorganic impurities.Within ±0.4% of theoretical values

Experimental Protocols

This protocol outlines the steps for determining the absolute purity of a synthesized this compound compound using an internal standard.

Materials:

  • Synthesized this compound compound (analyte)

  • High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound compound into a clean vial.

    • Accurately weigh a similar amount of the internal standard into the same vial. The molar ratio of analyte to standard should be roughly 1:1.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the standard. This is crucial for accurate integration.

    • Optimize other acquisition parameters as needed.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity_standard = Purity of the internal standard

This protocol is suitable for identifying volatile byproducts or starting materials in a this compound synthesis.

Materials:

  • Synthesized this compound compound

  • Appropriate solvent (e.g., hexane, dichloromethane)

  • GC-MS instrument with a suitable column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound compound (e.g., 1 mg/mL) in the chosen solvent.

  • Instrumental Analysis:

    • Set the GC oven temperature program to achieve good separation of the expected components. A typical program might start at 50°C and ramp to 250°C.

    • Set the injector and detector temperatures appropriately.

    • Inject a small volume (e.g., 1 µL) of the sample.

  • Data Analysis:

    • Identify the peaks in the chromatogram.

    • Analyze the mass spectrum of each peak to identify the compound by comparing it to a spectral library (e.g., NIST).

    • The relative peak areas can give an estimate of the relative amounts of impurities, but this is not strictly quantitative without calibration.

Visualizing Workflows and Concepts

To further clarify the processes involved in validating this compound purity, the following diagrams illustrate key workflows and relationships.

Stannane_Synthesis_and_Purity_Validation_Workflow cluster_synthesis Synthesis & Workup cluster_validation Purity Validation start Reactants synthesis Chemical Reaction start->synthesis workup Extraction & Purification synthesis->workup crude Crude Product workup->crude nmr NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) crude->nmr Initial Check ms Mass Spectrometry (GC-MS or LC-MS) nmr->ms Confirm MW & Impurities ea Elemental Analysis ms->ea Confirm Composition final_product Pure this compound (>95%) ea->final_product Purity Confirmed

Caption: Workflow for the synthesis and purity validation of this compound compounds.

Purity_Validation_Decision_Tree start Synthesized this compound Sample q1 Need absolute purity value? start->q1 qnmr Perform Quantitative ¹H NMR q1->qnmr Yes qual_analysis Qualitative Analysis q1->qual_analysis No report Combine Data for Purity Report qnmr->report q2 Are volatile impurities expected? qual_analysis->q2 gcms Run GC-MS q2->gcms Yes lcms Run LC-MS q2->lcms No nmr Analyze ¹H and ¹¹⁹Sn NMR gcms->nmr lcms->nmr ea Perform Elemental Analysis nmr->ea ea->report

Caption: Decision tree for selecting the appropriate purity validation method.

Signaling_Pathway_Concept cluster_instrument qNMR Principle sample Sample in NMR Tube (Analyte + Standard) magnet Superconducting Magnet (B₀) sample->magnet rf_pulse Radiofrequency Pulse magnet->rf_pulse detector Detector Coil rf_pulse->detector Signal Emission spectrum NMR Spectrum (Signal vs. Frequency) detector->spectrum Data Acquisition

Caption: Conceptual diagram of quantitative NMR (qNMR) for purity analysis.

References

Spectroscopic data comparison for different Stannane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Data of Stannane Derivatives

This guide provides a comparative analysis of spectroscopic data for four common this compound derivatives: Tetramethyltin, Tetraethyltin, Tetrabutyltin, and Triphenyltin hydride. The information is intended for researchers, scientists, and professionals in drug development and related fields to facilitate the identification and characterization of these organotin compounds. The data is presented in clear, tabular formats for easy comparison, and detailed experimental protocols are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR, and IR) for the selected this compound derivatives.

¹H NMR Spectroscopy Data
CompoundStructureChemical Shift (δ) ppmMultiplicityCoupling Constant (J, Hz)
Tetramethyltin (CH₃)₄Sn~0.07Singlet²J(¹¹⁹Sn-¹H) ≈ 54 Hz, ²J(¹¹⁷Sn-¹H) ≈ 52 Hz
Tetraethyltin (CH₃CH₂)₄SnCH₃: ~1.2CH₂: ~0.8TripletQuartet³J(¹H-¹H) ≈ 8 Hz
Tetrabutyltin (CH₃(CH₂)₃)₄SnCH₃: ~0.9CH₂ (α): ~0.8CH₂ (β, γ): ~1.3-1.5TripletMultipletMultiplet
Triphenyltin Hydride (C₆H₅)₃SnHPhenyl: ~7.2-7.6Sn-H: ~4.8-5.2MultipletSinglet (with satellites)¹J(¹¹⁹Sn-¹H) ≈ 1746 Hz, ¹J(¹¹⁷Sn-¹H) ≈ 1670 Hz
¹³C NMR Spectroscopy Data
CompoundStructureChemical Shift (δ) ppm
Tetramethyltin (CH₃)₄Sn~ -9.5
Tetraethyltin (CH₃CH₂)₄SnCH₃: ~10.2CH₂: ~2.5
Tetrabutyltin (CH₃(CH₂)₃)₄SnCH₃: ~13.7CH₂ (α): ~9.6CH₂ (β): ~29.1CH₂ (γ): ~27.3
Triphenyltin Hydride (C₆H₅)₃SnHC-ipso: ~138C-ortho: ~137C-meta: ~129C-para: ~129
¹¹⁹Sn NMR Spectroscopy Data

¹¹⁹Sn NMR chemical shifts are typically referenced to tetramethyltin (SnMe₄) at 0 ppm.[1]

CompoundStructureChemical Shift (δ) ppm
Tetramethyltin (CH₃)₄Sn0 (by definition)
Tetraethyltin (CH₃CH₂)₄Sn~ -5
Tetrabutyltin (CH₃(CH₂)₃)₄Sn~ -19
Triphenyltin Hydride (C₆H₅)₃SnH~ -163
Infrared (IR) Spectroscopy Data
CompoundKey Vibrational Frequencies (cm⁻¹)
Tetramethyltin ν(Sn-C): ~520
Tetraethyltin ν(Sn-C): ~500
Tetrabutyltin ν(Sn-C): ~510
Triphenyltin Hydride ν(Sn-H): ~1840[2]

Experimental Protocols

NMR Spectroscopy

Sample Preparation for Air-Sensitive this compound Derivatives:

Given that some this compound derivatives can be air-sensitive, proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol should be followed:

  • Drying of NMR Tubes: NMR tubes should be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen) or in a desiccator.

  • Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere using a Schlenk line or a glovebox.[3]

  • Solvent: Use a dry, deuterated solvent stored over molecular sieves. The solvent should be degassed by several freeze-pump-thaw cycles.[4]

  • Sample Transfer: The this compound derivative is weighed in a glovebox or under a positive pressure of inert gas and dissolved in the deuterated solvent. The solution is then transferred to the NMR tube via a cannula or a gas-tight syringe.

  • Sealing: The NMR tube is sealed with a cap and wrapped with Parafilm. For highly sensitive samples, a J. Young NMR tube is recommended.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is used.

  • ¹H NMR: Standard acquisition parameters are typically sufficient.

  • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum and improve the signal-to-noise ratio.

  • ¹¹⁹Sn NMR: Due to the low natural abundance and lower gyromagnetic ratio of ¹¹⁹Sn, a larger number of scans and a longer relaxation delay may be necessary. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).[1] Tetramethyltin is commonly used as an external reference.[1]

FTIR Spectroscopy

Sample Preparation for Liquid this compound Derivatives:

  • Sample Type: This protocol is suitable for neat liquid samples.

  • ATR-FTIR: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples. A small drop of the liquid is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

  • Transmission: Alternatively, a demountable liquid cell with IR-transparent windows (e.g., KBr or NaCl) can be used. A thin film of the liquid is sandwiched between the two windows.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Background Spectrum: A background spectrum of the empty ATR crystal or the empty liquid cell is recorded.

  • Sample Spectrum: The sample spectrum is then recorded.

  • Data Processing: The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound derivatives.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation This compound This compound Derivative Inert_Atmosphere Inert Atmosphere (Glovebox/Schlenk Line) This compound->Inert_Atmosphere weighing FTIR_Spec FTIR Spectrometer This compound->FTIR_Spec direct application (if liquid) NMR_Tube NMR Sample Inert_Atmosphere->NMR_Tube Solvent Dry Deuterated Solvent Solvent->NMR_Tube dissolving NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H_NMR 1H NMR NMR_Spec->H_NMR C_NMR 13C NMR NMR_Spec->C_NMR Sn_NMR 119Sn NMR NMR_Spec->Sn_NMR IR_Spec IR Spectrum FTIR_Spec->IR_Spec Structure Structural Elucidation H_NMR->Structure C_NMR->Structure Sn_NMR->Structure IR_Spec->Structure

Caption: General workflow for spectroscopic analysis of this compound derivatives.

References

Mechanistic Overview of Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Stannane-Based Cross-Coupling Reactions and Alternatives

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-coupling methodology is paramount for the efficient synthesis of complex organic molecules. This guide provides a mechanistic investigation and objective comparison of this compound-based (Stille) cross-coupling reactions with three prominent alternatives: Suzuki, Heck, and Sonogashira couplings. The performance of these reactions is evaluated based on experimental data, with a focus on reaction yields, scope, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] While the specific reagents differ, the Stille, Suzuki, and Sonogashira reactions share a common catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The Heck reaction, however, proceeds through a distinct mechanism.[5]

The catalytic cycle typically begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate.[6] This is followed by transmetalation, where an organometallic reagent transfers its organic group to the palladium center.[6] Finally, reductive elimination from the Pd(II) complex yields the desired cross-coupled product and regenerates the Pd(0) catalyst.[1]

Stille Cross-Coupling

The Stille reaction utilizes organothis compound reagents as the transmetalating agent. A key advantage of the Stille coupling is the high tolerance of organostannanes to a wide variety of functional groups and their stability to air and moisture.[7] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[8]

Suzuki Cross-Coupling

The Suzuki coupling employs organoboron compounds, such as boronic acids or esters, for transmetalation.[1] This method is widely favored due to the low toxicity of boron reagents and their byproducts.[8] The reaction typically requires the presence of a base to activate the organoboron species for efficient transmetalation.[9]

Heck Cross-Coupling

Unlike the Stille and Suzuki reactions, the Heck reaction does not involve a transmetalation step with an organometallic reagent.[5] Instead, it facilitates the coupling of an organic halide with an alkene. The mechanism involves oxidative addition, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to form the product and regenerate the catalyst.[5]

Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] It is unique among the four reactions in that it typically requires a copper(I) co-catalyst in addition to the palladium catalyst.[10] The copper acetylide, formed in situ, is the active species in the transmetalation step.[5]

Comparative Performance Data

The choice of cross-coupling reaction often depends on the specific substrates and desired outcome. The following tables provide a comparative summary of reaction yields and conditions for Stille, Suzuki, Heck, and Sonogashira reactions from various studies.

Table 1: Comparison of Stille and Suzuki Coupling for the Synthesis of Diazocine Derivatives

Aryl BromideStille Coupling Yield (%)Suzuki Coupling Yield (%)
4-Bromoanisole (electron-rich)9095
4-Bromotoluene9191
1-Bromo-4-nitrobenzene (electron-deficient)8980
1-Bromo-2-isopropylbenzene (sterically hindered)8660
2-Bromothiophene (heteroaromatic)9466
4-Bromobenzaldehyde8059

Reaction conditions for Stille coupling: Pd(OAc)2/XPhos catalyst, diazocine this compound, aryl bromide in THF at 80 °C. Reaction conditions for Suzuki coupling: Pd(OAc)2/XPhos catalyst, diazocine boronic ester, aryl bromide, K3PO4 in THF/water at 80 °C.

Table 2: Comparison of Stille, Heck, and Sonogashira Couplings with a Heterogeneous Palladium Catalyst

Reaction TypeAryl IodideCoupling PartnerProductConversion (%)
StilleIodobenzenePhenyltri-n-butylthis compoundBiphenyl99
Heck4-Iodoanisolen-Butyl acrylate(E)-Butyl 3-(4-methoxyphenyl)acrylate>99
Sonogashira4-IodoanisolePhenylacetylene1-Methoxy-4-(phenylethynyl)benzene>99

Reaction conditions: Immobilized palladium catalyst (2 mol%), aryl iodide, coupling partner, and appropriate additives in a suitable solvent at 97°C for 18 hours.[11]

Experimental Protocols

Detailed methodologies for each cross-coupling reaction are provided below as representative examples.

Stille Coupling Protocol

A flame-dried round-bottom flask is charged with the aryl halide (1.0 mmol), the organothis compound (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Anhydrous and degassed solvent (e.g., toluene or THF, 5 mL) is added, and the mixture is stirred under an inert atmosphere (e.g., argon or nitrogen). The reaction is heated to a temperature typically ranging from 80 to 110 °C and monitored by TLC or GC-MS. Upon completion, the reaction is cooled, and the tin byproducts are removed by washing with an aqueous solution of potassium fluoride, followed by filtration and purification by column chromatography.

Suzuki Coupling Protocol

To a round-bottom flask are added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). A degassed solvent system, often a mixture of an organic solvent and water (e.g., toluene/water 4:1, 5 mL), is added. The mixture is stirred under an inert atmosphere at a temperature typically between 80 and 100 °C until the reaction is complete as monitored by TLC or GC-MS. The reaction mixture is then cooled, diluted with an organic solvent, washed with water and brine, dried, and purified by column chromatography.

Heck Coupling Protocol

In a Schlenk tube, the aryl halide (1.0 mmol), the alkene (1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 0.01-0.05 mmol), a phosphine ligand (if required), and a base (e.g., Et₃N or K₂CO₃, 1.2-2.0 mmol) are combined in a suitable solvent (e.g., DMF, NMP, or acetonitrile, 3-5 mL). The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 140 °C. After completion, the reaction is cooled, filtered to remove the precipitated salts, and the product is isolated by extraction and purified by column chromatography.[12]

Sonogashira Coupling Protocol

A flask is charged with the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a suitable solvent (e.g., THF or DMF, 5 mL). A degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 mmol) is added, and the mixture is stirred under an inert atmosphere at room temperature or with gentle heating (40-60 °C). The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with an organic solvent, washed with aqueous ammonium chloride and brine, dried, and the product is purified by column chromatography.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the catalytic cycles and a general experimental workflow for palladium-catalyzed cross-coupling reactions.

Stille_Suzuki_Sonogashira_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)-X R-Pd(II)-X Pd(0)L_n->R-Pd(II)-X Oxidative Addition R-X R-X R-X->R-Pd(II)-X R-Pd(II)-R' R-Pd(II)-R' R-Pd(II)-X->R-Pd(II)-R' Transmetalation R'-M R'-M R'-M->R-Pd(II)-R' R-Pd(II)-R'->Pd(0)L_n Reductive Elimination R-R' R-R' R-Pd(II)-R'->R-R'

Figure 1: Generalized catalytic cycle for Stille, Suzuki, and Sonogashira reactions.

Heck_Cycle cluster_1 Heck Reaction Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)-X R-Pd(II)-X Pd(0)L_n->R-Pd(II)-X Oxidative Addition R-X R-X R-X->R-Pd(II)-X Intermediate Intermediate R-Pd(II)-X->Intermediate Migratory Insertion Alkene Alkene Alkene->Intermediate Intermediate->Pd(0)L_n β-Hydride Elimination Product Product Intermediate->Product

Figure 2: Catalytic cycle for the Heck reaction.

Experimental_Workflow start Reaction Setup reactants Combine Reactants, Catalyst, Solvent start->reactants inert Establish Inert Atmosphere reactants->inert heat Heat Reaction (if required) inert->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end Final Product characterize->end

Figure 3: General experimental workflow for cross-coupling reactions.

Conclusion

The Stille, Suzuki, Heck, and Sonogashira reactions are all powerful and versatile methods for carbon-carbon bond formation. The choice between them depends on a careful consideration of factors such as the nature of the substrates, functional group tolerance, toxicity of reagents, and ease of purification.

The Stille reaction offers excellent functional group tolerance but is hampered by the toxicity of organotin compounds. The Suzuki coupling is often the preferred method due to its use of non-toxic and readily available organoboron reagents, although it requires basic conditions. The Heck reaction provides a unique pathway for the arylation and vinylation of alkenes without the need for pre-formed organometallic reagents. The Sonogashira coupling is the go-to method for the synthesis of enynes, typically requiring a copper co-catalyst.

By understanding the mechanistic nuances and comparative performance of these key cross-coupling reactions, researchers can make informed decisions to optimize their synthetic strategies for the development of novel chemical entities.

References

Unraveling the Energetic Landscape of Stille Coupling: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cross-coupling reactions is paramount for catalyst design and reaction optimization. The Stille coupling, a cornerstone of carbon-carbon bond formation, has been the subject of extensive computational analysis, providing invaluable insights into its complex reaction pathways. This guide offers a comparative overview of key computational studies on the transition states in Stille coupling, presenting quantitative data, detailed methodologies, and a visual representation of the catalytic cycle.

The efficiency and selectivity of the Stille coupling are dictated by the subtle interplay of electronic and steric effects within the transition states of its catalytic cycle. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to dissect these fleeting structures and quantify the energy barriers that govern the reaction's progress. These theoretical investigations have shed light on the influence of ligands, substrates, and solvents on the reaction mechanism, enabling a more rational approach to catalyst development.

Comparative Analysis of Transition State Energies

Computational studies have revealed that the relative energies of transition states in the Stille coupling can vary significantly depending on the specific catalytic system and reaction conditions. The key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—each possess distinct transition states whose energies determine the overall rate and efficiency of the reaction.

Below is a summary of calculated activation energies for key transition states in the Stille coupling from various computational studies. These values, obtained using different DFT methods, provide a quantitative basis for comparing the performance of various catalyst systems.

Catalyst System (Ligand)SubstratesRate-Determining StepActivation Energy (kcal/mol)Computational MethodReference
Pd(PMe₃)₂Vinyl bromide + TrimethylvinylstannaneTransmetalationNot explicitly stated, but implied to be significantDFT (unspecified)[1]
Pd(AsMe₃)₂Vinyl bromide + Trimethylvinylthis compoundTransmetalationLower than with PMe₃ ligandsDFT (unspecified)[1]
Pd(DTEo-COCF₃)₂ (open form)Phenyl iodide + TributylvinyltinOxidative Addition10.6DFT[2]
Pd(DTEc-COCF₃)₂ (closed form)Phenyl iodide + TributylvinyltinLigand Dissociation13.2DFT[2]
Pd with Phosphorous ligandsVariousTransmetalationGenerally the rate-determining stepDFT[3]
Pd with Arsenic ligandsVariousOxidative AdditionGenerally the rate-determining stepDFT[3]

Note: "DTEo" refers to the open isomer and "DTEc" to the closed isomer of a dithienylethene-based photoswitchable phosphine ligand.

Experimental Protocols: A Look at the Computational Methodologies

The accuracy and reliability of computational results are intrinsically linked to the chosen theoretical methods. The studies cited in this guide have employed a range of DFT functionals and basis sets to model the Stille coupling reaction.

A commonly used approach involves geometry optimizations of all stationary points (reactants, intermediates, transition states, and products) using a specific DFT functional, such as B3LYP or PBE0.[4][5][6][7][8] The nature of the stationary points is confirmed by frequency calculations, where transition states are characterized by a single imaginary frequency corresponding to the reaction coordinate.

To account for the influence of the solvent, which can significantly impact the energetics of the reaction, implicit solvent models like the Polarizable Continuum Model (PCM) are often employed.[9][10] These models approximate the solvent as a continuous medium with a specific dielectric constant. For more complex systems or to capture specific solvent-solute interactions, explicit solvent molecules can be included in the calculations.

The choice of basis set, which describes the atomic orbitals, is also crucial. Larger basis sets, such as those of the triple-zeta quality with polarization and diffuse functions (e.g., 6-311+G(d,p)), generally provide more accurate results but at a higher computational cost. For heavy atoms like palladium and tin, effective core potentials (ECPs) are often used to reduce the computational expense by treating the core electrons implicitly.

Visualizing the Catalytic Cycle

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The following diagram, generated using the DOT language, illustrates the key steps and intermediates in this process, highlighting the crucial transition states.

Stille_Coupling_Cycle cluster_cycle Stille Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OA_TS [R¹-Pd(II)L₂-X]‡ Pd0->OA_TS Oxidative Addition (R¹-X) Product R¹-R² + X-SnR₃ PdII_cis cis-[R¹-Pd(II)L₂(X)] OA_TS->PdII_cis PdII_trans trans-[R¹-Pd(II)L₂(X)] PdII_cis->PdII_trans Isomerization TM_TS [R¹-Pd(II)L₂(R²)]‡ PdII_trans->TM_TS Transmetalation (R²-SnR₃) PdII_R1R2 [R¹-Pd(II)L₂(R²)] TM_TS->PdII_R1R2 RE_TS [R¹-R²-Pd(0)L₂]‡ PdII_R1R2->RE_TS Reductive Elimination RE_TS->Pd0 Product (R¹-R²) Reactants R¹-X + R²-SnR₃ caption Catalytic cycle of the Stille coupling reaction.

References

A Comparative Guide to Palladium Catalysts in Stille Coupling with Stannanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Stille cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. The choice of the palladium catalyst is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of commonly employed palladium catalysts in Stille coupling reactions with organostannanes, supported by experimental data.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in a Stille coupling reaction is dependent on several factors, including the nature of the organic halide, the organostannane, the solvent, and the temperature. Below are tables summarizing the performance of various palladium catalysts in the Stille coupling of different substrates.

Table 1: Coupling of Aryl Bromides with Organostannanes

Catalyst / PrecursorLigandOrganothis compoundAryl BromideSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃Tetraphenyltin4-BromobenzonitrilePEG-4001001975
Pd(PPh₃)₄PPh₃Tetraphenyltin4-BromoanisolePEG-4001003855
Pd(OAc)₂P(t-Bu)₃Phenyltributylthis compound4-BromotolueneDioxane802981 (Pd), 2 (Ligand)
Pd₂(dba)₃P(o-tol)₃Vinyltributylthis compoundBromobenzeneTHF6024951.5
PdCl₂(PPh₃)₂PPh₃(E)-1-Hexenyltributylthis compound4-BromoacetophenoneDMF8012922

Table 2: Coupling of Aryl Chlorides with Organostannanes

Catalyst / PrecursorLigandOrganothis compoundAryl ChlorideSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃P(t-Bu)₃Phenyltributylthis compound4-ChlorobenzonitrileDioxane10012961.5 (Pd), 3 (Ligand)
Pd(OAc)₂XPhosPhenyltributylthis compound4-Chlorotoluenet-BuOH10024912 (Pd), 4 (Ligand)
Pd(PPh₃)₄PPh₃2-Thienyltributylthis compound2-ChloropyridineDioxane10024785

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Stille coupling reactions using different palladium catalysts.

General Procedure for Stille Coupling with Pd(PPh₃)₄

Materials:

  • Aryl halide (1.0 mmol)

  • Organothis compound (1.1 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF, 5 mL)

  • Magnetic stir bar

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide and Pd(PPh₃)₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe, followed by the organothis compound.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Stille Coupling with in situ Catalyst Generation from Pd(OAc)₂

Materials:

  • Aryl halide (1.0 mmol)

  • Organothis compound (1.1 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, P(t-Bu)₃, XPhos) (0.04 mmol, 4 mol%)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF, 5 mL)

  • Magnetic stir bar

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ and the phosphine ligand.

  • Seal the flask, evacuate, and backfill with an inert gas.

  • Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Add the aryl halide and the organothis compound to the reaction mixture.

  • Heat the reaction to the desired temperature and stir for the required time.

  • Follow the workup and purification procedure as described in the previous protocol.

Visualizing the Catalyst Selection Workflow

The choice of a suitable palladium catalyst system is a critical step in designing a successful Stille coupling reaction. The following diagram illustrates a logical workflow for selecting an appropriate catalyst based on the nature of the substrates.

Stille_Catalyst_Selection Workflow for Palladium Catalyst Selection in Stille Coupling start Define Coupling Partners: Organic Halide & this compound halide_type What is the organic halide? start->halide_type iodide_bromide Aryl/Vinyl Iodide or Bromide halide_type->iodide_bromide I, Br chloride_triflate Aryl/Vinyl Chloride or Triflate halide_type->chloride_triflate Cl, OTf common_catalysts Standard Catalysts: - Pd(PPh3)4 - PdCl2(PPh3)2 - Pd(OAc)2/PPh3 iodide_bromide->common_catalysts hindered_catalysts Bulky & Electron-Rich Ligands Required: - Pd2(dba)3 / P(t-Bu)3 - Pd(OAc)2 / Buchwald Ligands (e.g., XPhos) chloride_triflate->hindered_catalysts stannane_type Consider this compound Reactivity common_catalysts->stannane_type hindered_catalysts->stannane_type reactive_this compound Reactive this compound (e.g., vinyl, alkynyl) stannane_type->reactive_this compound High less_reactive_this compound Less Reactive this compound (e.g., aryl, alkyl) stannane_type->less_reactive_this compound Low optimization Reaction Optimization: - Solvent - Temperature - Additives (e.g., CuI, CsF) reactive_this compound->optimization less_reactive_this compound->optimization

Caption: A decision-making workflow for selecting a palladium catalyst system for a Stille coupling reaction.

A Comparative Guide to Analytical Methods for Stannane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of stannanes and organotin compounds is critical due to their potential toxicity and impact on drug stability and efficacy. This guide provides a comprehensive cross-validation of the primary analytical methods employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS), and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for stannane quantification hinges on a variety of factors, including sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance of GC-MS, GC-ICP-MS, and HPLC-ICP-MS based on experimental data from various studies.

Parameter GC-MS GC-ICP-MS HPLC-ICP-MS References
Limit of Detection (LOD) 0.44 - 3.28 µg/kg0.03 pg TBT as Sn3 pg TBT as Sn[1]
Limit of Quantification (LOQ) 1.46 - 10.94 µg/kgData not consistently reportedData not consistently reported[1]
Accuracy (Recovery) 70 - 120%55.6% for TBT in CRM88.2% for TBT in CRM[2][3]
Precision (RSD) < 10%1.7%1.6%[3]

Table 1: General Performance Characteristics of Analytical Methods for Organotin Quantification.

Compound Method LOD LOQ Reference
Monobutyltin (MBT)GC-MS0.39 µg/LNot Specified[3]
Dibutyltin (DBT)GC-MSNot SpecifiedNot Specified
Tributyltin (TBT)GC-ICP-MS0.03 pg as SnNot Specified
Triphenyltin (TPT)HPLC-ICP-MS3 pg as SnNot Specified
DimethyltinGC-MS0.27 µg/LNot Specified[3]

Table 2: Method Detection and Quantification Limits for Specific Organotin Compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are generalized protocols for each method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organotin compounds. Derivatization is a critical step to increase the volatility of the analytes.

1. Sample Preparation and Extraction:

  • For solid samples (e.g., sediments, biological tissues), weigh 10-15 g of the homogenized sample.[2]

  • Add an internal standard, such as deuterated tributyltin (TBT-d27).[2]

  • Perform an extraction using a suitable solvent mixture, such as glacial acetic acid, sodium acetate buffer, and a diethyl ether:hexane mixture containing tropolone.[2]

  • For liquid samples, a liquid-liquid extraction with a non-polar solvent like hexane is typically employed.[1]

2. Derivatization:

  • To increase volatility, organotin compounds are converted to their ethylated or pentylated derivatives.

  • Ethylation: Use a 1% (m/v) solution of sodium tetraethylborate (NaBEt4).[4]

  • Pentylation: Employ a Grignard reagent like n-pentylmagnesium bromide.

  • The reaction is typically carried out in the organic extract, followed by a neutralization/washing step.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms, is commonly used.[5]

    • Injector: Operate in splitless mode with an injection volume of 1-2 µL.[5]

    • Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 50°C and ramping to 280°C.[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity by monitoring characteristic ions of the target organotin compounds.[5]

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample (Solid or Liquid) Spike Add Internal Standard (e.g., TBT-d27) Sample->Spike Extract Solvent Extraction Spike->Extract Derivatize Ethylation (NaBEt4) or Pentylation Extract->Derivatize GC Gas Chromatography Separation Derivatize->GC MS Mass Spectrometry Detection (SIM) GC->MS Quantify Quantification MS->Quantify

Figure 1. Experimental workflow for GC-MS analysis of stannanes.
Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS)

GC-ICP-MS offers higher sensitivity and elemental specificity compared to GC-MS, making it a powerful tool for trace-level quantification.

1. Sample Preparation and Derivatization:

  • The extraction and derivatization steps are similar to those for GC-MS, aiming to produce volatile organotin species.[6] Microwave-assisted extraction can also be employed to enhance efficiency.[6]

2. GC-ICP-MS Analysis:

  • GC Conditions:

    • Similar column and temperature programming as in GC-MS are used to separate the derivatized organotins.[6]

  • ICP-MS Interface:

    • The effluent from the GC column is transferred to the ICP-MS torch via a heated transfer line.[6][7]

  • ICP-MS Conditions:

    • RF Power: Typically around 1550-1600 W.[6]

    • Gas Flows: Nebulizer, plasma, and auxiliary gas flows are optimized for sensitivity.[6]

    • Isotopes Monitored: Specific isotopes of tin (e.g., 118Sn, 120Sn) are monitored for quantification.[6]

GC_ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Extract Extraction Sample->Extract Derivatize Derivatization Extract->Derivatize GC GC Separation Derivatize->GC Transfer Heated Transfer Line GC->Transfer ICP_MS ICP-MS Detection (Isotope Monitoring) Transfer->ICP_MS Quantify Quantification ICP_MS->Quantify

Figure 2. Experimental workflow for GC-ICP-MS analysis.
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

HPLC-ICP-MS is advantageous for the analysis of less volatile and thermally labile organotin compounds, as it often does not require derivatization.

1. Sample Preparation and Extraction:

  • Extraction is performed to isolate the organotin compounds from the sample matrix. For solid samples, accelerated solvent extraction (ASE) with a methanol-based solvent can be used.

  • The extracts are typically diluted in a suitable solvent, such as ultrapure water, before injection.

2. HPLC-ICP-MS Analysis:

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used for separation.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol) is often employed.

    • Flow Rate: Typically in the range of 0.5-1.5 mL/min.[8]

  • ICP-MS Interface:

    • The eluent from the HPLC column is directly introduced into the ICP-MS nebulizer.[8]

  • ICP-MS Conditions:

    • Similar to GC-ICP-MS, the plasma conditions and monitored isotopes are optimized for tin detection.

HPLC_ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Extract Extraction (e.g., ASE) Sample->Extract Dilute Dilution Extract->Dilute HPLC HPLC Separation Dilute->HPLC ICP_MS ICP-MS Detection HPLC->ICP_MS Quantify Quantification ICP_MS->Quantify

Figure 3. Experimental workflow for HPLC-ICP-MS analysis.

Cross-Validation and Method Comparison

The choice between these methods often involves a trade-off between the number of compounds that can be analyzed simultaneously and the sample preparation time.

  • GC-based methods (GC-MS and GC-ICP-MS) can typically separate a larger number of organotin compounds in a single run (10-12) compared to HPLC-ICP-MS (5-6).[7] However, the derivatization step required for GC analysis is time-consuming and can be a source of variability.

  • HPLC-ICP-MS offers the significant advantage of eliminating the need for derivatization, which simplifies sample preparation and reduces analysis time.[9] The injection-to-injection time for HPLC-ICP-MS can be approximately 40% shorter than for GC-based methods.[7]

  • In terms of sensitivity, GC-ICP-MS generally provides the lowest detection limits, making it ideal for ultra-trace analysis.[7]

  • Interlaboratory comparison studies are essential for validating the robustness and reproducibility of these methods. Such studies involve analyzing the same samples in different laboratories to assess the level of agreement in the results.[10][11] The precision and accuracy data presented in the tables above are indicative of the performance that can be expected from these methods when properly validated.

Conclusion

The cross-validation of analytical methods for this compound quantification reveals that GC-MS, GC-ICP-MS, and HPLC-ICP-MS each offer distinct advantages and are suited to different analytical challenges. GC-MS provides a robust and widely available technique, while GC-ICP-MS offers superior sensitivity for trace analysis. HPLC-ICP-MS presents a more streamlined workflow by eliminating the need for derivatization, making it a valuable tool for the analysis of less volatile species. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the target analytes, the sample matrix, and the desired level of sensitivity. For drug development professionals, a thorough understanding of these methods is paramount for ensuring product quality and safety.

References

Stannane Under the Microscope: A Comparative Guide to Greener Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in complex chemical syntheses is a critical decision that balances efficiency with environmental responsibility. This guide provides an objective comparison of the environmental impact of stannane (organotin) reagents, commonly used in Stille coupling, against prominent alternatives such as organoboron, organozinc, and organomagnesium reagents utilized in Suzuki-Miyaura, Negishi, and Kumada couplings, respectively.

Organotin compounds, while effective in carbon-carbon bond formation, have long raised significant environmental and health concerns due to their high toxicity, persistence in the environment, and potential for bioaccumulation. This has spurred the development and adoption of greener alternatives that offer comparable or superior performance with a reduced environmental footprint.

Quantitative Comparison of Reagent Toxicity

A primary consideration in evaluating the environmental impact of a chemical reagent is its inherent toxicity. The median lethal dose (LD50) is a common metric used to express acute toxicity, with a lower value indicating higher toxicity. The following table summarizes the available oral LD50 data in rats for representative reagents used in various cross-coupling reactions.

Reagent ClassRepresentative ReagentCoupling ReactionAcute Oral LD50 (Rat)
Organotin Tributyltin chlorideStille129 mg/kg[1]
Organoboron Phenylboronic acidSuzuki-Miyaura740 mg/kg[2][3][4]
Organozinc Phenylzinc chlorideNegishiData not readily available
Organomagnesium Phenylmagnesium bromideKumada1211 mg/kg (for a 3M solution in Diethyl ether)[5]

Note: The LD50 value for Phenylmagnesium bromide is for a solution and not the pure substance, which may influence the absolute value but still provides an indication of its relative toxicity.

The data clearly illustrates the significantly higher acute toxicity of the organotin reagent compared to its organoboron and organomagnesium counterparts.

Green Chemistry Metrics: A Comparative Analysis

Beyond acute toxicity, a holistic assessment of environmental impact involves evaluating the efficiency and waste generation of a chemical process. Green chemistry metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are instrumental in this evaluation.

  • E-Factor: The mass ratio of waste to the desired product. A lower E-Factor signifies less waste and a greener process.

  • PMI (Process Mass Intensity): The ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a more efficient and sustainable process.

While a direct, universal comparison of E-Factor and PMI is challenging due to variations in experimental conditions, a qualitative and estimated comparison based on typical reaction protocols for the synthesis of biphenyl highlights the general trends:

Coupling ReactionReagent TypeTypical ByproductsEstimated E-Factor/PMIEnvironmental Considerations
Stille OrganotinToxic organotin saltsHighGeneration of toxic, persistent tin waste requiring specialized disposal.
Suzuki-Miyaura OrganoboronBoronic acids/esters (generally low toxicity)LowerBoron byproducts are generally less hazardous and more easily removed.[6]
Negishi OrganozincZinc saltsModerateZinc salts are generally considered less toxic than organotin compounds.
Kumada OrganomagnesiumMagnesium saltsModerateMagnesium salts are generally of low toxicity. Grignard reagents are highly reactive and moisture-sensitive, often requiring anhydrous solvents.[7][8]

The Stille reaction consistently presents the most significant environmental challenge due to the generation of highly toxic and persistent organotin byproducts.[6] In contrast, the Suzuki-Miyaura reaction is often favored for its use of less toxic organoboron reagents and the formation of more benign byproducts.

Experimental Protocols for Biphenyl Synthesis

To provide a practical basis for comparison, this section details standardized experimental protocols for the synthesis of biphenyl via Stille, Suzuki-Miyaura, Negishi, and Kumada cross-coupling reactions.

Stille Coupling
  • Reaction: Iodobenzene + Phenyltributyltin → Biphenyl

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Solvent: Toluene

  • Procedure: In a flask, iodobenzene, phenyltributyltin, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) are dissolved in toluene. The mixture is heated under an inert atmosphere until the reaction is complete. Workup involves quenching the reaction, extraction with an organic solvent, and purification by chromatography to remove the toxic tributyltin iodide byproduct.

Suzuki-Miyaura Coupling
  • Reaction: Iodobenzene + Phenylboronic acid → Biphenyl

  • Catalyst: Palladium(II) acetate and Triphenylphosphine

  • Base: Potassium carbonate

  • Solvent: Toluene/Ethanol/Water mixture

  • Procedure: Iodobenzene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate are combined in a mixture of toluene, ethanol, and water. The reaction is heated under reflux until completion. The workup typically involves separation of the organic layer, washing with water and brine, drying, and purification by crystallization or chromatography. The boron byproducts are generally water-soluble, facilitating their removal.[5]

Negishi Coupling
  • Reaction: Iodobenzene + Phenylzinc chloride → Biphenyl

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Solvent: Tetrahydrofuran (THF)

  • Procedure: A solution of phenylzinc chloride in THF is added to a mixture of iodobenzene and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in THF under an inert atmosphere. The reaction is stirred at room temperature or with gentle heating. Workup involves quenching with an acidic solution, extraction, and purification.

Kumada Coupling
  • Reaction: Bromobenzene + Phenylmagnesium bromide → Biphenyl

  • Catalyst: Nickel(II) acetylacetonate and Triphenylphosphine

  • Solvent: Tetrahydrofuran (THF)

  • Procedure: To a solution of bromobenzene and the nickel catalyst in THF, a solution of phenylmagnesium bromide in THF is added dropwise at room temperature under an inert atmosphere. The reaction is stirred until completion and then quenched with a dilute acid. The product is extracted and purified. The high reactivity of the Grignard reagent necessitates strictly anhydrous conditions.

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Stille, Suzuki-Miyaura, Negishi, and Kumada cross-coupling reactions.

Stille_Coupling cluster_reactants Reactants Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII R1-Pd(II)L2-X OA->PdII TM Transmetalation PdII->TM Intermediate R1-Pd(II)L2-R2 TM->Intermediate RE Reductive Elimination Intermediate->RE RE->Pd0 Catalyst Regeneration Product R1-R2 RE->Product R1X R1-X R1X->OA R2Sn R2-SnBu3 R2Sn->TM

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII R1-Pd(II)L2-X OA->PdII TM Transmetalation PdII->TM Intermediate R1-Pd(II)L2-R2 TM->Intermediate RE Reductive Elimination Intermediate->RE RE->Pd0 Catalyst Regeneration Product R1-R2 RE->Product R1X R1-X R1X->OA R2B R2-B(OR)2 R2B->TM Base Base Base->TM

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Negishi_Coupling cluster_reactants Reactants Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII R1-Pd(II)L2-X OA->PdII TM Transmetalation PdII->TM Intermediate R1-Pd(II)L2-R2 TM->Intermediate RE Reductive Elimination Intermediate->RE RE->Pd0 Catalyst Regeneration Product R1-R2 RE->Product R1X R1-X R1X->OA R2Zn R2-ZnX R2Zn->TM

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Kumada_Coupling cluster_reactants Reactants Ni0 Ni(0)L2 OA Oxidative Addition Ni0->OA NiII R1-Ni(II)L2-X OA->NiII TM Transmetalation NiII->TM Intermediate R1-Ni(II)L2-R2 TM->Intermediate RE Reductive Elimination Intermediate->RE RE->Ni0 Catalyst Regeneration Product R1-R2 RE->Product R1X R1-X R1X->OA R2MgX R2-MgX R2MgX->TM

Caption: Catalytic cycle of the Kumada cross-coupling reaction (Ni-catalyzed).

Conclusion

The evidence strongly supports a move away from this compound-based reagents in cross-coupling reactions where viable alternatives exist. The high toxicity and the generation of persistent, hazardous waste associated with Stille coupling are significant drawbacks from an environmental and safety perspective.

The Suzuki-Miyaura coupling, with its use of generally low-toxicity and easily handled organoboron reagents, presents a significantly greener profile. While Negishi and Kumada couplings also offer less toxic alternatives to stannanes, the moisture and air sensitivity of the organometallic reagents can present practical challenges.

For researchers and drug development professionals, prioritizing the use of greener alternatives like organoboron compounds in Suzuki-Miyaura couplings is a crucial step towards more sustainable chemical synthesis. This not only minimizes environmental impact but also aligns with the growing emphasis on green chemistry principles within the scientific community and regulatory bodies.

References

Unraveling Stannane Reaction Mechanisms: A Comparative Guide Based on Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and designing novel therapeutics. Isotopic labeling stands out as a powerful tool for elucidating these intricate pathways. This guide provides a comparative analysis of Stannane reaction mechanisms, with a focus on the widely used Stille cross-coupling and radical-mediated reactions, supported by experimental data from isotopic labeling studies.

Isotopic labeling, the technique of strategically replacing an atom in a molecule with one of its isotopes, allows chemists to trace the fate of atoms throughout a chemical transformation. This approach, particularly when combined with kinetic studies, provides invaluable insights into reaction intermediates, transition states, and the rate-determining steps of complex reaction cascades. In the realm of organotin chemistry, deuterium (²H or D) labeling and ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for mechanistic investigation.

Comparing this compound Reaction Mechanisms: Stille Coupling vs. Radical Pathways

The two predominant mechanistic manifolds for reactions involving organostannanes are the palladium-catalyzed Stille cross-coupling and free-radical chain reactions. Isotopic labeling studies have been instrumental in differentiating these pathways and understanding their nuances.

The Stille Cross-Coupling Reaction: A Palladium-Catalyzed Dance

The Stille reaction, a cornerstone of carbon-carbon bond formation, proceeds through a catalytic cycle involving a palladium center. Key steps in this cycle include oxidative addition, transmetalation, and reductive elimination. Isotopic labeling, particularly with deuterium, has been employed to probe the rate-determining step and the nature of the intermediates.

Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, are particularly revealing. For the Stille reaction, the absence of a significant primary deuterium KIE when the organothis compound or the organic halide is deuterated at the reacting carbon center suggests that the C-H (or C-D) bond is not broken in the rate-determining step. This is consistent with the generally accepted mechanism where the transmetalation or reductive elimination is often the slowest step.

However, secondary KIEs can provide information about changes in hybridization at the reacting center. For instance, a small inverse KIE (kH/kD < 1) might be observed, suggesting a change from sp² to a more constrained sp³-like geometry in the transition state of the rate-determining step.

Radical-Mediated this compound Reactions: A Chain of Events

In contrast to the concerted, metal-mediated pathway of the Stille reaction, organostannanes, particularly trialkyltin hydrides (R₃SnH), can also react via free-radical chain mechanisms. These reactions are often initiated by radical initiators like AIBN. A key step in these reactions is the homolytic cleavage of the Sn-H bond to generate a stannyl radical (R₃Sn•).

Deuterium labeling of the tin hydride (R₃SnD) is a classic experiment to probe these mechanisms. A significant primary KIE (kH/kD > 1) is typically observed in these reactions, indicating that the cleavage of the Sn-H (or Sn-D) bond is involved in the rate-determining step. This provides strong evidence for a radical pathway over a concerted or ionic mechanism.

Quantitative Data from Isotopic Labeling Studies

To illustrate the power of isotopic labeling in distinguishing between these mechanisms, the following table summarizes representative KIE data from the literature.

Reaction TypeLabeled PositionObserved KIE (kH/kD)Mechanistic Implication
Stille Coupling Aryl-H + Vinyl-SnBu₃~1.0C-H bond cleavage is not rate-determining.
Aryl-X + Vinyl-D -SnBu₃~1.0C-D bond cleavage is not rate-determining.
Radical Reduction Alkyl-X + Bu₃SnH 2.5 - 7.0Sn-H bond cleavage is part of the rate-determining step.
Radical Cyclization Alkenyl-X + Bu₃SnH 3.0 - 6.0Sn-H bond cleavage is involved in the rate-determining step.

Note: The KIE values presented are typical ranges and can vary depending on the specific substrates, reaction conditions, and temperature.

Visualizing the Mechanisms

The distinct pathways of the Stille coupling and a generic radical this compound reaction can be visualized through the following diagrams.

Stille_Cycle cluster_0 Stille Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-SnR3) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination (R1-R2)

Figure 1. Catalytic cycle of the Stille cross-coupling reaction.

Radical_Chain cluster_1 Radical Chain Mechanism Initiation Initiation Propagation1 R-X + Bu3Sn• -> R• + Bu3Sn-X Initiation->Propagation1 Generates Bu3Sn• Propagation2 R• + Bu3Sn-H -> R-H + Bu3Sn• Propagation1->Propagation2 Propagation2->Propagation1 Chain Carrier Termination Termination Propagation2->Termination

Figure 2. A generic radical chain mechanism involving an organothis compound.

Experimental Protocols

General Procedure for Kinetic Isotope Effect Measurement in Stille Coupling

A typical experiment to determine the KIE for a Stille reaction involves running two parallel reactions, one with the unlabeled substrate and one with the deuterated substrate, under identical conditions.

  • Synthesis of Labeled Substrate: The deuterated organothis compound or organic halide is synthesized using established literature procedures. The level of deuterium incorporation is confirmed by ¹H NMR and mass spectrometry.

  • Reaction Setup: In separate, identical reaction vessels, the palladium catalyst (e.g., Pd(PPh₃)₄), the organic halide, the organothis compound (either labeled or unlabeled), and the solvent are combined under an inert atmosphere.

  • Reaction Monitoring: The progress of each reaction is monitored over time by taking aliquots and analyzing them by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The disappearance of starting materials and the appearance of the product are quantified.

  • Data Analysis: The initial rates of both the labeled and unlabeled reactions are determined from the kinetic data. The KIE is then calculated as the ratio of the rate constant for the unlabeled reaction (kH) to the rate constant for the labeled reaction (kD).

General Procedure for Deuterium Labeling in a Radical this compound Reaction

This experiment aims to confirm the involvement of the Sn-H bond cleavage in the reaction mechanism.

  • Preparation of Deuterated this compound: Tributyltin deuteride (Bu₃SnD) is prepared by the reduction of tributyltin chloride with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

  • Reaction Setup: The organic halide, the radical initiator (e.g., AIBN), and either Bu₃SnH or Bu₃SnD are dissolved in a suitable solvent in separate reaction vessels.

  • Reaction Initiation and Monitoring: The reactions are initiated, typically by heating or photolysis, and the progress is monitored by GC or HPLC to determine the rate of product formation.

  • KIE Calculation: The KIE is calculated by comparing the initial rates of the reaction with Bu₃SnH to that with Bu₃SnD. A value significantly greater than 1 indicates a primary kinetic isotope effect.

Conclusion

Isotopic labeling studies, particularly those involving deuterium, provide unambiguous evidence to differentiate between the concerted, palladium-catalyzed mechanism of the Stille coupling and the stepwise, radical-mediated pathways of other this compound reactions. The presence or absence of a significant primary kinetic isotope effect serves as a clear diagnostic tool. For researchers in organic synthesis and drug development, a thorough understanding of these mechanistic details is crucial for reaction optimization, predicting outcomes, and designing novel transformations. The data and experimental frameworks presented in this guide offer a solid foundation for applying these powerful techniques to elucidate the mechanisms of this compound reactions and beyond.

Safety Operating Guide

Navigating the Safe Disposal of Stannane: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release, this document provides essential safety and logistical information for the proper handling and disposal of stannane (SnH4), a highly toxic and pyrophoric gas. Adherence to these step-by-step guidelines is critical for the safety of researchers, scientists, and drug development professionals and to ensure compliance with hazardous waste regulations.

This compound is a colorless, unstable gas that decomposes at room temperature into metallic tin and hydrogen.[1][2][3][4] Its high reactivity and toxicity necessitate meticulous handling and disposal procedures to mitigate risks of fire, explosion, and exposure. This guide outlines the necessary protocols for the safe management and disposal of this compound in a laboratory setting.

I. Immediate Safety and Handling Precautions

Due to its hazardous nature, this compound requires strict safety protocols. All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box to minimize inhalation exposure.[5] A "buddy system" is highly recommended when working with pyrophoric materials like this compound; never work alone.[5]

Personal Protective Equipment (PPE):

All personnel handling this compound must wear appropriate personal protective equipment to prevent skin and eye contact. This includes, but is not limited to:

  • Fire-resistant lab coat

  • Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene)[6]

  • Chemical safety goggles and/or a face shield[6]

  • Approved respiratory protection may be necessary for any operations outside of a fume hood.[6]

II. This compound Disposal: A Step-by-Step Operational Plan

The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[5] The primary and safest method for this compound disposal is through controlled decomposition into its less hazardous components: metallic tin and hydrogen gas.

Experimental Protocol for Controlled Decomposition:

This procedure should be performed in a chemical fume hood with all necessary PPE.

  • Inert Atmosphere Purge: Before introducing this compound, the reaction vessel and associated tubing must be thoroughly purged with an inert gas, such as nitrogen or argon, to remove all oxygen and prevent ignition.

  • Controlled Introduction: Introduce the this compound gas into the reaction vessel at a slow and controlled rate. The vessel should be designed to handle gaseous reactions and equipped with appropriate pressure relief devices.

  • Thermal Decomposition: Gently heat the reaction vessel. This compound decomposes slowly at room temperature, and the rate of decomposition can be increased with controlled heating. The decomposition reaction is as follows: SnH₄ → Sn (s) + 2H₂ (g).

  • Hydrogen Venting: The resulting hydrogen gas must be safely vented from the reaction vessel through a dedicated exhaust system or bubbler. Ensure the venting system is designed to handle flammable gases and prevents backflow of air.

  • Residue Management: Once the decomposition is complete, allow the vessel to cool to room temperature under the inert atmosphere. The solid residue will be metallic tin.

Decontamination of Apparatus:

All non-disposable glassware and equipment that have come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: After the controlled decomposition, rinse the glassware with an organic solvent, such as acetone, to remove any residual tin particles.[5] This rinseate should be collected as hazardous waste.

  • Decontamination Solution: Prepare a decontamination solution. Two effective options are a freshly prepared household bleach solution or a 20% nitric acid bath.[5]

  • Soaking: Soak the glassware in the chosen decontamination solution for a sufficient period to ensure complete removal of any remaining tin residues.

  • Final Cleaning: After soaking, the glassware can be washed using standard laboratory procedures.[5]

III. Waste Collection and Disposal

Liquid Waste:

  • Collect all liquid waste, including the initial solvent rinse, in a dedicated, clearly labeled, and sealed hazardous waste container.[5] The container must be made of a material compatible with the waste.

Solid Waste:

  • The metallic tin residue from the decomposition process should be collected and placed in a separate, sealed, and clearly labeled hazardous waste container.

  • Place all contaminated solid waste, such as gloves, absorbent pads, and any disposable equipment, in another separate, sealed, and clearly labeled hazardous waste container.[5]

All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "Organotin Waste" where applicable.[5] Arrange for pickup and disposal by your institution's certified hazardous waste management service.

IV. Emergency Procedures: Spills and Exposure

Immediate action is critical in the event of a spill or exposure.

  • Spills: In the case of a small, contained this compound gas leak within a fume hood, ensure the exhaust is functioning properly to vent the gas. If a larger, uncontrolled release occurs, evacuate the area immediately and contact your institution's emergency response team.

  • Exposure:

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Ingestion: Although unlikely with a gas, if any related compounds are ingested, do NOT induce vomiting. Seek immediate medical attention.

Quantitative Data on Related Tin Compounds

CompoundExposure Limit TypeLimit ValueOrganization
Inorganic Tin Compounds (as Sn)PEL (8-hour TWA)2 mg/m³OSHA
Inorganic Tin Compounds (as Sn)REL (10-hour TWA)2 mg/m³NIOSH
Inorganic Tin Compounds (as Sn)TLV (8-hour TWA)2 mg/m³ACGIH

Source: New Jersey Department of Health Hazardous Substance Fact Sheet for Stannous Chloride[7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

StannaneDisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Procedure cluster_waste Waste Management A Assess Risks & Review Procedures B Don Appropriate PPE A->B C Work in Fume Hood/ Glove Box B->C D Inert Gas Purge of Apparatus C->D E Controlled Introduction of this compound Gas D->E F Controlled Thermal Decomposition E->F G Safely Vent Hydrogen Gas F->G H Cool Apparatus Under Inert Atmosphere G->H I Collect Solid Tin Residue H->I J Decontaminate Apparatus I->J K Collect Liquid & Solid Hazardous Waste J->K L Label & Store Waste for Pickup K->L M Disposal Complete L->M Arrange for Professional Disposal

References

Navigating the Risks: A Guide to Personal Protective Equipment for Stannane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Handling Stannane (SnH₄), a colorless, pyrophoric, and highly toxic gas, demands the utmost caution and adherence to stringent safety protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate the significant risks associated with this hazardous substance.

This compound is known to be unstable, decomposing at room temperature and igniting spontaneously in air.[1][2] Its high toxicity presents a severe inhalation hazard. Due to the inherent dangers, all work with this compound must be conducted within a controlled environment by personnel trained in handling pyrophoric and toxic gases.

Personal Protective Equipment: A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent exposure to this compound gas and its decomposition products. The following table summarizes the required equipment for handling this compound, categorized by the level of protection.

Protection LevelEquipmentSpecifications and Rationale
Primary Engineering Controls Gas Cabinet or Fume HoodAll handling of this compound cylinders and experimental work must be performed in a continuously ventilated gas cabinet or a fume hood suitable for flammable and toxic gases. This provides the primary containment of any potential leaks.
Gas Detection SystemA continuous monitoring system with audible and visual alarms for this compound is crucial to provide early warning of a release.
Respiratory Protection Self-Contained Breathing Apparatus (SCBA) or Supplied-Air Respirator (SAR)Due to the high toxicity of this compound, an SCBA or a SAR with a full facepiece operated in a pressure-demand or other positive-pressure mode is required for any non-routine operations, including cylinder changes and emergency response.
Body Protection Flame-Resistant (FR) Lab Coat or SuitTo protect against the pyrophoric nature of this compound, flame-resistant clothing is essential.[3]
Hand Protection Chemical-Resistant GlovesWear nitrile or neoprene gloves to protect against potential contact with condensed this compound or its decomposition products. Always inspect gloves for integrity before use.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles and a full-face shield are necessary to protect the eyes and face from potential splashes or sprays of hazardous materials.[3]
Foot Protection Steel-Toed Safety ShoesTo protect against falling objects, such as gas cylinders.

Operational Plan: A Step-by-Step Approach to Safe Handling

A detailed and well-rehearsed operational plan is critical for any work involving this compound. The following steps outline a safe workflow for handling this compound gas cylinders and conducting experiments.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Cylinder Handling cluster_experiment Experimentation cluster_shutdown Shutdown prep_ppe Don Appropriate PPE prep_env Verify Gas Cabinet/Fume Hood Operation prep_ppe->prep_env prep_detect Check this compound Gas Detector Functionality prep_env->prep_detect handling_secure Secure Cylinder in Gas Cabinet prep_detect->handling_secure handling_connect Connect Regulator and Tubing handling_secure->handling_connect handling_leak Perform Leak Check handling_connect->handling_leak exp_purge Purge System with Inert Gas handling_leak->exp_purge exp_flow Initiate this compound Flow exp_purge->exp_flow exp_monitor Continuously Monitor Experiment and Gas Detector exp_flow->exp_monitor shut_stop Stop this compound Flow exp_monitor->shut_stop shut_purge Purge System with Inert Gas shut_stop->shut_purge shut_close Close Cylinder Valve shut_purge->shut_close shut_disconnect Disconnect Regulator (if necessary) shut_close->shut_disconnect

Caption: this compound Handling Workflow

Disposal Plan: Managing a Hazardous Legacy

The disposal of this compound gas and its empty cylinders must be handled as hazardous waste. A licensed and experienced hazardous waste disposal company must be contracted for this purpose.

Step-by-Step Disposal Protocol:

  • Cylinder Decommissioning:

    • Ensure the cylinder is completely empty by monitoring the pressure gauge.

    • Close the cylinder valve tightly.

    • Purge the regulator and any connecting lines with an inert gas (e.g., nitrogen or argon) to remove any residual this compound.

    • Disconnect the regulator and replace the valve cap.

  • Labeling and Storage:

    • Clearly label the cylinder as "Empty" and indicate that it contained "this compound, UN2192, Flammable Gas, Toxic Gas".

    • Store the empty cylinder in a designated, well-ventilated, and secure area, segregated from full cylinders and other incompatible materials.[4]

  • Professional Disposal:

    • Contact your institution's environmental health and safety (EHS) department to arrange for the pickup and disposal of the empty cylinder by a certified hazardous waste contractor.

    • Do not attempt to refill, alter, or dispose of the cylinder in regular waste streams.[5][6][7] The provider of the gas canister will often arrange for collection to reuse materials.[5]

Emergency Response: Preparedness is Paramount

In the event of a this compound leak or exposure, immediate and decisive action is crucial. All personnel working with this compound must be trained on emergency procedures.

Emergency Protocol

cluster_emergency This compound Emergency Protocol cluster_response First Responder Actions cluster_firstaid First Aid emergency_alarm Gas Detector Alarm / Suspected Leak emergency_evacuate Evacuate Immediate Area emergency_alarm->emergency_evacuate firstaid_remove Remove Victim to Fresh Air emergency_alarm->firstaid_remove If personnel are exposed emergency_alert Alert Colleagues and Activate Alarm emergency_evacuate->emergency_alert emergency_isolate Isolate the Area (Close Doors) emergency_alert->emergency_isolate emergency_call Call Emergency Services and EHS emergency_isolate->emergency_call response_ppe Don SCBA and FR Clothing emergency_call->response_ppe response_stop Attempt to Stop Leak (if safe) response_ppe->response_stop response_ventilate Ventilate the Area response_stop->response_ventilate firstaid_decontaminate Decontaminate Skin/Eyes with Water firstaid_remove->firstaid_decontaminate firstaid_medical Seek Immediate Medical Attention firstaid_decontaminate->firstaid_medical

Caption: this compound Emergency Response Flowchart

First Aid Measures:

  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][9]

  • Skin Contact: As this compound is a gas at room temperature, direct skin contact is unlikely. However, in the event of contact with any condensed material or decomposition products, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

By implementing these comprehensive safety measures, research and development professionals can mitigate the significant risks associated with handling this compound and ensure a safer laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stannane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.